Product packaging for DISPERSE RED 65(Cat. No.:CAS No. 12223-38-0)

DISPERSE RED 65

Cat. No.: B076925
CAS No.: 12223-38-0
M. Wt: 371.8 g/mol
InChI Key: BHOOSPBGGKYHCM-UHFFFAOYSA-N
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Description

Disperse Red 65 is a member of the azo dye class, specifically engineered for its exceptional ability to color synthetic hydrophobic fibers such as polyester and acetate. Its primary research value lies in its application within textile science for studying dyeing kinetics, colorfastness, wash and light resistance, and the thermodynamics of the dyeing process. The mechanism of action involves the disperse dye, which is minimally soluble in water, being applied from an aqueous dispersion at high temperatures. Under these conditions, the polymer fibers swell, allowing the monomolecular dye particles to diffuse into the fiber matrix and establish strong van der Waals forces and dipole-dipole interactions, resulting in durable coloration. Beyond traditional textiles, this compound serves as a critical model compound in advanced materials research. It is investigated for its potential application in nonlinear optics (NLO), as a dopant in polymeric guest-host systems for organic light-emitting diodes (OLEDs), and as a standard for analyzing the environmental impact and degradation pathways of azo dyes in wastewater treatment studies. This compound provides researchers with a versatile tool for exploring the intersection of dye chemistry, polymer science, and functional material development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN5O2 B076925 DISPERSE RED 65 CAS No. 12223-38-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-3-23(10-4-9-20)14-5-7-17(13(2)11-14)21-22-18-8-6-15(24(25)26)12-16(18)19/h5-8,11-12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOOSPBGGKYHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864692
Record name Disperse Red N
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Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16586-43-9
Record name Disperse Red 65
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16586-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red N
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Record name Propanenitrile, 3-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]-3-methylphenyl]ethylamino]-
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Record name Disperse Red N
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Record name 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65, identified by the CAS number 12223-38-0, is a monoazo disperse dye characterized by its dark red hue.[1] Belonging to the single azo class of dyes, it is primarily utilized in the dyeing of synthetic fibers such as polyester, acetate, and triacetate.[1][2] The synthesis of this compound is a well-established process in industrial dye chemistry, primarily involving a two-step reaction pathway: diazotization followed by azo coupling.[2] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and characterization data for this compound.

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, a cornerstone of organic synthesis. The overall process can be broken down into two primary stages:

  • Diazotization of 2-Chloro-4-nitroaniline: The process begins with the diazotization of the primary aromatic amine, 2-chloro-4-nitroaniline. This reaction is typically conducted in an acidic medium, such as hydrochloric acid, at a low temperature (0-5 °C) with the addition of sodium nitrite. The low temperature is crucial to ensure the stability of the resulting diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt of 2-chloro-4-nitroaniline is then coupled with the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile.[1] This electrophilic aromatic substitution reaction results in the formation of the final this compound dye molecule. The pH of the reaction medium is a critical parameter in the coupling step, and it is often adjusted to be mildly acidic or neutral to facilitate the reaction.

The overall synthesis workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product 2_Chloro_4_nitroaniline 2-Chloro-4-nitroaniline Diazotization Diazotization 2_Chloro_4_nitroaniline->Diazotization NaNO₂, HCl 0-5 °C Coupling_Component 3-(Ethyl(m-tolyl)amino)propanenitrile Azo_Coupling Azo Coupling Coupling_Component->Azo_Coupling Diazotization->Azo_Coupling Diazonium Salt Intermediate Disperse_Red_65 This compound Azo_Coupling->Disperse_Red_65

A high-level overview of the synthesis workflow for this compound.

Experimental Protocols

Synthesis of the Coupling Component: 3-(Ethyl(m-tolyl)amino)propanenitrile

A general method for the synthesis of N-substituted propanenitriles involves the cyanoethylation of the corresponding amine.

Methodology:

  • In a round-bottom flask, combine N-ethyl-m-toluidine and a slight excess of acrylonitrile.

  • The reaction can be carried out without a solvent or in a polar aprotic solvent like acetonitrile.

  • The mixture is typically stirred at room temperature or with gentle heating for several hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess acrylonitrile and solvent (if used) are removed under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Diazotization of 2-Chloro-4-nitroaniline

Methodology:

  • In a beaker or flask equipped with a stirrer and a thermometer, suspend 2-chloro-4-nitroaniline in a dilute solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. The temperature should be carefully maintained below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.

  • The resulting solution contains the diazonium salt of 2-chloro-4-nitroaniline and should be used immediately in the subsequent coupling reaction.

Azo Coupling Reaction

Methodology:

  • In a separate reaction vessel, dissolve the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent, such as acetic acid or an alcohol-water mixture.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • The pH of the reaction mixture is a critical parameter and should be maintained in the weakly acidic to neutral range (pH 4-7). This can be achieved by the addition of a buffer solution, such as sodium acetate.

  • A colored precipitate of this compound will form during the addition.

  • After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the cold for another 1-2 hours to ensure complete coupling.

  • The solid dye is then collected by filtration, washed thoroughly with water to remove any unreacted starting materials and salts, and then dried.

Data Presentation

While specific quantitative data for the synthesis of this compound is scarce in publicly available literature, the following tables outline the expected data points and characteristic spectroscopic features for azo dyes of this class.

Table 1: Physicochemical and Yield Data for this compound

ParameterValue
Molecular FormulaC₁₈H₁₈ClN₅O₂[1]
Molecular Weight371.82 g/mol [1]
AppearanceDark red powder[1]
Melting PointNot reported
YieldNot reported

Table 2: Spectroscopic Data for this compound

TechniqueExpected Wavelength/ShiftAssignment
UV-Vis (λmax)~500 nmπ-π* transition of the azo chromophore[2]
FT-IR (cm⁻¹)~1550-1610N=N stretching (azo group)[2]
~1340-1380 & ~1510-1560N-O stretching (nitro group)
~2240-2260C≡N stretching (nitrile group)
¹H NMR (ppm)6.5-8.5Aromatic protons
1.0-4.0Aliphatic protons (ethyl and propanenitrile groups)
¹³C NMR (ppm)110-160Aromatic carbons
115-125Nitrile carbon
10-60Aliphatic carbons

Synthesis Pathway Diagram

Disperse_Red_65_Synthesis reactant1 2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ intermediate { Diazonium Salt Intermediate} reactant1->intermediate Diazotization NaNO₂, HCl, 0-5°C reactant2 3-(Ethyl(m-tolyl)amino)propanenitrile C₁₂H₁₆N₂ product This compound C₁₈H₁₈ClN₅O₂ reactant2->product intermediate->product Azo Coupling (pH 4-7)

References

DISPERSE RED 65 CAS 12223-38-0 physicochemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Data of DISPERSE RED 65 (CAS 12223-38-0)

Introduction

This compound, identified by the CAS Registry Number 12223-38-0, is a single azo class dye.[1] It presents as a dark red powder and is primarily utilized for dyeing synthetic fibers such as polyester, acetate, and triacetate.[1] Its application also extends to polyvinyl chloride and wool/polyester blended fabrics.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and relevant chemical pathways.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below, providing key identifiers and structural information.

Identifier Value
CAS Registry Number 12223-38-0[1][3][4]
C.I. Name This compound, C.I. 11228[1]
Molecular Formula C₁₈H₁₈ClN₅O₂[1][5][6]
Molecular Weight 371.82 g/mol [1][4][5][6]
IUPAC Name 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile[5]
Canonical SMILES CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)C[5]
InChIKey BHOOSPBGGKYHCM-UHFFFAOYSA-N[4][5]
Molecular Structure Class Single Azo[1]

Quantitative Physicochemical Properties

The following table outlines key quantitative data points for this compound.

Property Value
Physical Appearance Dark red powder[1]
Density 1.25 g/cm³[7]
Hydrogen Bond Acceptor Count 6[5]
XLogP3-AA 4.7[5]
Acute Oral Toxicity (Rat) LD50 > 5,000 mg/kg[8]
Acute Dermal Toxicity (Rat) LD50 > 2,000 mg/kg[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate synthesis, characterization, and quantification of this compound.

Synthesis: Diazotization and Azo Coupling

The manufacturing of this compound follows a traditional two-step process common for azo dyes.[4]

  • Step 1: Diazotization: The process begins with the diazotization of the primary aromatic amine, 2-Chloro-4-nitrobenzenamine.[1] This reaction is typically performed in an acidic medium, such as hydrochloric acid, to convert the amine into a diazonium salt.[4]

  • Step 2: Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile to form the final this compound molecule.[1]

G cluster_reactants Reactants cluster_process Synthesis Steps A 2-Chloro-4-nitrobenzenamine C Diazonium Salt Intermediate A->C Diazotization (Acidic Medium) B 3-(Ethyl(m-tolyl)amino)propanenitrile D This compound B->D C->D Azo Coupling

Caption: Synthesis workflow for this compound.

Purity and Structural Analysis

To ensure the quality and identity of the synthesized compound, several analytical techniques are employed.

  • Purity Quantification (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is used to determine the purity of the dye. For azo dyes, the detection wavelength (λmax) is typically around 500 nm.[4]

  • Structural Validation (FTIR & NMR):

    • Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of key functional groups, such as the characteristic azo bond which appears in the 1500–1600 cm⁻¹ region.[4]

    • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy validates the structure by identifying aromatic proton signals, which are expected in the δ 6.5–8.5 ppm range.[4]

Quantification in Aqueous Solutions

For environmental monitoring and solubility studies, standardized quantification methods are necessary.

  • Methodology: A common protocol involves an initial solid-phase extraction (SPE) using C18 cartridges to concentrate the analyte from the sample. Following extraction, quantification is performed using UV-Vis spectrophotometry.[4]

  • Cross-Validation: For complex matrices like wastewater, results can be cross-validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to mitigate interferences.[4]

Spectral Characterization
  • UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique used to determine the maximum absorption wavelength (λmax), which dictates the dye's color.[4] The UV-vis spectra for this compound are typically recorded in the range of 320-680 nm.[9]

Degradation Pathways

This compound is relatively resistant to natural degradation.[4] However, it can be broken down through advanced biological and photocatalytic processes.

Biological Degradation

A sequential anaerobic-aerobic process using microbial consortia has proven effective.

  • Anaerobic Stage: In the initial step, azoreductase enzymes from bacteria like Pseudomonas aeruginosa and Lysinibacillus sphaericus cleave the azo bond (-N=N-), breaking the dye down into constituent aromatic amines.[4]

  • Aerobic Stage: These intermediate amines can then be further mineralized into simpler, less harmful compounds under aerobic conditions.[4]

G cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage A This compound (C₁₈H₁₈ClN₅O₂) B Azo Bond Cleavage (Azoreductase Enzymes) A->B  Microbial Action  (e.g., Pseudomonas sp.) C Intermediate Aromatic Amines B->C D Mineralization C->D Further Degradation E Simpler, Less Harmful Compounds D->E

Caption: Biological degradation pathway of this compound.

Photocatalytic Degradation

Advanced oxidation processes using photocatalysts are also employed for degradation.

  • Mechanism: Semiconductors like Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) are used as photocatalysts. When irradiated, they generate highly reactive hydroxyl radicals (•OH).[4]

  • Action: These powerful and non-selective oxidizing agents attack and decompose the complex organic structure of the this compound molecule.[4]

References

An In-depth Technical Guide to the Mechanism of Action of Disperse Red 65 in Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of C.I. Disperse Red 65 when dyeing polyester fibers. It covers the physicochemical principles, experimental protocols, and key factors influencing the dyeing process.

Introduction to this compound and Polyester Dyeing

This compound, with the Color Index number 11228, is a monoazo disperse dye.[1] Its chemical structure features a chromophore with limited water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1][2] Polyester, a synthetic polymer, has a compact, crystalline structure and lacks the ionic groups found in natural fibers, necessitating the use of non-ionic disperse dyes. The dyeing process is not a chemical reaction but rather a solid-solution mechanism where the dye dissolves in the fiber.

Chemical Structure of this compound:

  • Molecular Formula: C₁₈H₁₈ClN₅O₂[1]

  • Molecular Weight: 371.82 g/mol [1]

  • Synthesis: this compound is synthesized through the diazotization of 2-Chloro-4-nitrobenzenamine, which is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1]

Core Mechanism of Action: The Solid-Solution Model

The dyeing of polyester with this compound is best described by the "solid-solution" theory. This model posits that the dye, in its dispersed form in the aqueous dyebath, gradually dissolves and the individual dye molecules are adsorbed onto the fiber surface. Under the influence of high temperature, these molecules then diffuse into the amorphous regions of the polyester fiber, forming a solid solution. The primary forces of attraction between the dye molecules and the polymer chains are van der Waals forces and dipole-dipole interactions.

The dyeing process can be broken down into the following key stages:

  • Dispersion of the Dye: Due to its low water solubility, this compound is finely ground and dispersed in the dyebath with the aid of a dispersing agent. This creates a stable aqueous dispersion of dye particles.

  • Adsorption onto the Fiber Surface: A small amount of the dispersed dye dissolves in the water and these individual dye molecules are then adsorbed onto the surface of the polyester fibers.

  • Diffusion into the Fiber: This is the rate-determining step. At elevated temperatures (typically above the glass transition temperature, Tg, of polyester, which is around 80-85°C), the polymer chains in the amorphous regions of the fiber gain mobility, creating transient voids. The adsorbed dye molecules then diffuse from the surface into the fiber interior, where they become trapped as the fiber cools and the structure becomes more compact.

Key Factors Influencing the Dyeing Process

Several factors critically influence the efficiency and quality of dyeing polyester with this compound:

  • Temperature: Temperature is the most critical factor. Dyeing is typically carried out at high temperatures (120-135°C) under pressure. This high temperature provides the dye molecules with sufficient kinetic energy to overcome the forces holding them in the dyebath and, more importantly, increases the segmental mobility of the polyester chains above its Tg, facilitating dye diffusion into the fiber.

  • pH: The dyebath is generally maintained at an acidic pH of 4.5-5.5. This helps to prevent the degradation of the disperse dye and ensures the stability of the dispersion.

  • Dispersing Agents: These are essential for maintaining the dye in a fine, stable dispersion throughout the dyeing process, preventing aggregation and ensuring even dyeing.

  • Carriers: In some cases, especially when high-pressure equipment is not available, organic compounds known as carriers are used. Carriers swell the polyester fibers, effectively lowering their Tg, and thus increasing the rate of dye diffusion at lower temperatures (around 100°C).[3]

Quantitative Data on Dyeing Performance

Table 1: Illustrative Color Strength (K/S) Values at Different Dyeing Temperatures

Dyeing Temperature (°C)K/S Value (at λmax)
1008.5
11012.3
12018.7
13022.5

Note: K/S is a measure of the color depth on the fabric, calculated from reflectance values using the Kubelka-Munk equation.

Table 2: Illustrative Colorfastness Properties of a Disperse Red Dye on Polyester

Fastness TestISO StandardRating (1-5)
WashingISO 105-C064-5
Rubbing (Dry)ISO 105-X124-5
Rubbing (Wet)ISO 105-X124
Perspiration (Acidic)ISO 105-E044-5
Perspiration (Alkaline)ISO 105-E044-5
Light (Xenon Arc)ISO 105-B025-6

Note: Fastness is rated on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocols

The following are detailed methodologies for key experiments related to the dyeing of polyester with this compound.

High-Temperature Exhaust Dyeing of Polyester with this compound

This is the most common method for achieving deep shades with good fastness properties.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Dispersion Preparation: A stock dispersion of this compound is prepared by pasting the required amount of dye with an equal amount of a suitable dispersing agent and then adding a small amount of warm water.

  • Dye Bath Preparation: The dyebath is set with a liquor ratio of 1:10. The required amount of the dye dispersion is added to the dyebath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 130°C at a rate of 1.5°C/minute.

    • Dyeing is continued at 130°C for 60 minutes.

    • The dyebath is then cooled to 70°C.

  • After-treatment (Reduction Clearing):

    • The dyed fabric is rinsed with warm water.

    • A reduction clearing bath is prepared with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

    • The fabric is treated in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • The fabric is then rinsed thoroughly with hot and cold water and dried.

Carrier Dyeing of Polyester with this compound

This method is used when dyeing at atmospheric pressure.

Materials and Equipment:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Carrier (e.g., a methylnaphthalene-based carrier)

  • Acetic acid

  • Atmospheric dyeing machine (e.g., a beaker dyeing machine)

  • Spectrophotometer

Procedure:

  • Dye Dispersion and Dye Bath Preparation: This is done similarly to the high-temperature method. The carrier is also added to the dyebath as per the manufacturer's recommendation.

  • Dyeing Cycle:

    • The polyester fabric is introduced into the dyebath at 60°C.

    • The temperature is raised to 100°C (the boil) at a rate of 2°C/minute.

    • Dyeing is continued at the boil for 60-90 minutes.

    • The dyebath is then cooled.

  • After-treatment: The after-treatment process, including reduction clearing, is the same as for the high-temperature method.

Visualizations

Signaling Pathways and Experimental Workflows

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber DispersedDye Dispersed Dye (Aggregates) DissolvedDye Dissolved Dye (Single Molecules) DispersedDye->DissolvedDye Dissolution FiberSurface Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Fiber Interior (Amorphous Region) FiberSurface->FiberInterior Diffusion (High Temperature) FiberInterior->FiberInterior

Caption: The general mechanism of disperse dyeing on polyester fiber.

HT_Dyeing_Workflow start Start prep_dyebath Prepare Dyebath (Dye, Dispersant, pH 4.5-5.5) start->prep_dyebath load_fabric Load Fabric at 60°C prep_dyebath->load_fabric ramp_temp Ramp Temperature to 130°C load_fabric->ramp_temp hold_temp Hold at 130°C for 60 min ramp_temp->hold_temp cool_down Cool to 70°C hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing (70-80°C, 15-20 min) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry rinse2->dry end_process End dry->end_process

Caption: Experimental workflow for high-temperature exhaust dyeing.

Carrier_Dyeing_Workflow start Start prep_dyebath Prepare Dyebath (Dye, Dispersant, Carrier, pH 4.5-5.5) start->prep_dyebath load_fabric Load Fabric at 60°C prep_dyebath->load_fabric ramp_temp Ramp Temperature to 100°C load_fabric->ramp_temp hold_temp Hold at 100°C for 60-90 min ramp_temp->hold_temp cool_down Cool Down hold_temp->cool_down rinse1 Rinse cool_down->rinse1 reduction_clear Reduction Clearing (70-80°C, 15-20 min) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry rinse2->dry end_process End dry->end_process

Caption: Experimental workflow for carrier dyeing.

References

An In-depth Technical Guide on the Toxicology and Safety of Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety data for Disperse Red 65 (CAS No. 12223-38-0). It is intended for informational purposes for a scientific audience. Due to a notable lack of publicly available quantitative toxicity data for this compound, this guide incorporates a read-across approach, utilizing data from the structurally similar and more extensively studied azo dye, Disperse Red 1 (CAS No. 2872-52-8). This approach is clearly indicated where applied.

Executive Summary

This compound is a monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester.[1][2] As with many azo dyes, the primary toxicological concern is not the parent compound itself, but rather the potential for metabolic cleavage of the azo bond to form aromatic amines, which may have genotoxic and carcinogenic properties.[3][4][5] Direct data on the acute and chronic toxicity of this compound is limited. However, information on related disperse dyes suggests potential for skin sensitization.[6] This guide synthesizes the available data and provides an overview of the key toxicological endpoints, experimental methodologies, and metabolic pathways relevant to the safety assessment of this compound.

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is sparse. The following tables summarize the known information and include read-across data from Disperse Red 1 for context.

Table 1: Acute Toxicity Data

EndpointTest SpeciesRouteValueReference SubstanceCitation
LD50Data Not AvailableOral-This compound
LD50Data Not AvailableDermal-This compound
LD50Data Not AvailableInhalation-This compound

Table 2: Genotoxicity Data

AssayTest SystemMetabolic ActivationResultReference SubstanceCitation
Ames TestSalmonella typhimuriumWith and WithoutPositiveDisperse Red 1[7]
In vitro MicronucleusHuman Hepatoma (HepG2) cellsNot ApplicableGenotoxicDisperse Red 1[8]
In vitro MicronucleusHuman Dermal EquivalentsNot ApplicableNon-genotoxicDisperse Red 1[9]

Table 3: Skin Sensitization Data

AssayTest SpeciesResultReference SubstanceCitation
Skin SensitizationGuinea PigMay cause allergic skin reactionDisperse Red 1[10]

Table 4: Ecotoxicity Data

EndpointTest SpeciesValueReference SubstanceCitation
Acute ToxicityDaphnia similisData Not AvailableThis compound
Chronic ToxicityDaphnia similisData Not AvailableThis compound
Acute ToxicityDaphnia similisEC50: 1.8 mg/LDisperse Red 1[5]
Chronic ToxicityDaphnia similisPNEC: 60 ng/LDisperse Red 1[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of substances like this compound are outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test (Bacterial Reverse Mutation Assay) - Adapted from OECD 471

The Ames test is a widely used method for identifying substances that can produce gene mutations.

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix from hamster liver).[11][12] The bacteria are then plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potential of the substance.[13][14]

Methodology:

  • Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a post-mitochondrial fraction (S9) from the livers of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). For azo dyes, the addition of flavin mononucleotide (FMN) to the S9 mix is recommended to facilitate azo reduction.[11]

  • Procedure:

    • A mixture of the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer is pre-incubated.[12]

    • Molten top agar is added to the mixture, which is then poured onto the surface of minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) - Adapted from OECD 406

The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.[8][9][15]

Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction in sensitized animals.[16]

Methodology:

  • Animals: Young, healthy albino guinea pigs are used.

  • Induction Phase (Day 0):

    • Intradermal injections are made in the shoulder region:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance emulsified in FCA.

  • Topical Induction (Day 7): The test area is treated with the test substance, often after pre-treatment with sodium lauryl sulfate to create a mild irritation. The area is covered with an occlusive dressing for 48 hours.

  • Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied topically to a flank of the induced animals and a control group (treated with the vehicle only during induction). The application site is covered with an occlusive patch for 24 hours.

  • Scoring: The skin reactions at the challenge sites are observed and graded for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the responses in the test group are compared to the control group.

Acute Eye Irritation/Corrosion - Adapted from OECD 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[17][18]

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is scored over a period of time.[19]

Methodology:

  • Animals: Healthy, adult albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second.

    • The other eye remains untreated as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. If irritation persists, observations may continue for up to 21 days.

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis, discharge) are scored according to a standardized scale. The reversibility of the lesions is also assessed.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Azo Dyes

The primary metabolic pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). This process is catalyzed by azoreductases found in the liver and, significantly, in the gut microbiota.[3][10] The resulting products are aromatic amines, which can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, potentially causing genotoxicity and carcinogenicity.[4]

Azo_Dye_Metabolism DisperseRed65 This compound (Azo Dye) Azoreductases Azoreductases (Liver, Gut Microbiota) DisperseRed65->Azoreductases Reductive Cleavage AromaticAmines Aromatic Amines (Metabolites) Azoreductases->AromaticAmines PhaseII Phase II Enzymes (e.g., N-acetyltransferases) AromaticAmines->PhaseII Detoxification PhaseI Phase I Enzymes (e.g., Cytochrome P450) AromaticAmines->PhaseI Metabolic Activation Excretion Excretion PhaseII->Excretion ReactiveIntermediates Reactive Intermediates (e.g., N-hydroxyarylamines) PhaseI->ReactiveIntermediates DNA_Adducts DNA Adducts ReactiveIntermediates->DNA_Adducts Covalent Binding Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Caption: Metabolic pathway of azo dyes leading to potential toxicity.

General Workflow for Toxicological Assessment

A typical workflow for assessing the toxicology of a chemical like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Toxicology_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Risk Assessment InSilico In Silico Analysis (e.g., QSAR) Genotoxicity Genotoxicity Assays (e.g., Ames Test) InSilico->Genotoxicity PhysChem Physicochemical Properties SkinCorrosion Skin Corrosion/Irritation (e.g., Reconstructed Human Epidermis) PhysChem->SkinCorrosion AcuteToxicity Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->AcuteToxicity Cytotoxicity Cytotoxicity Assays Cytotoxicity->AcuteToxicity SkinEyeIrritation Skin & Eye Irritation (OECD 404, 405) SkinCorrosion->SkinEyeIrritation RepeatedDose Repeated Dose Toxicity AcuteToxicity->RepeatedDose SkinSensitization Skin Sensitization (OECD 406) SkinEyeIrritation->SkinSensitization SkinSensitization->RepeatedDose HazardID Hazard Identification RepeatedDose->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskCharacterization Risk Characterization Exposure->RiskCharacterization

Caption: Tiered workflow for toxicological assessment of a chemical.

Conclusion

The available data on the toxicology of this compound is limited, necessitating a read-across approach from the better-studied analogue, Disperse Red 1. The primary toxicological concerns for this class of azo dyes are genotoxicity following metabolic activation and skin sensitization. Standardized OECD protocols are available and should be employed for a comprehensive safety assessment. Further research is required to establish a complete toxicological profile for this compound, including quantitative data on acute and chronic toxicity, to enable a more definitive risk assessment.

References

An In-depth Technical Guide to Disperse Red 65: A Monoazo Dye for Synthetic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 65, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers. Its chemical structure, characterized by a single azo bond (-N=N-), imparts a vibrant red hue to synthetic fabrics such as polyester, for which it is particularly well-suited. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, a detailed synthesis protocol, and standardized methods for its application in textile dyeing. Furthermore, this document outlines its spectroscopic profile, fastness characteristics, and available toxicological data, presenting a holistic resource for researchers and professionals in chemistry, materials science, and textile engineering.

Chemical and Physical Properties

This compound is an organic compound characterized by its limited solubility in water, a defining feature of disperse dyes.[1] This property necessitates its application as a fine dispersion in an aqueous medium.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Chemical Name 3-((4-((2-chloro-4-nitrophenyl)azo)-3-methylphenyl)(ethyl)amino)propanenitrile[3]
C.I. Name This compound[3]
C.I. Number 11228[3]
CAS Number 12223-38-0[3]
Molecular Formula C₁₈H₁₈ClN₅O₂[3]
Molecular Weight 371.82 g/mol [3]
Boiling Point 589.4 °C at 760 mmHg[4]
Flash Point 310.3 °C[4]
Appearance Dark red powder[3]
Solubility Low in water[2]

Synthesis of this compound

The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. The process involves two primary stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling component.[2]

Synthesis Workflow

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up A 2-Chloro-4-nitroaniline C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite in Concentrated Sulfuric Acid B->C E Coupling Reaction C->E D 3-(Ethyl(m-tolyl)amino)propanenitrile in Acetic Acid D->E F Precipitation E->F G Filtration and Washing F->G H Drying G->H I This compound H->I

Figure 1. Synthesis workflow for this compound.
Experimental Protocol

Materials:

  • 2-Chloro-4-nitroaniline

  • Sodium nitrite

  • Concentrated sulfuric acid

  • 3-(Ethyl(m-tolyl)amino)propanenitrile

  • Acetic acid

  • Ice

  • Water

  • Sulphamic acid

Procedure:

  • Diazotization:

    • In a flask, mix 2-chloro-4-nitroaniline (7 mmol) with water (20 mL) and concentrated sulfuric acid (5 mL).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Prepare a solution of sodium nitrite (8 mmol) in cold water and add it dropwise to the amine slurry over 30 minutes, maintaining the temperature between 0-5 °C with constant stirring.

    • After the addition is complete, stir the mixture for an additional hour at the same temperature.

    • To remove any excess nitrous acid, add a small amount of sulphamic acid until a sample of the solution no longer gives a positive reaction with starch-iodide paper.[5]

  • Azo Coupling:

    • In a separate beaker, dissolve 3-(Ethyl(m-tolyl)amino)propanenitrile in acetic acid (5 mL).

    • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 10 °C.

    • Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • The precipitated dye is collected by filtration.

    • Wash the filter cake thoroughly with water until the washings are neutral.

    • Dry the purified this compound in an oven at 60-70 °C.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy

In a study analyzing a mixture of six disperse dyes, the UV-visible spectrum of this compound was recorded in the range of 320-680 nm.[6] The maximum absorption wavelength (λmax) is a key identifier for the dye's color. For Disperse Red 1, a structurally similar dye, the λmax is reported to be 502 nm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule. Key expected peaks include:

  • Azo group (-N=N-): around 1600 cm⁻¹

  • Nitrile group (-C≡N): in the range of 2200-2300 cm⁻¹

  • Nitro group (-NO₂): with symmetric and asymmetric stretching vibrations typically between 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Aromatic C-H and C=C bonds: various peaks in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

Application in Textile Dyeing

This compound is primarily used for dyeing polyester fibers. The dyeing process is typically carried out at high temperatures to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer.

High-Temperature Dyeing Protocol for Polyester

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

Procedure:

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a dispersing agent.

    • Add this paste to the dye bath containing water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 60 °C.

    • Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C per minute.

    • Maintain the temperature at 130 °C for 60 minutes to ensure proper dye penetration and fixation.[7]

    • After dyeing, cool the bath down to 60 °C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • To improve wash fastness, a reduction clearing process is performed to remove any unfixed dye from the fiber surface. This typically involves treating the fabric in a bath containing sodium hydrosulfite and a detergent at an elevated temperature.

    • Rinse the fabric thoroughly and dry.[7]

Dyeing Process Workflow

G A Dye Bath Preparation (Dye, Dispersing Agent, Water, Acetic Acid) B Introduce Polyester Fabric (60 °C, pH 4.5-5.5) A->B C Ramp Temperature to 130 °C B->C D Hold at 130 °C for 60 min C->D E Cool Down to 60 °C D->E F Rinse E->F G Reduction Clearing F->G H Final Rinse and Dry G->H

Figure 2. High-temperature dyeing workflow for polyester.

Fastness Properties

The fastness of a dye refers to the resistance of the color to various environmental factors during the use of the textile. For apparel, good fastness to washing, perspiration, and light are crucial.[4]

Fastness PropertyISO Test MethodTypical Requirement for Apparel
Light Fastness ISO 105-B02Grade 4 or higher
Washing Fastness ISO 105-C06Grade 4 or higher
Perspiration Fastness ISO 105-E04Grade 4 or higher

Toxicological Information

Azo dyes, as a class, are subject to scrutiny regarding their potential toxicological effects. Some azo dyes have the potential to cleave under reductive conditions to form aromatic amines, some of which are known carcinogens.

Conclusion

This compound remains a commercially important dye for the coloration of synthetic textiles, particularly polyester. Its synthesis via diazo coupling is a well-established and efficient process. The application of this dye through high-temperature dyeing methods yields vibrant red shades with good fastness properties, meeting the demands of the textile industry. While specific toxicological data for this compound is limited, the general considerations for azo dyes necessitate careful handling and responsible disposal. Further research into its detailed toxicological profile and the development of more eco-friendly dyeing processes will be beneficial for the sustainable use of this and similar colorants.

References

The Photostability of Disperse Red 65: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 65, also identified by the Colour Index (C.I.) number 11228, is a monoazo dye characterized by its dark red hue. Its chemical formula is C18H18ClN5O2.[1] This dye is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, acetate, and triacetate.[1] It is also found in applications involving polyvinyl chloride and wool/polyester fiber blends.[1] The performance and longevity of dyed textiles are significantly influenced by the photostability of the dye, which is its ability to resist fading and degradation upon exposure to light. This technical guide provides an in-depth analysis of the photostability of this compound, including its degradation mechanisms, factors influencing its stability, quantitative data, and detailed experimental protocols for its evaluation.

Core Concepts of Photostability

The photostability of a dye is a critical factor in its performance, particularly for textiles that will be exposed to sunlight. The energy from light, especially in the ultraviolet (UV) region, can be absorbed by the dye molecules, leading to their excitation. If the excited molecule cannot efficiently dissipate this energy, it may undergo chemical reactions that result in the breakdown of its chromophoric system, the part of the molecule responsible for its color. This process, known as photodegradation or photofading, leads to a loss of color intensity and can also alter the hue of the fabric.

Quantitative Data on the Photostability of this compound

Quantitative data on the photostability of this compound is primarily available in the form of light fastness ratings. These ratings are determined by exposing a dyed substrate to a standardized light source and comparing the degree of fading to a set of blue wool standards. The blue wool scale ranges from 1 (very poor light fastness) to 8 (excellent light fastness).

PropertyStandardRating
Light FastnessAATCC6
Light FastnessISO5-6
Ironing FastnessAATCC & ISO4-5 (Fading), 4-5 (Stain)
Perspiration FastnessAATCC & ISO5 (Fading), 5 (Stain)
Washing FastnessAATCC & ISO4-5 (Fading), 4-5 (Stain)

Table 1: Fastness Properties of this compound.[1]

Disperse dyes, in general, are known to have fair to good light fastness, typically with ratings around 4-5.[2] The light fastness of this compound, with a rating of 5-6 (ISO) and 6 (AATCC), is considered good and suitable for many textile applications.[1]

Factors Influencing the Photostability of this compound

Several factors can influence the rate and extent of photodegradation of this compound:

  • Light Intensity and Wavelength: Higher light intensity generally leads to a faster rate of degradation. The UV portion of the light spectrum is particularly damaging to organic dyes.

  • Substrate: The type of fiber to which the dye is applied plays a crucial role. The photostability of disperse dyes is generally good on polyester due to the hydrophobic and crystalline nature of the fiber, which can protect the dye molecules.

  • Dye Concentration: The depth of the shade can affect light fastness. Generally, darker shades tend to have better light fastness than lighter shades.

  • Presence of Other Substances: The presence of impurities, additives, and finishing agents on the textile can either enhance or reduce the photostability of the dye. For instance, some UV absorbers can be added to improve light fastness.

  • Environmental Factors: Temperature, humidity, and the presence of atmospheric pollutants like ozone and nitrogen oxides can also contribute to the degradation of the dye.

Degradation Pathways of this compound

The primary mechanism for the degradation of azo dyes like this compound is the cleavage of the azo bond (–N=N–). This can be initiated through various processes, including photocatalysis and biological degradation.

Photocatalytic Degradation

In the presence of a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a suitable light source (e.g., UV light), reactive oxygen species (ROS) like hydroxyl radicals (•OH) are generated. These highly reactive species can attack the dye molecule, leading to the cleavage of the azo bond and the subsequent breakdown of the aromatic rings. The degradation often proceeds through the formation of aromatic amines, which can be further mineralized into simpler, less harmful compounds like CO2 and H2O with sufficient exposure time.[3]

The efficiency of photocatalytic degradation is influenced by factors such as the pH of the solution, the concentration of the catalyst, and the intensity of the light source.[3] For TiO2, the surface charge is positive at a pH below its point of zero charge (around 6.5) and negative at a higher pH, which affects the adsorption of the dye molecule onto the catalyst surface.[3]

Photodegradation_Pathway This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage attacked by Light (UV) Light (UV) Photocatalyst (e.g., TiO2) Photocatalyst (e.g., TiO2) Light (UV)->Photocatalyst (e.g., TiO2) activates Reactive Oxygen Species (•OH) Reactive Oxygen Species (•OH) Photocatalyst (e.g., TiO2)->Reactive Oxygen Species (•OH) generates Reactive Oxygen Species (•OH)->Azo Bond Cleavage Aromatic Amines Aromatic Amines Azo Bond Cleavage->Aromatic Amines Mineralization Mineralization Aromatic Amines->Mineralization further oxidation CO2 + H2O + Mineral Acids CO2 + H2O + Mineral Acids Mineralization->CO2 + H2O + Mineral Acids

Caption: Photocatalytic degradation pathway of this compound.

Experimental Protocols

The evaluation of the photostability of this compound typically involves standardized tests for light fastness and more fundamental studies on its photodegradation kinetics.

Light Fastness Testing (ISO 105-B02)

This standard specifies a method for determining the color fastness of textiles to artificial light using a xenon arc fading lamp, which simulates natural daylight.[4][5][6][7]

Methodology:

  • Specimen Preparation: A sample of the textile dyed with this compound is prepared. A portion of the specimen is covered with an opaque mask.

  • Reference Materials: A set of blue wool references (typically 1 to 8) is used. These references have known light fastness properties, with reference 1 having the lowest and 8 the highest fastness.[4][8][9]

  • Exposure: The dyed specimen and the blue wool references are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[4][10]

  • Assessment: The exposure is continued until a specified degree of fading is observed on the blue wool references. The change in color of the exposed part of the test specimen is then assessed by comparing it with the unexposed (masked) part. This comparison is done visually using a grey scale for assessing change in color, which ranges from 5 (no change) to 1 (severe change).[8][9]

  • Rating: The light fastness rating of the specimen is the number of the blue wool reference that shows a similar change in color.

Light_Fastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Dyed Specimen Dyed Specimen Masking Masking Dyed Specimen->Masking Blue Wool References Blue Wool References Xenon Arc Lamp Xenon Arc Lamp Blue Wool References->Xenon Arc Lamp Masking->Xenon Arc Lamp Controlled Environment Temperature Humidity Xenon Arc Lamp->Controlled Environment Visual Comparison Visual Comparison Xenon Arc Lamp->Visual Comparison Grey Scale Grey Scale Visual Comparison->Grey Scale Light Fastness Rating Light Fastness Rating Visual Comparison->Light Fastness Rating

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65 is a monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers.[1][2][3] Due to its potential to be an allergen and the possibility of it containing carcinogenic aromatic amines, regulatory bodies have set restrictions on its presence in consumer products. Accurate and reliable analytical methods are therefore essential for the quantification of this compound in various matrices. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust technique for the analysis of disperse dyes.[4][5]

Experimental Protocol

This protocol outlines a general method for the HPLC analysis of this compound. Method validation and optimization may be required for specific sample matrices.

1. Materials and Reagents

  • This compound analytical standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Solvents for sample extraction (e.g., methanol, acetone)[6]

2. Instrumentation

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

3. Chromatographic Conditions

A C18 reversed-phase column is a common choice for the separation of disperse dyes.[4]

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-20 min: 90% B; 20-22 min: 90-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Maximum absorbance of this compound (determine by scanning standard)

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (from textile):

    • Accurately weigh a small piece of the textile sample (e.g., 1 g).

    • Extract the dye using a suitable solvent (e.g., 20 mL of methanol) in an ultrasonic bath at 50 °C for 30 minutes.[7]

    • Centrifuge the extract to separate the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound. Please note that these values are typical and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical Value
Retention Time (tR) Dependent on the specific method, but should be reproducible
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) Method dependent, can be in the low ng/mL range
Limit of Quantification (LOQ) Method dependent, can be in the low to mid ng/mL range

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Solvent (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh Textile Sample Extract Solvent Extraction (Ultrasonication) Sample->Extract Centrifuge Centrifuge Extract Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Method_Validation Validation HPLC Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ

References

Application Note: Quantitative Analysis of Disperse Red 65 in Textiles by LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantification of Disperse Red 65 (C.I. 11228), a mono-azo dye, in textile samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). Disperse dyes are widely used for coloring synthetic fibers like polyester but are also recognized as potential allergens and carcinogens, necessitating sensitive and specific analytical methods for their monitoring.[1][2][3] The described method employs a simple methanol extraction followed by analysis on a triple quadrupole mass spectrometer, offering high sensitivity and selectivity for the quantification of this compound. This protocol is designed for research and quality control laboratories monitoring restricted substances in consumer products.

Introduction

This compound (CAS No. 12223-38-0) is a synthetic dye belonging to the single azo class, characterized by the molecular formula C₁₈H₁₈ClN₅O₂ and a molecular weight of 371.82 g/mol .[4][5] Its primary application is in the dyeing of polyester and other synthetic fabrics.[1][4] Due to the potential health risks associated with certain azo dyes, regulatory bodies and industry standards have set limits on their presence in consumer goods. LC/MS/MS has become the preferred analytical technique for this purpose due to its superior sensitivity and specificity compared to traditional methods like HPLC-UV.[2] This method utilizes Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target analyte even in complex matrices.

Experimental Protocol

Materials and Reagents
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O), all LC/MS grade.

  • Reagents: Formic acid (FA) and Ammonium acetate, LC/MS grade.

  • Standards: this compound analytical standard.

  • Sample Matrix: Blank textile samples (e.g., 100% polyester) confirmed to be free of this compound.

Standard and Sample Preparation

2.1. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 100 mL of methanol to obtain a 100 µg/mL stock solution.

  • Store the stock solution at -20°C in an amber vial.

2.2. Working Standard Solutions

  • Prepare a series of working standards by diluting the stock solution with methanol or the initial mobile phase composition.

  • A typical calibration curve range for disperse dyes is 0.1 to 100 ng/mL.[4]

2.3. Sample Extraction from Textiles

  • Cut the textile sample into small pieces (approx. 5x5 mm).

  • Accurately weigh 1.0 g of the cut sample into a 50 mL polypropylene tube.

  • Add 20 mL of methanol to the tube.[6]

  • Sonicate the sample at 50°C for 30 minutes.[1][6]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[6]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC/MS/MS analysis.[6]

LC/MS/MS Instrumentation and Conditions

The following conditions are based on typical methods for disperse dye analysis and should be optimized for the specific instrument used.[2][4]

3.1. Liquid Chromatography (LC) Conditions

  • Instrument: UHPLC system such as a Shimadzu Nexera or Waters ACQUITY.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm) is recommended.[1]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.[2][4]

  • Injection Volume: 5 µL.[2]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    12.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

3.2. Mass Spectrometry (MS) Conditions

  • Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 4500, Shimadzu LCMS-8040).[1][4]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: 5500 V.[4]

  • Source Temperature: 550°C.[4]

  • Nebulizing Gas (GS1): 40 psi.[4]

  • Heater Gas (GS2): 40 psi.[4]

  • Curtain Gas (CUR): 40 psi.[4]

  • Collision Gas (CAD): Medium setting or Argon at 230 kPa.[2][4]

MRM Transitions for this compound

The precursor ion ([M+H]⁺) for this compound (C₁₈H₁₈ClN₅O₂) is m/z 372.8. Product ions must be determined by infusing a standard solution and performing a product ion scan. The following are proposed transitions based on the known structure from its synthesis (diazotization of 2-Chloro-4-nitrobenzenamine and coupling with 3-(Ethyl(m-tolyl)amino)propanenitrile).[4] At least two transitions should be monitored for confident quantification and confirmation.

Table 1: Proposed MRM Transitions for this compound

Compound Name Precursor Ion (Q1) [m/z] Product Ion (Q3) [m/z] Function
This compound 372.8 To be determined Quantifier
This compound 372.8 To be determined Qualifier

Note: Product ions should be experimentally determined for the specific instrument. Collision energies must be optimized for each transition.

Data Presentation

Quantitative performance of the method should be evaluated by determining the linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), precision, and recovery. The following tables summarize typical performance data observed for similar disperse dye analyses.

Table 2: Method Performance Characteristics (Example Data)

Parameter Result
Linearity (r²) >0.995
Linear Range 0.1 - 100 ng/mL[4]
LOD 0.02 - 1.35 ng/mL[3]
LOQ 0.06 - 4.09 ng/mL[3]

| Precision (%RSD, n=6) | < 15%[3] |

Table 3: Recovery and Matrix Effect (Example Data)

Concentration Spiked Recovery (%) Matrix Effect (%)
10 ng/mL 81.8 - 114.1%[1] Varies significantly by dye and matrix[3]

| 50 ng/mL | 84.9 - 104.1%[1] | Dilution may be required to mitigate[7] |

Workflow Visualization

The overall experimental workflow, from sample collection to final data analysis, is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis LC/MS/MS Analysis cluster_data Data Processing sample 1. Textile Sample Weighing (1 g) extraction 2. Methanol Extraction (Sonication at 50°C) sample->extraction centrifuge 3. Centrifugation (10,000 rpm) extraction->centrifuge filter 4. Filtration (0.22 µm PTFE) centrifuge->filter lcms 5. UHPLC Separation (C18 Column) filter->lcms std_prep Standard Stock & Calibration Curve Prep. std_prep->lcms msms 6. MS/MS Detection (Positive ESI, MRM Mode) lcms->msms integration 7. Peak Integration msms->integration quant 8. Quantification (Calibration Curve) integration->quant report 9. Final Report (mg/kg) quant->report

Caption: LC/MS/MS workflow for this compound quantification.

Conclusion

The described LC/MS/MS method provides a robust, sensitive, and specific protocol for the quantification of this compound in textile matrices. The simple extraction procedure combined with the selectivity of tandem mass spectrometry allows for reliable detection at low levels, ensuring compliance with safety regulations and quality standards in the textile industry. Method validation, including the experimental determination of MRM transitions and evaluation of matrix effects, is a critical step for implementation in any laboratory.

References

Application Notes and Protocols for Polyester Dyeing with DISPERSE RED 65

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse Red 65 (C.I. 11228) is a monoazo disperse dye suitable for dyeing hydrophobic fibers, particularly polyester.[1] Due to their non-ionic nature and low water solubility, disperse dyes are effective in coloring polyester fibers, which have a negatively charged surface.[2] The dyeing process is typically carried out at high temperatures, with the assistance of carriers, or through a thermosol method to facilitate dye penetration into the compact molecular structure of polyester.[3][4] Proper control of dyeing parameters such as temperature, pH, and time is crucial for achieving optimal color yield and fastness properties.[2][5]

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11228[1]
CAS Number12223-38-0[1]
Molecular FormulaC18H18ClN5O2[1]
Molecular Weight371.82[1]
Molecular StructureSingle Azo Class[1]
AppearanceDark Red Powder[1]

Colorfastness Properties of this compound on Polyester

The following table summarizes the colorfastness of polyester dyed with this compound according to AATCC and ISO standards.

Fastness TestAATCC RatingISO RatingReference
Ironing4-54-5[1]
Light45[1]
Perspiration (Fading)65-6[1]
Perspiration (Staining)54-5[1]
Washing (Fading)55[1]
Washing (Staining)4-55[1]

Experimental Protocols

Three primary methods for dyeing polyester with disperse dyes are the High-Temperature Dyeing Method, Carrier Dyeing Method, and Thermosol Dyeing Method.[2][6]

1. High-Temperature Dyeing Method (Exhaust Method)

This is a widely used method that involves dyeing under pressure at temperatures above the boiling point of water.[4]

Protocol:

  • Fabric Preparation: Scour the polyester fabric to remove any impurities, oils, or sizes. A typical scouring recipe involves treating the fabric with a solution containing a non-ionic detergent.[7]

  • Dye Bath Preparation:

    • Prepare a paste of the required amount of this compound with a dispersing agent.[2]

    • Add this paste to the dye bath containing water.

    • Add a leveling agent to promote uniform dyeing.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][4]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[2]

    • Run the fabric in the bath for 15 minutes at this temperature.[2]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[4][8]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dye bath to 60°C.[2]

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric with hot water.[2]

    • Prepare a reduction clearing bath containing sodium hydrosulfite and sodium hydroxide.[9]

    • Treat the fabric in this bath at 60-80°C for 10-20 minutes to remove unfixed surface dye and improve wash fastness.[9][10]

    • Rinse the fabric thoroughly with hot and then cold water.[11]

  • Drying: Dry the fabric.

Experimental Workflow: High-Temperature Dyeing

HighTempDyeing cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after Post-Treatment FabricPrep Fabric Scouring DyeBathPrep Dye Bath Preparation (Dye, Dispersing Agent, Water) AuxiliaryAdd Add Auxiliaries (Leveling Agent, Acetic Acid for pH 4.5-5.5) DyeBathPrep->AuxiliaryAdd LoadFabric Load Fabric at 60°C AuxiliaryAdd->LoadFabric Hold60 Hold for 15 min LoadFabric->Hold60 RampTemp Ramp to 130°C Hold60->RampTemp Hold130 Hold for 30-60 min RampTemp->Hold130 CoolDown Cool to 60°C Hold130->CoolDown HotRinse1 Hot Rinse CoolDown->HotRinse1 ReductionClear Reduction Clearing (NaOH, Na2S2O4) HotRinse1->ReductionClear Rinse2 Hot & Cold Rinse ReductionClear->Rinse2 Dry Drying Rinse2->Dry

Caption: High-temperature exhaust dyeing workflow for polyester.

2. Carrier Dyeing Method

This method allows dyeing at or near the boiling point of water (around 100°C) by using a "carrier" chemical that swells the polyester fibers, enabling dye penetration.[11]

Protocol:

  • Fabric Preparation: Scour the polyester fabric as described previously.[7]

  • Dye Bath Preparation:

    • Set the dye bath at 60°C.[6]

    • Add a wetting agent, dispersing agent, and a suitable carrier.[12]

    • Run the fabric in this blank bath for 15 minutes to ensure uniform carrier absorption.[12]

    • Add the prepared this compound dispersion to the bath.

    • Adjust the pH to 4.5-5.5 with acetic acid.[6]

  • Dyeing Process:

    • Raise the temperature to 90-100°C over 30 minutes.[6][12]

    • Continue dyeing at this temperature for 60-120 minutes.[6][12]

    • Cool the bath to 60°C.[6]

  • After-treatment:

    • Rinse the fabric.

    • Perform reduction clearing as described in the high-temperature method. This step is crucial to remove residual carrier, which can negatively impact lightfastness and cause skin irritation.[12]

    • Rinse thoroughly.[12]

  • Drying: Dry the fabric.

Experimental Workflow: Carrier Dyeing

CarrierDyeing Start Start: Scoured Fabric BlankBath Prepare Blank Bath at 60°C (Water, Auxiliaries, Carrier) Start->BlankBath FabricRun Run Fabric for 15 min BlankBath->FabricRun AddDye Add Disperse Dye Adjust pH to 4.5-5.5 FabricRun->AddDye Heat Raise Temp to 90-100°C AddDye->Heat Dye Dye for 60-120 min Heat->Dye Cool Cool to 60°C Dye->Cool Rinse1 Rinse Cool->Rinse1 Reduction Reduction Clearing Rinse1->Reduction Rinse2 Final Rinse Reduction->Rinse2 Dry Dry Rinse2->Dry End End: Dyed Fabric Dry->End

Caption: Carrier dyeing workflow for polyester fabrics.

3. Thermosol Dyeing Method

This is a continuous method where the dye is fixed at high temperatures in a dry heat chamber.[2]

Protocol:

  • Padding:

    • Prepare a padding liquor containing this compound, a thickener, and a migration inhibitor.

    • Pad the fabric through this liquor in a padding mangle to achieve a specific wet pick-up percentage.[2]

  • Drying:

    • Dry the padded fabric, typically at around 100°C. Infrared drying is often preferred to minimize dye migration.[2]

  • Thermofixation:

    • Pass the dried fabric through a thermosol unit at a high temperature, typically 180-220°C, for 60-90 seconds.[2][6] This high temperature causes the dye to sublimate and diffuse into the polyester fiber.[3] Approximately 75-90% of the dye is fixed during this stage.[2]

  • After-treatment:

    • Wash the fabric in warm water to remove the thickener and unfixed dye.[2]

    • Perform reduction clearing if necessary to improve fastness.[2]

    • Rinse and dry the fabric.

Logical Relationship: Thermosol Dyeing Process

ThermosolDyeing Padding Padding (Fabric impregnation with dye liquor) Drying Drying (~100°C) Padding->Drying Wet Fabric Thermofixation Thermofixation (180-220°C for 60-90s) Drying->Thermofixation Dry Padded Fabric Washing Washing (Remove thickener/unfixed dye) Thermofixation->Washing Dyed Fabric (75-90% Fixation) ReductionClearing Reduction Clearing (Optional) Washing->ReductionClearing FinalRinse Final Rinse & Dry ReductionClearing->FinalRinse

References

Application Notes and Protocols: Disperse Red 65 as a Putative Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a research and development guide. Disperse Red 65 is primarily documented as a textile and plastics dye and is classified as a fluorescent dye. However, to date, there is a significant lack of publicly available data characterizing its specific photophysical properties and its application as a fluorescent probe in biological microscopy. The information herein is based on general principles of fluorescence microscopy and protocols for dye characterization. All quantitative data specific to this compound are listed as "To Be Determined (TBD)" and should be established experimentally.

Introduction

This compound (C.I. 11228) is a synthetic dye belonging to the single azo class.[1] While its primary application lies in the dyeing of polyester and other synthetic fibers, its chemical structure suggests potential fluorescent properties that could be harnessed for biological imaging.[1][2] This document outlines the necessary experimental framework to characterize this compound as a fluorescent probe for microscopy and provides detailed protocols for its potential application in cellular imaging and drug development research.

Potential Applications in Microscopy

Should this compound exhibit suitable photophysical properties and biocompatibility, it could potentially be utilized in various microscopy applications, including:

  • General Cellular Staining: As a lipophilic molecule, it may preferentially accumulate in lipid-rich structures such as cell membranes, lipid droplets, or the endoplasmic reticulum.

  • Live-Cell Imaging: If proven to be non-toxic at effective concentrations, it could be used for dynamic studies in living cells.

  • Drug Delivery Visualization: Its hydrophobic nature might allow it to be encapsulated within drug delivery vehicles (e.g., nanoparticles, liposomes), serving as a fluorescent tracer to monitor their cellular uptake and trafficking.

  • Flow Cytometry: Depending on its excitation and emission spectra, it could potentially be used as a fluorescent label in flow cytometry applications.

Data Presentation: Photophysical and Cytotoxicity Properties (Hypothetical)

The following tables summarize the critical quantitative data that must be experimentally determined to validate this compound as a fluorescent probe.

Table 1: Photophysical Properties of this compound

ParameterValueMethod of Determination
Excitation Maximum (λex) To Be Determined (TBD)Fluorescence Spectroscopy
Emission Maximum (λem) To Be Determined (TBD)Fluorescence Spectroscopy
Molar Extinction Coefficient (ε) To Be Determined (TBD)UV-Vis Spectrophotometry
Fluorescence Quantum Yield (Φf) To Be Determined (TBD)Comparative or Absolute Method
Stokes Shift To Be Determined (TBD)Calculated from λex and λem
Photostability To Be Determined (TBD)Time-lapse microscopy
Solvatochromism To Be Determined (TBD)Spectroscopy in various solvents

Table 2: Cytotoxicity Profile of this compound

Cell LineIC50 (μM)Assay MethodExposure Time (hours)
e.g., HeLa, HepG2, etc.To Be Determined (TBD)e.g., MTT, MTS, CellTiter-Glo24, 48, 72

Experimental Protocols

The following section provides detailed methodologies for the essential experiments required to characterize and utilize this compound as a fluorescent probe.

Protocol for Determining Photophysical Properties

This protocol outlines the steps to measure the fundamental spectral properties of this compound.

Objective: To determine the excitation and emission spectra, molar extinction coefficient, and fluorescence quantum yield of this compound.

Materials:

  • This compound powder

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference fluorescent standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf ≈ 0.95)

Procedure:

A. Determination of Molar Extinction Coefficient (ε): [3][4]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known high concentration (e.g., 10 mM).

  • Create a series of dilutions from the stock solution in the desired experimental solvent (e.g., PBS with 0.1% DMSO).

  • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance at λmax versus concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

B. Determination of Excitation and Emission Spectra: [5]

  • Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

  • Emission Spectrum: Set the fluorometer to excite the sample at its absorbance maximum (λmax determined in 4.1.A). Scan a range of emission wavelengths (e.g., λmax + 20 nm to 800 nm) to find the emission maximum (λem).

  • Excitation Spectrum: Set the emission wavelength to the determined λem. Scan a range of excitation wavelengths (e.g., 300 nm to λem - 20 nm) to determine the excitation maximum (λex).

C. Determination of Fluorescence Quantum Yield (Φf) (Comparative Method): [6]

  • Prepare a series of solutions of both the reference standard and this compound in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the reference.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.

  • Integrate the area under the emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of this compound using the following equation: Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample^2 / n_ref^2) where Φf is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Protocol for Cellular Staining and Imaging

This protocol provides a general guideline for staining live or fixed cells with this compound. Optimization will be required for different cell types and experimental conditions.

Objective: To visualize cellular structures using this compound as a fluorescent probe.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope with appropriate filter sets (to be determined based on λex/λem)

Procedure for Live-Cell Staining:

  • Culture cells to the desired confluency on imaging-compatible plates or coverslips.

  • Prepare a working solution of this compound in pre-warmed culture medium. The final concentration should be titrated (e.g., 1-20 µM) to achieve optimal staining with minimal toxicity.

  • Remove the existing culture medium and replace it with the staining solution.

  • Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C in a CO2 incubator.

  • Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

  • Add fresh pre-warmed medium or an appropriate imaging buffer.

  • Image the cells immediately using a fluorescence microscope.

Procedure for Fixed-Cell Staining:

  • Culture and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is desired. Wash three times with PBS.

  • Prepare a working solution of this compound in PBS.

  • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips on a microscope slide with an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Protocol for Cytotoxicity Assay

This protocol is essential to determine the concentration range at which this compound can be used for live-cell imaging without inducing significant cell death.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.

Materials:

  • Cultured cells

  • This compound stock solution

  • 96-well plates

  • Culture medium

  • Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add the different concentrations of this compound to the wells. Include vehicle control (e.g., medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Perform the cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

G cluster_0 Photophysical Characterization Workflow A Prepare this compound Solutions B UV-Vis Spectrophotometry A->B D Fluorometry A->D C Determine Molar Extinction Coefficient B->C E Determine Excitation/Emission Spectra D->E F Determine Quantum Yield D->F G cluster_1 Cellular Imaging Workflow P1 Culture Cells P2 Live or Fixed Cell Preparation P1->P2 P3 Stain with this compound P2->P3 P4 Wash Excess Dye P3->P4 P5 Fluorescence Microscopy P4->P5 P6 Image Acquisition & Analysis P5->P6 G cluster_2 Cytotoxicity Assessment Workflow C1 Seed Cells in 96-well Plate C2 Treat with this compound Dilutions C1->C2 C3 Incubate for 24-72h C2->C3 C4 Perform Viability Assay C3->C4 C5 Measure Signal (Absorbance/Luminescence) C4->C5 C6 Calculate IC50 C5->C6

References

Application Note and Protocol for the Extraction of C.I. Disperse Red 65 from Textile Fibers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the extraction of C.I. Disperse Red 65, a monoazo dye, from synthetic textile fibers, particularly polyester.[1] The protocol is intended for researchers and scientists requiring the isolation and quantification of this dye for analytical, toxicological, or quality control purposes. The methodology details two primary approaches: a conventional solvent extraction method using heat and an ultrasound-assisted extraction (UAE) method, which can offer enhanced efficiency at lower temperatures.[2][3] Subsequent quantification techniques using UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are also described.

1. Introduction

C.I. This compound (CAS No: 12223-38-0, Molecular Formula: C₁₈H₁₈ClN₅O₂) is a non-ionic disperse dye widely used for coloring hydrophobic synthetic fibers such as polyester, diacetate, and triacetate.[4][5] Its low water solubility necessitates application from a fine aqueous dispersion, where the dye molecules form a solid solution within the fiber matrix.[1][6] Extracting these dyes from the textile is a critical step for various analyses, including verifying dye identity, checking for banned substances, assessing dye migration, and conducting forensic investigations.[7]

The strong affinity between disperse dyes and polyester fibers, which lack hydrophilic or reactive groups, makes extraction challenging.[6] Effective protocols rely on organic solvents that can swell the fiber structure, disrupt the dye-fiber interactions, and solubilize the dye molecules.[8] The efficiency of this process is significantly influenced by the choice of solvent, temperature, and extraction time.[7][9]

2. Principle of the Method

The extraction of this compound from polyester fibers is based on the principle of "like dissolves like." Both the dye and the polyester fiber are hydrophobic.[7] Therefore, solvents with low to moderate polarity are most effective. The extraction process involves immersing the textile sample in a suitable organic solvent and applying energy, in the form of heat or ultrasound, to facilitate the diffusion of the dye from the fiber matrix into the solvent.

  • Heat-Assisted Extraction: Elevating the temperature increases the kinetic energy of both the solvent and dye molecules and causes the amorphous regions of the polyester fiber to swell.[10][11][12] This expansion of the fiber structure allows solvent molecules to penetrate more effectively and dye molecules to diffuse out at a faster rate.[12]

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, enhancing solvent penetration into the fiber and accelerating the desorption of the dye.[2][13] UAE is often faster and can be performed at lower temperatures than conventional methods, minimizing the risk of dye degradation.[3]

3. Materials and Reagents

  • Textile Sample: Fabric or fibers containing this compound.

  • Solvents (HPLC or Analytical Grade):

    • Chlorobenzene (Note: Highly effective but toxic; use in a well-ventilated fume hood with appropriate personal protective equipment).[7][14]

    • Dimethylformamide (DMF).[7]

    • Acetonitrile (ACN).[7]

    • Methanol (MeOH).[7][15]

  • Apparatus:

    • Scissors or a sharp blade for cutting the textile sample.

    • Analytical balance.

    • Glass vials with screw caps (e.g., 10-20 mL).

    • Heating block or water bath capable of reaching 100-130°C.

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes.

    • UV-Vis Spectrophotometer.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS).[16]

4. Experimental Protocols

4.1. Sample Preparation

  • Cut the textile sample into small pieces (e.g., approximately 2x2 mm) to maximize the surface area for extraction.

  • Accurately weigh approximately 100 mg of the cut textile sample into a glass vial. Record the exact weight.

4.2. Protocol 1: Heat-Assisted Solvent Extraction (HASE)

  • Add 10 mL of a suitable solvent (e.g., chlorobenzene or DMF) to the vial containing the textile sample.

  • Securely cap the vial.

  • Place the vial in a heating block or water bath set to 100°C (for DMF) or 130°C (for chlorobenzene).[7]

  • Heat the sample for 60 minutes, with intermittent vortexing every 15 minutes to ensure thorough mixing.

  • After heating, allow the vial to cool to room temperature.

  • Centrifuge the vial at 4000 rpm for 10 minutes to pellet the textile fibers and any particulate matter.

  • Carefully transfer the supernatant (the colored solvent extract) to a clean vial.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an analysis vial for quantification.

4.3. Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Add 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to the vial containing the textile sample.[7]

  • Securely cap the vial.

  • Place the vial in an ultrasonic bath. For initial setup, use a frequency of approximately 37 kHz and a power of 150 W.[17]

  • Sonicate the sample for 30-60 minutes at a controlled temperature, for example, 50-60°C.[7][15][18]

  • After sonication, remove the vial and allow it to cool to room temperature.

  • Centrifuge the vial at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean vial.

  • Filter the extract through a 0.22 µm PTFE syringe filter into an analysis vial for quantification.

5. Quantification

5.1. UV-Vis Spectrophotometry

This method is suitable for a rapid estimation of dye concentration, especially if this compound is the only absorbing species in the extract.

  • Prepare a series of standard solutions of this compound in the extraction solvent.

  • Scan the standard solutions to determine the maximum absorption wavelength (λmax).[19]

  • Measure the absorbance of the standard solutions and the sample extract at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the sample extract using the calibration curve.

5.2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate and specific quantification, capable of separating the target dye from other extractable compounds.[16]

  • System: An HPLC system with a C18 column is commonly used.[7]

  • Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile and water (often with a modifier like formic acid), is typical.[16]

  • Detection: A Diode Array Detector (DAD) or Mass Spectrometry (MS) detector can be used for identification and quantification.[16]

  • Procedure:

    • Inject a known volume of the filtered sample extract into the HPLC system.

    • Run the analysis under the established chromatographic conditions.

    • Identify the peak corresponding to this compound by comparing its retention time and spectral data with that of a pure standard.

    • Quantify the dye by comparing the peak area of the sample with a calibration curve generated from known standards.

6. Data Presentation

The efficiency of extraction can vary significantly based on the fiber type, dye concentration, and the chosen method. The table below summarizes typical conditions and reported recovery rates for the extraction of various disperse dyes from polyester, which can serve as a benchmark.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Reported Recovery (%)Reference(s)
Heat-AssistedChlorobenzene100-13860 - 360Not specified, but widely used.[7][14]
Heat-AssistedDMSO100Until decolorizedNot specified[7]
Heat-AssistedAcetonitrile:Water (4:3)1003070 - 103[7]
Ultrasound-AssistedAcetonitrile606070 - 103[7]
Supercritical FluidCarbon Dioxide (scCO₂)12060up to 85[20]

Note: Recovery range reported for a set of 17 different disperse dyes, not specifically this compound.

7. Visualization of Experimental Workflow

Extraction_Workflow cluster_extraction Extraction Method cluster_analysis Quantification A 1. Textile Sample (Containing this compound) B Cut into small pieces (~2x2 mm) A->B Preparation C Weigh Sample (~100 mg) B->C D Add Solvent (10 mL) C->D E1 Protocol 1: HASE (e.g., 100°C, 60 min) D->E1 E2 Protocol 2: UAE (e.g., 50°C, 45 min) D->E2 F Cool to Room Temperature E1->F E2->F G Centrifuge (4000 rpm, 10 min) F->G H Collect Supernatant G->H I Filter Extract (0.22 µm PTFE) H->I J Filtered Dye Extract I->J K1 UV-Vis Spectrophotometry J->K1 K2 HPLC-DAD/MS J->K2 L Final Concentration Data K1->L K2->L

Caption: Workflow for the extraction and quantification of this compound.

References

Application Note: Laboratory-Scale Synthesis and Purification of Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis and purification of Disperse Red 65 (C.I. 11228), a monoazo disperse dye. The procedures outlined are based on established methods for the synthesis of azo dyes.

Introduction

This compound is a dark red azo dye used for coloring synthetic fibers such as polyester, acetate, and triacetate.[1] Its synthesis involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a coupling component. Specifically, it is prepared from the diazotization of 2-chloro-4-nitrobenzenamine and subsequent coupling with 3-(ethyl(m-tolyl)amino)propanenitrile.[1] This application note details a representative laboratory-scale procedure for its synthesis and subsequent purification by recrystallization and column chromatography.

Chemical Properties and Data

PropertyValueReference
Molecular FormulaC₁₈H₁₈ClN₅O₂[1]
Molecular Weight371.82 g/mol [1]
CAS Number12223-38-0[1]
AppearanceDark red powder[1]
Chemical StructureSingle azo class

Experimental Protocols

Part 1: Synthesis of this compound

This synthesis is a two-step process involving the formation of a diazonium salt followed by a coupling reaction.

Materials and Reagents:

  • 2-Chloro-4-nitrobenzenamine

  • 3-(Ethyl(m-tolyl)amino)propanenitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Ice

Procedure:

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

  • In a 250 mL beaker, suspend 10 mmol of 2-chloro-4-nitrobenzenamine in a mixture of 25 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of 10 mmol of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 2-chloro-4-nitrobenzenamine over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazonium salt.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 10 mmol of 3-(ethyl(m-tolyl)amino)propanenitrile in 50 mL of ethanol.

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2-3 hours at 0-5 °C.

  • Gradually add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5.

  • A dark red precipitate of this compound will form.

  • Continue stirring for another hour to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude this compound in a desiccator.

Part 2: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Method A: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent such as ethanol, acetone, or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals.

Method B: Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a chromatography column with the slurry.

  • Dissolve a small amount of the crude this compound in a minimal volume of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A gradient of hexane and ethyl acetate is often effective for separating azo dyes.

  • Collect the fractions containing the purified red dye.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Workflow Diagrams

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: 2-Chloro-4-nitrobenzenamine 3-(Ethyl(m-tolyl)amino)propanenitrile Diazotization Diazotization (0-5 °C, HCl, NaNO₂) Start->Diazotization Coupling Azo Coupling (0-5 °C, pH 4-5) Diazotization->Coupling Precipitation Precipitation & Filtration Coupling->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationship ReactantA 2-Chloro-4- nitrobenzenamine Diazonium_Salt Diazonium Salt ReactantA->Diazonium_Salt Diazotization ReactantB 3-(Ethyl(m-tolyl)amino) propanenitrile Disperse_Red_65 This compound ReactantB->Disperse_Red_65 Coupling Agent Diazonium_Salt->Disperse_Red_65 Azo Coupling

Caption: Logical relationship of key reactants and intermediates.

Characterization

The successful synthesis and purification of this compound can be confirmed by various analytical techniques:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Thin Layer Chromatography (TLC): Assess the purity of the product. A single spot indicates a high degree of purity.

  • UV-Vis Spectroscopy: Record the absorption spectrum to determine the maximum absorption wavelength (λmax) in a suitable solvent.

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the final product.

Safety Precautions

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Handle concentrated acids and other corrosive chemicals with extreme care.

  • Azo compounds may be harmful; avoid inhalation, ingestion, and skin contact.

References

Application Notes and Protocols: Disperse Red 65 in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 65 is a monoazo dye traditionally used in the textile industry for dyeing polyester and acetate fibers.[1][2] Its molecular structure, characterized by a donor-acceptor system conjugated through an azo bridge, makes it a potential candidate for applications in nonlinear optics (NLO).[3] While direct studies on the nonlinear optical properties of this compound are limited, its structural similarity to other well-characterized NLO chromophores, such as Disperse Red 1, suggests its potential for use in advanced materials for optical applications.[3]

This document provides an overview of the potential application of this compound in nonlinear optics, drawing parallels with structurally similar "Disperse Red" dyes. It includes potential experimental protocols for the synthesis of NLO-active polymers, sample preparation, and characterization of their nonlinear optical properties, based on published data for analogous compounds.

Principle of Azo Dyes in Nonlinear Optics

Azo dyes, like this compound, often possess a molecular structure with an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement can lead to a large molecular hyperpolarizability (β), a key requirement for second-order nonlinear optical effects such as second-harmonic generation (SHG). When these chromophores are incorporated into a polymer matrix and aligned in a non-centrosymmetric manner, the bulk material can exhibit a significant second-order nonlinear optical susceptibility (χ(2)). This property is crucial for the development of electro-optic modulators, frequency doublers, and other photonic devices.

Quantitative Data

Table 1: Second-Order Nonlinear Optical Properties of a "Disperse Red" Functionalized Polyimide

ParameterValueConditions
Second-Harmonic Generation (SHG) Coefficient (d33)20 pm/VMeasured after corona poling at 200°C with a 4 kV voltage.
Order Parameter (Φ)0.24Calculated from absorbance changes before and after corona poling.
Long-term Stability65% of initial SHG signal retainedAfter 500 hours at 150°C in air.
Absorption Maximum (λmax)450 nmIn polymer film.

Data sourced from a study on a new disperse-red functionalized polyimide.[4]

Table 2: Third-Order Nonlinear Optical Properties of Disperse Red 1 in Different Matrices

MatrixNonlinear Refractive Index (n₂) (esu)Third-Order Nonlinear Susceptibility (χ(3)) (esu)Wavelength (nm)
Silica Hybrid Film-3.4 x 10⁻⁹5.9 x 10⁻¹⁰1064

This table presents data for the analogous Disperse Red 1 to indicate the potential for third-order NLO applications.[5]

Experimental Protocols

The following protocols are based on methodologies reported for "Disperse Red" functionalized polymers and Disperse Red 1-doped polymers, and can be adapted for the investigation of this compound.

Protocol 1: Synthesis of a this compound Functionalized Diamine (Hypothetical)

This protocol outlines a hypothetical synthesis route for a diamine monomer incorporating the this compound chromophore, which can then be used in polymerization.

Materials:

  • This compound

  • A suitable aromatic diamine with a reactive group (e.g., a hydroxyl group)

  • Appropriate solvents and catalysts

Procedure:

  • Chemically modify this compound to introduce a reactive group (e.g., a hydroxyl or amino group) if not already present, without disrupting the chromophore's conjugation.

  • Protect the amino groups of the chosen aromatic diamine using a suitable protecting group (e.g., by reaction with phthalic anhydride).[4]

  • Couple the modified this compound to the protected diamine via an appropriate chemical reaction (e.g., etherification or esterification).

  • Deprotect the amino groups to yield the final this compound functionalized diamine monomer.

  • Purify the monomer using column chromatography or recrystallization.

Protocol 2: Synthesis of a this compound Functionalized Polyimide

Materials:

  • This compound functionalized diamine (from Protocol 1)

  • A suitable dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)[4]

  • N-methyl-2-pyrrolidone (NMP)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve the this compound functionalized diamine in NMP.

  • Add an equimolar amount of the dianhydride to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • For imidization, add toluene to the poly(amic acid) solution and heat the mixture to reflux with a Dean-Stark trap to remove the water generated during the reaction.

  • After 12 hours, cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.

  • Filter and dry the resulting this compound functionalized polyimide.

Protocol 3: Preparation of NLO-Active Polymer Thin Films

Materials:

  • This compound functionalized polyimide

  • A suitable solvent (e.g., cyclohexanone)

  • Indium tin oxide (ITO) coated glass slides

Procedure:

  • Dissolve the this compound functionalized polyimide in the solvent to form a solution (e.g., 10 wt%).

  • Filter the solution through a 0.2 µm filter to remove any impurities.

  • Spin-coat the polymer solution onto the ITO-coated glass slides.

  • Dry the films in a vacuum oven at an elevated temperature (e.g., 80°C) for several hours to remove the solvent.

Protocol 4: Corona Poling for Chromophore Alignment

Objective: To induce a non-centrosymmetric alignment of the this compound chromophores within the polymer film, which is necessary for second-order NLO activity.

Apparatus:

  • A corona poling setup with a high voltage power supply, a needle electrode, and a grounded planar electrode.

  • A heating stage to control the temperature of the polymer film.

Procedure:

  • Place the polymer thin film on the grounded planar electrode.

  • Position the needle electrode approximately 0.8 cm above the film.[4]

  • Heat the film to a temperature near its glass transition temperature (Tg) (e.g., 200°C for the polyimide in the reference study).[4]

  • Apply a high voltage (e.g., 4 kV) to the needle electrode to create a corona discharge.[4]

  • Maintain the temperature and voltage for a set period (e.g., 20 minutes) to allow the chromophores to align with the electric field.[4]

  • Cool the film back to room temperature while keeping the electric field applied to lock in the chromophore orientation.

  • Turn off the high voltage supply.

Protocol 5: Characterization of Second-Harmonic Generation (SHG)

Objective: To measure the second-order nonlinear optical coefficient (d₃₃) of the poled polymer film.

Apparatus:

  • A pulsed laser source with a wavelength far from the absorption maximum of the chromophore (e.g., a Nd:YAG laser at 1064 nm).

  • A sample holder on a rotation stage.

  • A set of filters to block the fundamental laser wavelength and pass the second-harmonic signal (at 532 nm).

  • A photomultiplier tube (PMT) or a sensitive photodiode for detection.

  • A reference crystal with a known d coefficient (e.g., a Y-cut quartz crystal).

Procedure:

  • Mount the poled polymer film on the rotation stage.

  • Direct the fundamental laser beam onto the film.

  • Rotate the sample and measure the intensity of the generated second-harmonic light as a function of the incident angle (Maker fringe analysis).

  • Replace the sample with the reference crystal and repeat the measurement.

  • By comparing the SHG intensity of the film with that of the reference, and by fitting the Maker fringe data, the d₃₃ coefficient of the polymer film can be calculated.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_film_prep Thin Film Preparation cluster_nlo_activation NLO Activation & Characterization start Start dissolve Dissolve Diamine in NMP start->dissolve add_dianhydride Add Dianhydride dissolve->add_dianhydride polymerize Polymerize to Poly(amic acid) add_dianhydride->polymerize imidize Imidization (Chemical or Thermal) polymerize->imidize precipitate Precipitate Polyimide imidize->precipitate dry Dry Polymer precipitate->dry end_synthesis Functionalized Polyimide dry->end_synthesis dissolve_poly Dissolve Polyimide in Solvent end_synthesis->dissolve_poly filter_sol Filter Solution dissolve_poly->filter_sol spin_coat Spin Coat on ITO Glass filter_sol->spin_coat dry_film Dry Film spin_coat->dry_film end_film Polymer Thin Film dry_film->end_film corona_pole Corona Poling end_film->corona_pole shg_measure SHG Measurement (Maker Fringes) corona_pole->shg_measure end_nlo NLO Data (d33) shg_measure->end_nlo

Caption: Experimental workflow from polymer synthesis to NLO characterization.

corona_poling_setup cluster_setup Corona Poling Setup cluster_sample hv_supply High Voltage Power Supply needle hv_supply->needle +V polymer_film Polymer Film needle->polymer_film Corona Discharge ito_glass ITO Glass ground_plate Grounded Heater Plate ground_plate->hv_supply Ground

Caption: Schematic of a corona poling setup for chromophore alignment.

References

Application Notes and Protocols for DISPERSE RED 65: A Hypothetical Approach for Staining Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches have not revealed any established and validated protocols for the use of DISPERSE RED 65 in staining biological samples for microscopy. Its primary documented application is in the textile industry for dyeing synthetic fabrics.[1][2] The following application notes and protocols are therefore hypothetical and intended for research and development purposes only. They are based on the known hydrophobic properties of disperse dyes and general principles of fluorescent staining of lipid-rich structures in cells. Researchers should perform extensive validation and optimization before employing this compound in any biological experiments.

Chemical and Physical Properties of this compound

This compound is a single azo dye with the following properties:

PropertyValueReference
CAS Number 12223-38-0[1]
Molecular Formula C₁₈H₁₈ClN₅O₂[1]
Molecular Weight 371.82 g/mol [1]
Class Single Azo Dye[1]
Appearance Dark red powder[1]
Solubility Insoluble in water; soluble in some organic solvents.[2]

Hypothetical Application Note: Staining of Intracellular Lipid Droplets

Introduction

Lipid droplets are intracellular organelles that store neutral lipids and play a central role in lipid metabolism. Their visualization is crucial for studying various physiological and pathological conditions. Hydrophobic dyes can preferentially partition into the nonpolar environment of lipid droplets, enabling their fluorescent visualization. Given that this compound is a water-insoluble, hydrophobic molecule, it is hypothesized that it may serve as a fluorescent stain for intracellular lipid droplets in cultured cells. This application note outlines a hypothetical protocol for this purpose.

Principle

When introduced to a cellular environment, a hydrophobic dye like this compound is expected to passively diffuse across the cell membrane. Due to its low aqueous solubility and high affinity for nonpolar environments, the dye would preferentially accumulate in lipid-rich structures such as lipid droplets. Upon excitation with an appropriate wavelength of light, the dye accumulated in these droplets would fluoresce, allowing for their visualization by fluorescence microscopy.

Hypothetical Experimental Protocol: Staining of Lipid Droplets in Cultured Mammalian Cells

This protocol is designed for staining lipid droplets in adherent mammalian cells grown in a multi-well plate or on coverslips.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Formaldehyde, 4% in PBS (for fixed cell staining)

  • Mounting medium

  • Adherent mammalian cells (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes, or other cells known to accumulate lipid droplets)

  • Fluorescence microscope with appropriate filter sets (excitation and emission wavelengths will need to be determined empirically)

3.2. Solution Preparation

  • 1 mM this compound Stock Solution:

    • Weigh out 3.72 mg of this compound powder.

    • Dissolve in 10 mL of DMSO to make a 1 mM stock solution.

    • Mix thoroughly by vortexing.

    • Store in small aliquots at -20°C, protected from light.

  • Staining Solution (1 µM):

    • Dilute the 1 mM stock solution 1:1000 in pre-warmed cell culture medium or PBS. For example, add 1 µL of 1 mM this compound to 1 mL of medium.

    • The optimal concentration will need to be determined experimentally (e.g., in the range of 0.1 to 10 µM).

3.3. Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on coverslips or in imaging plates treatment Induce lipid droplet formation (e.g., with oleic acid) cell_culture->treatment wash1 Wash cells with PBS treatment->wash1 stain Incubate with This compound staining solution wash1->stain wash2 Wash cells with PBS stain->wash2 fixation Optional: Fix cells with 4% formaldehyde wash2->fixation image Image with fluorescence microscope wash2->image For live cell imaging mount Mount coverslips fixation->mount mount->image

Caption: Hypothetical workflow for staining intracellular lipid droplets with this compound.

3.4. Staining Procedure for Live Cells

  • Grow cells to the desired confluency on coverslips or in an imaging-compatible multi-well plate.

  • (Optional) Treat cells with an agent to induce lipid droplet formation (e.g., oleic acid) for a positive control.

  • Remove the cell culture medium.

  • Wash the cells twice with pre-warmed PBS.

  • Add the freshly prepared this compound staining solution to the cells.

  • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time should be determined experimentally.

  • Remove the staining solution.

  • Wash the cells twice with PBS.

  • Add fresh pre-warmed cell culture medium or PBS for imaging.

  • Proceed immediately to fluorescence microscopy.

3.5. Staining Procedure for Fixed Cells

  • Follow steps 1-4 of the live-cell staining protocol.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilization is likely not necessary for this hydrophobic dye.

  • Incubate with the this compound staining solution for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image with a fluorescence microscope.

3.6. Fluorescence Microscopy

The optimal excitation and emission wavelengths for this compound in a lipid environment are unknown and must be determined empirically. A starting point would be to test standard filter sets for red fluorescent proteins (e.g., TRITC or Texas Red filters).

4. Anticipated Results and Interpretation

If this compound functions as a lipid droplet stain, one would expect to observe bright, punctate fluorescent signals within the cytoplasm of the cells. These puncta should correspond to the location of lipid droplets. In cells known to have high lipid content, such as adipocytes or oleic acid-treated hepatocytes, a more robust signal is anticipated.

5. Signaling Pathways and Logical Relationships

The mechanism of staining is based on the physicochemical properties of the dye and the target organelle, rather than a specific signaling pathway. The logical relationship is a simple partitioning based on hydrophobicity.

G cluster_process Mechanism of Staining dye This compound (Hydrophobic) cell Cell Cytoplasm (Aqueous) dye->cell Passive Diffusion lipid_droplet Lipid Droplet (Hydrophobic Core) cell->lipid_droplet Partitioning into nonpolar environment

Caption: Principle of hydrophobic dye accumulation in lipid droplets.

6. Potential Challenges and Considerations

  • Cytotoxicity: Disperse dyes, including related compounds like Disperse Red 1, have been shown to exhibit cytotoxicity in various cell lines.[3] It is crucial to perform viability assays (e.g., MTT or trypan blue exclusion) to determine a non-toxic working concentration of this compound.

  • Photostability: The photostability of this compound is unknown. It may be prone to photobleaching upon prolonged exposure to excitation light.

  • Specificity: The dye may exhibit non-specific staining of other cellular membranes or hydrophobic pockets within proteins. Co-staining with a known lipid droplet marker (e.g., BODIPY 493/503) would be necessary to validate its specificity.

  • Fluorescence Properties: The quantum yield and brightness of this compound in a lipid environment are unknown and may be low, potentially resulting in a weak signal.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Disperse Red 65 for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disperse Red 65. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a single azo dye with the chemical formula C₁₈H₁₈ClN₅O₂ and a molecular weight of 371.82 g/mol .[1] It is characterized as a dark red powder.[1] Like most disperse dyes, it has very low solubility in water, which presents a significant challenge for its use in aqueous experimental systems, such as cell culture media or biological buffers.[2] This poor solubility can lead to issues like precipitation, uneven dispersion, and inaccurate concentration measurements, ultimately affecting experimental outcomes.

Q2: What are the recommended solvents for dissolving this compound?

Q3: Can I dissolve this compound directly in water?

No, it is not recommended to dissolve this compound directly in water due to its hydrophobic nature.[2] Attempting to do so will likely result in a non-homogenous mixture with poor dispersion and undissolved particles, making it unsuitable for most experimental applications.

Q4: How can I prepare a stock solution of this compound?

To prepare a stock solution, you should first dissolve the this compound powder in a suitable organic solvent, such as DMSO, to a desired concentration (e.g., 10 mM). A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. It is a common practice to first create a paste of the dye with a small amount of the solvent before adding the rest of the solvent to ensure complete dissolution.[3]

Q5: My this compound solution is precipitating. What should I do?

Precipitation can occur for several reasons, including solvent incompatibility, temperature changes, or high concentrations. Please refer to the "Troubleshooting Guide" for a detailed breakdown of potential causes and solutions for precipitation issues.

Solubility Data

While specific solubility values for this compound in common laboratory solvents are not extensively published, the following table provides estimated solubility based on data for structurally similar azo dyes and general knowledge of disperse dye characteristics. These values should be used as a starting point for your experiments.

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)High (e.g., > 10 mg/mL)Recommended primary solvent for creating stock solutions.[4]
N,N-Dimethylformamide (DMF)HighA suitable alternative to DMSO.
AcetoneModerateCan be used, but solubility may be lower than DMSO or DMF.
EthanolModerate to LowMay require heating to improve solubility.
WaterVery Low / InsolubleNot a suitable primary solvent.[2]

Note: "High" indicates that a concentrated stock solution (e.g., 10 mM or higher) can likely be prepared. "Moderate" suggests that achieving high concentrations may be difficult. It is always recommended to perform a small-scale solubility test before preparing a large batch.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound, which can then be further diluted for various experimental applications.

Materials:

  • This compound powder (MW: 371.82 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 371.82 g/mol = 0.0037182 g = 3.72 mg

  • Weigh the this compound powder:

    • Carefully weigh out 3.72 mg of this compound powder using an analytical balance and place it into a clean, dry microcentrifuge tube or glass vial.

  • Prepare a paste:

    • Add a small volume of DMSO (e.g., 50 µL) to the powder.

    • Mix thoroughly with a pipette tip to create a uniform paste. This step is crucial to prevent clumping and ensure complete dissolution.

  • Dissolve the dye:

    • Add the remaining DMSO to bring the total volume to 1 mL.

    • Vortex the solution vigorously for 1-2 minutes until the dye is completely dissolved.

    • If any solid particles remain, sonicate the solution for 5-10 minutes.

  • Storage:

    • Store the stock solution in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term use, it can be stored at 4°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to aqueous buffer/media The concentration of the organic solvent (e.g., DMSO) is too high in the final solution. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The pH of the aqueous medium is not optimal.[5]Ensure the final concentration of the organic solvent is low (typically <1%, but should be optimized for your specific cell line or assay). Perform serial dilutions to reach the desired final concentration of this compound. Check the compatibility of the dye with the pH of your buffer/media.
Cloudiness or particles in the stock solution Incomplete dissolution of the dye powder. The stock solution is supersaturated.Vortex the solution for a longer duration. Use a sonicator to aid dissolution. If the solution remains cloudy, it may be supersaturated. Consider preparing a more dilute stock solution.
Uneven color in the experimental well/plate Inadequate mixing after adding the dye to the aqueous solution. Precipitation of the dye.Gently pipette up and down or use an orbital shaker to ensure thorough mixing. Visually inspect for any precipitates. If present, refer to the troubleshooting steps for precipitation.
Inconsistent experimental results Inaccurate concentration of the stock solution due to incomplete dissolution. Degradation of the dye over time.Ensure the dye is fully dissolved when preparing the stock solution. Prepare fresh stock solutions regularly and store them properly, protected from light.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate key workflows.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_solution Working Solution Preparation weigh Weigh this compound Powder paste Create a Paste with a Small Amount of DMSO weigh->paste dissolve Add Remaining DMSO and Vortex/Sonicate paste->dissolve store Store at -20°C dissolve->store dilute Dilute Stock Solution into Aqueous Buffer/Media store->dilute Use Stock mix Mix Thoroughly dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed in Aqueous Solution check_solvent Check Final Organic Solvent Concentration (e.g., DMSO < 1%) start->check_solvent check_conc Check Final Dye Concentration check_solvent->check_conc Acceptable high_solvent Reduce Organic Solvent Percentage check_solvent->high_solvent Too High check_ph Check pH of Aqueous Medium check_conc->check_ph Acceptable high_conc Lower Final Dye Concentration check_conc->high_conc Too High bad_ph Adjust pH or Use a Different Buffer check_ph->bad_ph Not Optimal solution Solution Should be Clear check_ph->solution Optimal high_solvent->solution high_conc->solution bad_ph->solution

Caption: Troubleshooting logic for precipitation issues.

References

common issues in DISPERSE RED 65 synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Disperse Red 65. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature and synthesis route for this compound?

This compound, with CAS number 12223-38-0, is a monoazo, non-ionic dye.[1][2] Its synthesis is a classic two-stage process common for azo dyes:

  • Diazotization: An aromatic primary amine, 2-Chloro-4-nitrobenzenamine, is converted into a diazonium salt using sodium nitrite in a strong acidic medium at low temperatures.[1][3]

  • Azo Coupling: The resulting highly reactive diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile to form the final azo dye molecule.[1][3] This is an electrophilic substitution reaction.[3]

Q2: Why is strict temperature control (0-5°C) crucial during the diazotization step?

Diazonium salts are thermally unstable. If the temperature rises above 5°C, the diazonium salt can decompose, leading to the formation of unwanted byproducts (such as phenols) and a significant reduction in the final dye yield.[4] Maintaining a low temperature in an ice bath ensures the stability of the diazonium salt until it is used in the coupling reaction.[5]

Q3: What is "reduction clearing" and why is it necessary after dyeing polyester?

Reduction clearing is a post-dyeing washing process used to remove unfixed dye particles from the surface of the polyester fibers.[6][7] Because disperse dyes have low water solubility, some dye can remain on the fiber surface without being properly diffused into the polymer matrix.[6][8] This surface dye leads to poor fastness properties (e.g., color rubbing off or bleeding during washing). The process uses a reducing agent (like sodium dithionite) and an alkali (like sodium hydroxide) at 60-80°C to chemically destroy or solubilize the surface dye, which is then washed away.[6][9] This significantly improves the final product's wash, rubbing, and perspiration fastness.[7]

Q4: What are the primary analytical techniques used for quality control of this compound?

A combination of chromatographic and spectroscopic methods is used to assess the purity and confirm the structure of this compound.

  • Chromatography (HPLC & TLC): High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of the dye by separating it from unreacted starting materials and side products.[3] Thin-Layer Chromatography (TLC) offers a rapid, qualitative check for purity and reaction completion.[3]

  • Spectroscopy (UV-Vis, FTIR, MS): UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax), which relates to the dye's color. Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups like the azo bond (–N=N–), nitro group (–NO2), and nitrile group (–C≡N). Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.[3]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and purification of this compound.

Problem: Low or No Yield of Crude Product

Potential Cause Recommended Solution
Incomplete Diazotization Ensure the starting amine (2-Chloro-4-nitrobenzenamine) is fully dissolved in the acid before adding sodium nitrite. Use a slight molar excess of sodium nitrite.
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C during diazotization and coupling. Use the diazonium salt immediately after its preparation.
Incorrect pH for Coupling Reaction The coupling reaction is pH-sensitive. Adjust the pH of the coupling component solution to a weakly acidic or neutral range (pH 4-6) to facilitate the electrophilic substitution.[5][10]
Inefficient Precipitation After the coupling reaction is complete, ensure the mixture is neutralized to decrease the dye's solubility and maximize precipitation. Check the pH before filtration.[5]

Problem: Product is Impure (Multiple Spots on TLC)

Potential Cause Recommended Solution
Side Reactions during Synthesis Side product formation is often due to poor temperature or pH control. Review the reaction parameters in the "Low Yield" table. Excess nitrous acid can also lead to side reactions; add a small amount of sulphamic acid after diazotization to destroy it.[5]
Unreacted Starting Materials Monitor the reaction using TLC to ensure the complete consumption of the starting amine and coupling component. If necessary, extend the reaction time.
Ineffective Purification The crude product must be thoroughly washed with water to remove inorganic salts. For organic impurities, perform recrystallization using an appropriate solvent like ethanol or acetonitrile.[5]

Problem: Incorrect Color Shade or Inconsistent Batch Color

Potential Cause Recommended Solution
Residual Alkali on Fabric For dyeing applications, residual alkali on the fabric from pretreatment can cause a color shift in some disperse dyes at high temperatures, leading to blue or violet spots.[11] Ensure the fabric is thoroughly washed and neutralized with a mild acid (e.g., acetic acid) before dyeing.[11]
Dye Agglomeration Due to low water solubility, disperse dye particles can aggregate in the dyebath, causing uneven color.[8] Ensure the use of an effective dispersing agent and maintain stable, high temperatures (120-130°C for polyester) during the dyeing process to prevent dye crystallization and aggregation.[12][13]
Incorrect Coupling Position The pH of the coupling reaction dictates the position of the electrophilic attack. An incorrect pH can lead to the formation of isomers with different shades. Maintain the recommended pH of 4-6.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard diazotization and azo coupling reactions.

  • Diazotization:

    • In a beaker, dissolve 2-Chloro-4-nitrobenzenamine in a mixture of water and concentrated hydrochloric acid (or sulfuric acid).

    • Cool the mixture to 0-5°C in an ice-salt bath with continuous mechanical stirring.

    • Separately, prepare a solution of sodium nitrite in cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution over 30 minutes, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30 minutes at 0-5°C. A small amount of sulphamic acid can be added to neutralize any excess nitrous acid.[5] The resulting clear solution is the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent like acetic acid.[5]

    • Cool this solution to 0-5°C.

    • Add the freshly prepared, cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring.[10]

    • Continue stirring the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • Adjust the pH of the reaction mixture to 5-6 using a base like ammonia or sodium acetate to precipitate the crude dye.[5][10]

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 60°C.

    • For further purification, recrystallize the crude solid from hot ethanol or acetonitrile.[5] Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to form pure crystals.

    • Collect the purified crystals by filtration and dry them completely.

Protocol 2: Post-Dyeing Reduction Clearing of Polyester Fabric

  • After dyeing, rinse the polyester fabric thoroughly with warm water to remove loose dye and auxiliaries.

  • Prepare a fresh bath with a liquor ratio of 20:1.

  • Add 2 g/L sodium hydroxide (or soda ash) and 2 g/L sodium dithionite to the bath.[9][14]

  • Immerse the rinsed fabric in the bath and raise the temperature to 70-80°C.[6]

  • Treat the fabric for 20 minutes at this temperature.[7]

  • Drain the clearing liquor.

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Neutralize the fabric in a fresh bath containing 0.5-1.0 g/L of acetic acid to remove any residual alkali.[9]

  • Perform a final cold rinse and then dry the fabric.

Quantitative Data Summary

Table 1: Critical Parameters for this compound Synthesis & Application

ParameterProcessRecommended ValueRationale
TemperatureDiazotization0 - 5 °CPrevents thermal decomposition of the unstable diazonium salt.[5][10]
pHAzo Coupling4.0 - 6.0Optimizes the rate and regioselectivity of the electrophilic substitution reaction.[5][10]
TemperatureReduction Clearing70 - 80 °CEnsures effective stripping of surface dye from the polyester fiber.[6]
TemperaturePolyester Dyeing120 - 130 °CRequired to swell polyester fibers, allowing dye molecules to diffuse into the polymer matrix.[12]

Visualized Workflows and Logic

The following diagrams illustrate the key processes and troubleshooting logic for this compound.

SynthesisPurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Diazotization Diazotization (2-Chloro-4-nitrobenzenamine) 0-5°C Coupling Azo Coupling (with 3-(Ethyl(m-tolyl)amino)propanenitrile) pH 4-6 Diazotization->Coupling Freshly Prepared Diazonium Salt Precipitation Precipitation & Filtration Coupling->Precipitation Crude Dye Slurry Washing Thorough Washing (with DI Water) Precipitation->Washing Drying1 Drying Washing->Drying1 Recrystallization Recrystallization (e.g., Ethanol) Drying1->Recrystallization Drying2 Final Drying Recrystallization->Drying2 QC Purity & Identity Check (HPLC, TLC, FTIR, MS) Drying2->QC

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingLowYield Start Problem: Low Product Yield CheckTemp Was Diazotization Temp maintained at 0-5°C? Start->CheckTemp CheckpH Was Coupling pH adjusted to 4-6? CheckTemp->CheckpH Yes ResultHighTemp Outcome: Decomposition of diazonium salt. Re-run with strict temperature control. CheckTemp->ResultHighTemp No CheckTime Was diazonium salt used immediately? CheckpH->CheckTime Yes ResultpH Outcome: Inefficient coupling. Re-run with proper pH adjustment. CheckpH->ResultpH No CheckPurity Are starting materials pure? CheckTime->CheckPurity Yes ResultTime Outcome: Decomposition of diazonium salt. Prepare salt fresh and use immediately. CheckTime->ResultTime No ResultPurity Outcome: Impurities interfere with reaction. Use purified starting materials. CheckPurity->ResultPurity No Success If all checks pass, consider reaction time or stoichiometry. CheckPurity->Success Yes

References

Technical Support Center: Optimizing HPLC Separation of DISPERSE RED 65 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Disperse Red 65 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chromatographic analysis of this compound.

I. Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I seeing poor or no separation between the this compound isomers?

A1: Achieving baseline separation of geometric isomers can be challenging due to their similar physicochemical properties. Several factors could contribute to poor resolution:

  • Inappropriate Column Chemistry: The selectivity of your HPLC column is critical for isomer separation. Standard C18 columns may not always provide sufficient selectivity.

  • Suboptimal Mobile Phase Composition: The type and ratio of organic solvent to the aqueous phase, as well as the pH, play a significant role in resolving isomers.

  • Inadequate Method Parameters: Flow rate and column temperature can influence the separation efficiency.

Troubleshooting Steps:

  • Column Selection: Consider using a phenyl-based or cholesterol-based column, which can offer alternative selectivity for aromatic and structurally similar compounds.[1][2] Normal-phase chromatography on a silica or cyano-bonded phase column can also be effective for isomer separations.

  • Mobile Phase Optimization:

    • Organic Modifier: If using reversed-phase HPLC, experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter the elution profile of isomers.[2]

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.

    • Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting peaks.

  • Temperature Optimization: Increasing the column temperature can sometimes improve the resolution of geometric isomers.[2] However, be mindful of potential on-column degradation of thermally labile compounds.

Q2: My isomer peaks are broad and show significant tailing. What could be the cause?

A2: Peak broadening and tailing can compromise resolution and quantification. Common causes include:

  • Secondary Interactions: Interactions between the analytes and active sites on the column packing material (e.g., silanol groups) can lead to peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Troubleshooting Steps:

  • Mobile Phase Additives: Add a competing base (e.g., triethylamine) to the mobile phase to minimize interactions with residual silanol groups.

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.

  • Optimize System Configuration: Use shorter, narrower internal diameter tubing where possible to minimize extra-column volume.

  • Injection Solvent: Whenever feasible, dissolve the sample in the initial mobile phase.

Q3: I am observing inconsistent retention times for the this compound isomers. What should I check?

A3: Fluctuations in retention times can affect the reliability and reproducibility of your method. Potential causes include:

  • Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient elution.

  • Mobile Phase Inconsistency: Inaccurate preparation of the mobile phase or changes in its composition over time (e.g., evaporation of the organic component).

  • Temperature Fluctuations: Lack of a column thermostat or significant variations in ambient temperature can lead to shifts in retention.

  • Pump Issues: Inconsistent flow rates due to pump malfunctions or leaks.

Troubleshooting Steps:

  • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate before each injection, typically 10-15 column volumes.

  • Consistent Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.

  • Use a Column Oven: Maintain a constant and stable column temperature using a thermostat.

  • System Maintenance: Regularly check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Q4: I suspect on-column isomerization of this compound. How can I confirm and mitigate this?

A4: Azo dyes like this compound can exist as cis and trans isomers, and interconversion can sometimes occur during the analytical process, especially when exposed to light.

Troubleshooting Steps:

  • Protect from Light: Prepare and store samples and standards in amber vials or protect them from light to prevent photoisomerization.

  • Modify Mobile Phase: Changes in mobile phase composition or pH can sometimes influence the rate of isomerization.

  • Lower Temperature: Running the separation at a lower temperature may reduce the rate of on-column conversion.

  • Faster Analysis: A shorter run time reduces the residence time of the analytes on the column, potentially minimizing the extent of isomerization.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound isomer separation?

A1: Based on the analysis of structurally similar azo dyes and general principles of isomer separation, a good starting point would be a reversed-phase method. Consider a phenyl-hexyl column for its alternative selectivity towards aromatic compounds.[2]

Q2: What are the key parameters to optimize for achieving baseline resolution of the isomers?

A2: The most critical parameters to optimize are:

  • Column stationary phase: Evaluate C18, phenyl, and cholesterol-based phases.[1]

  • Mobile phase organic modifier: Test both acetonitrile and methanol.[2]

  • Gradient profile: A shallow gradient is often necessary to separate closely eluting isomers.

  • Column temperature: Can significantly influence selectivity.[2]

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Dissolve the this compound standard or sample extract in a solvent that is compatible with the initial mobile phase. For reversed-phase HPLC, a mixture of the initial mobile phase composition is ideal. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column.[3]

Q4: What detection wavelength should I use for this compound?

A4: Azo dyes typically have strong absorbance in the visible region. To determine the optimal wavelength, run a UV-Vis spectrum of this compound in your mobile phase and select the wavelength of maximum absorbance (λmax) for the highest sensitivity.

III. Data Presentation

Table 1: Recommended HPLC Columns for Isomer Separation

Column TypeStationary Phase ChemistrySeparation PrinciplePotential Advantages for this compound Isomers
Reversed-Phase Phenyl-Hexylπ-π interactions, hydrophobic interactionsEnhanced selectivity for aromatic compounds.[2]
UDC-CholesterolShape-based selectivity, hydrophobic interactionsEffective for separating geometric isomers.[1]
C18 (Octadecylsilane)Hydrophobic interactionsA good starting point for method development.
Normal-Phase SilicaAdsorptionCan be effective for separating polar isomers.
CyanoDipole-dipole interactions, weak hydrophobic interactionsOffers alternative selectivity to silica.

Table 2: General HPLC Method Parameters for Initial Screening

ParameterRecommended Starting Conditions
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV-Vis at λmax of this compound

IV. Experimental Protocols

Detailed Methodology for HPLC Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound isomers.

1. Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 10-20 µg/mL. c. Protect the solution from light by using amber vials or covering the vials with aluminum foil. d. Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. Initial HPLC Screening: a. Column: Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). b. Mobile Phase:

  • A: 0.1% Formic Acid in HPLC-grade water.
  • B: Acetonitrile. c. Gradient Program:
  • 0-2 min: 50% B
  • 2-22 min: Linear gradient from 50% to 70% B
  • 22-25 min: 70% B
  • 25.1-30 min: Re-equilibration at 50% B d. Flow Rate: 1.0 mL/min. e. Column Temperature: 30 °C. f. Injection Volume: 5 µL. g. Detection: Monitor at the λmax of this compound.

3. Method Optimization: a. Evaluate Organic Modifier: Repeat the initial screening using methanol as Mobile Phase B to assess its impact on selectivity. b. Optimize Gradient Slope: If co-elution is observed, flatten the gradient (e.g., 50-65% B over 20 minutes) to improve resolution. c. Adjust Temperature: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves selectivity.[2] d. Column Chemistry Comparison: If separation is still not optimal, screen other column chemistries such as a cholesterol-based or a standard C18 column.

4. Method Validation (Abbreviated): a. Specificity: Demonstrate that the method can separate the this compound isomers from any impurities or degradation products. b. Linearity: Establish a linear relationship between peak area and concentration over a defined range. c. Precision: Assess the repeatability of the method by performing multiple injections of the same sample. d. Accuracy: Determine the closeness of the measured values to the true values, often through recovery studies.

V. Mandatory Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep_sample Prepare this compound Solution (light protected) filter_sample Filter Sample (0.22 µm) prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample prep_mp Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN/MeOH) degas_mp Degas Mobile Phases prep_mp->degas_mp hplc_system Equilibrate HPLC System with Initial Conditions degas_mp->hplc_system hplc_system->inject_sample run_gradient Run Gradient Separation inject_sample->run_gradient detect UV-Vis Detection at λmax run_gradient->detect analyze_data Analyze Chromatogram for Resolution & Peak Shape detect->analyze_data is_separation_ok Baseline Separation? analyze_data->is_separation_ok optimize Optimize Method: - Gradient Slope - Temperature - Organic Modifier - Column Chemistry is_separation_ok->optimize No finalize Finalize Method is_separation_ok->finalize Yes optimize->hplc_system

Caption: Workflow for HPLC Method Development for this compound Isomer Separation.

troubleshooting_hplc cluster_resolution Poor Resolution / Co-elution cluster_peakshape Peak Tailing / Broadening cluster_retention Inconsistent Retention Times start Problem Observed in Chromatogram res_q1 Is the gradient too steep? start->res_q1 Resolution Issue ps_q1 Is sample overloaded? start->ps_q1 Peak Shape Issue rt_q1 Is column equilibrated? start->rt_q1 Retention Time Issue res_a1 Flatten Gradient res_q1->res_a1 res_q2 Is column selectivity optimal? res_a1->res_q2 res_a2 Try Phenyl or Cholesterol Column / Change Organic Modifier res_q2->res_a2 res_q3 Is temperature optimized? res_a2->res_q3 res_a3 Adjust Column Temperature res_q3->res_a3 ps_a1 Reduce Injection Volume or Concentration ps_q1->ps_a1 ps_q2 Injection solvent mismatch? ps_a1->ps_q2 ps_a2 Dissolve Sample in Initial Mobile Phase ps_q2->ps_a2 ps_q3 Secondary interactions? ps_a2->ps_q3 ps_a3 Add Mobile Phase Modifier (e.g., TEA) ps_q3->ps_a3 rt_a1 Increase Equilibration Time rt_q1->rt_a1 rt_q2 Is temperature stable? rt_a1->rt_q2 rt_a2 Use Column Oven rt_q2->rt_a2 rt_q3 Mobile phase consistent? rt_a2->rt_q3 rt_a3 Prepare Fresh Mobile Phase & Degas Properly rt_q3->rt_a3

References

troubleshooting poor dyeing performance of DISPERSE RED 65

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the dyeing of synthetic fibers, such as polyester, with Disperse Red 65.

Troubleshooting Guide & FAQs

This section addresses specific problems researchers may face during the dyeing process, offering potential causes and solutions.

Q1: Why is the color of my dyed fabric uneven or patchy?

Uneven dyeing, or "unlevelness," is a common issue that can arise from several factors related to process control.

  • Inconsistent Temperature or pH: Disperse dyes are sensitive to variations in temperature and pH. An unstable pH or a rapid, uncontrolled temperature rise can lead to uneven dye uptake. The ideal pH for most disperse dyes is between 4.5 and 5.5.[1][2][3]

  • Poor Liquor Circulation: Inadequate circulation of the dye bath can result in localized areas of high dye concentration, leading to patchiness.[4]

  • Improper Dye Dispersion: If the dye is not properly dispersed, aggregates can form and deposit on the fabric surface, causing spots and uneven color.[5]

  • Inadequate Leveling Agents: Leveling agents help to ensure a uniform absorption of the dye. Using an insufficient amount or an inappropriate type of leveling agent can contribute to unlevel dyeing.[4]

Solution: Ensure the dye bath pH is stable within the 4.5-5.5 range using an acetic acid buffer.[1][2] Control the heating rate, typically around 2°C per minute, to allow for gradual and even dye absorption.[3] Use a high-quality dispersing agent and a suitable leveling agent to maintain a stable dye dispersion and promote uniform dyeing.[3][4]

Q2: What causes poor color fastness (color bleeding or fading)?

Poor wash or rub fastness is often due to unfixed dye remaining on the fiber surface.

  • Insufficient Fixation: The dyeing temperature or time may not have been sufficient for the dye to fully penetrate and fix within the polyester fiber's amorphous regions.[4][6]

  • Surface Dye Particles: Disperse dyes have very low water solubility, and undissolved particles can remain on the fabric surface after dyeing.

  • Oligomer Issues: During high-temperature dyeing, low molecular weight polymers (oligomers) from the polyester can migrate to the surface, trapping dye particles and hindering fastness.[7]

Solution: A crucial post-treatment step called "reduction clearing" is necessary to remove surface dye. This involves treating the fabric with a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to strip unfixed dye from the surface.[8] Ensure the dyeing process reaches the optimal temperature (typically 130°C for high-temperature dyes like this compound) for the recommended duration (30-60 minutes) to maximize dye penetration.[3][9]

Q3: Why is the final shade dull or weaker than expected?

A low color yield can be attributed to several factors affecting the dye's performance.

  • Dye Aggregation: At high temperatures, disperse dye particles can aggregate, reducing the amount of dye available to penetrate the fiber.[5][7] This can be caused by poor quality dyes or improper dispersion.

  • Incorrect pH: Dyeing outside the optimal acidic pH range of 4.5-5.5 can negatively impact dye uptake and stability, leading to a weaker shade.[1][2]

  • Low Dye Uptake: The inherent structure of the fiber or the use of inadequate auxiliary chemicals can result in a lower rate of dye absorption.[4]

Solution: Use a high-quality dispersing agent to prevent dye aggregation at high temperatures.[3] Strictly control the pH of the dye bath.[1] Ensure that the fabric has been properly pre-treated (scoured) to remove any impurities that might hinder dye uptake.[3]

Q4: What are the color spots or stains on my fabric?

Color spots are typically caused by the agglomeration of dye particles.

  • Poor Dispersion: The most common cause is the dye not being fully dispersed in the bath, leading to clumps that deposit on the fabric.[5]

  • Impurities or Contaminants: Impurities in the dye, water (hardness), or from fiber finishes can cause the dye to precipitate or form aggregates.[1][10]

  • Temperature Shock: Rapid heating can sometimes lead to dye agglomeration.[5]

Solution: Ensure the dye is pre-mixed into a paste with a dispersing agent before being added to the main bath.[11] Use soft water if possible and ensure all auxiliary chemicals are compatible.[12] Adhere to a controlled, gradual heating process.[3]

Key Dyeing Parameters for this compound

The following table summarizes the critical parameters for a typical high-temperature exhaust dyeing process for polyester with this compound.

ParameterRecommended Range/ValuePurpose
Dyeing Temperature 130°C (High-Temperature Method)Opens up the polyester fiber structure for effective dye penetration.[3][6]
pH Level 4.5 - 5.5 (Acidic)Ensures the stability of the disperse dye and optimal exhaustion.[1][2][3]
Holding Time 30 - 60 minutes (at 130°C)Allows for sufficient time for the dye to diffuse into and fix within the fiber.[3]
Heating Rate 1 - 2°C per minutePrevents uneven dyeing by ensuring a gradual uptake of the dye.[3]
Auxiliary Chemicals Dispersing Agent, Leveling AgentMaintains a stable dye dispersion, prevents aggregation, and promotes even color.[3][11]
Post-Treatment Reduction ClearingRemoves unfixed surface dye to improve wash and rub fastness.[4]

Diagrams

G cluster_workflow Troubleshooting Workflow for Poor Dyeing cluster_causes_uneven Potential Causes cluster_causes_fastness Potential Causes cluster_causes_weak Potential Causes cluster_causes_spots Potential Causes Problem Poor Dyeing Performance Uneven Uneven Color / Patchy Problem->Uneven PoorFastness Poor Color Fastness Problem->PoorFastness WeakShade Weak Shade / Low Yield Problem->WeakShade Spots Color Spots / Stains Problem->Spots Cause_TempPH Incorrect Temp/pH Uneven->Cause_TempPH Cause_Circulation Poor Circulation Uneven->Cause_Circulation Cause_Dispersion1 Improper Dispersion Uneven->Cause_Dispersion1 Cause_Fixation Insufficient Fixation PoorFastness->Cause_Fixation Cause_SurfaceDye Unfixed Surface Dye PoorFastness->Cause_SurfaceDye Cause_Aggregation Dye Aggregation WeakShade->Cause_Aggregation Cause_pH2 Incorrect pH WeakShade->Cause_pH2 Cause_Dispersion2 Poor Dispersion Spots->Cause_Dispersion2 Cause_Impurities Contaminants Spots->Cause_Impurities Solution_Control Solution: Control Temp/pH, Use Leveling Agent Cause_TempPH->Solution_Control Cause_Circulation->Solution_Control Cause_Dispersion1->Solution_Control Solution_Clear Solution: Perform Reduction Clearing Cause_Fixation->Solution_Clear Cause_SurfaceDye->Solution_Clear Solution_Disperse Solution: Use Quality Dispersant, Control pH Cause_Aggregation->Solution_Disperse Cause_pH2->Solution_Disperse Solution_Prepare Solution: Ensure Proper Dye Prep & Cleanliness Cause_Dispersion2->Solution_Prepare Cause_Impurities->Solution_Prepare

Caption: Troubleshooting logic for common this compound dyeing issues.

G A 1. Dye Bath Preparation (Dye, Dispersant, Water, pH 4.5-5.5) B 2. Fabric Loading & Initial Temp (Load fabric at 60°C) A->B Add Fabric C 3. Controlled Heating (Heat to 130°C at 1-2°C/min) B->C Ramp Temp D 4. High-Temp Dyeing (Hold at 130°C for 30-60 min) C->D Hold Temp E 5. Controlled Cooling (Cool to ~70-80°C) D->E Cool Down F 6. Rinsing E->F Drain & Rinse G 7. Reduction Clearing (Removes unfixed surface dye) F->G Post-Treatment H 8. Final Rinse & Neutralize G->H Rinse I 9. Drying H->I Finish

Caption: Workflow for high-temperature polyester dyeing with this compound.

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound.

1. Materials and Reagents:

  • Polyester fabric, pre-scoured

  • This compound dye

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • Deionized or soft water

2. Dye Bath Preparation:

  • Calculate the required amount of dye and auxiliary chemicals based on the weight of the fabric (o.w.f).

  • In a separate beaker, create a paste of the this compound dye with an equal amount of a dispersing agent.[11]

  • Gradually add a small amount of warm water (40-50°C) to the paste, stirring continuously to create a smooth, lump-free dispersion.

  • Fill the main dyeing vessel with the required volume of water (e.g., maintaining a 1:10 liquor ratio).

  • Add the leveling agent and the prepared dye dispersion to the main bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[11]

3. Dyeing Procedure:

  • Introduce the polyester fabric into the dye bath at a starting temperature of approximately 60°C.[11]

  • Run the equipment for 10-15 minutes at this temperature to ensure even wetting of the fabric.

  • Begin heating the dye bath at a controlled rate of 1-2°C per minute until it reaches the target dyeing temperature of 130°C.[3]

  • Hold the temperature at 130°C for 30 to 60 minutes, depending on the desired shade depth.[3]

  • After the holding period, cool the dye bath down to 70-80°C at a controlled rate.

4. Post-Dyeing Treatment:

  • Drain the dye bath and rinse the fabric thoroughly with warm water.

  • Reduction Clearing: Prepare a new bath containing:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[8]

  • Drain the reduction clearing bath, rinse the fabric with hot water, then cold water.

  • Neutralize the fabric with a weak solution of acetic acid if necessary.

  • Perform a final rinse.

5. Drying:

  • Hydroextract the excess water from the fabric.

  • Dry the fabric in an oven or a stenter at a suitable temperature (e.g., 120-130°C).

References

Technical Support Center: Reducing the Environmental Impact of the Disperse Red 65 Dyeing Process

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of the Disperse Red 65 dyeing process. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for sustainable dyeing methods, and a comparative analysis of their environmental benefits.

Troubleshooting Guides

This section addresses common issues encountered during both conventional and sustainable this compound dyeing processes.

IssuePotential CausesRecommended Solutions
Uneven Dyeing (Shade Variation) - Conventional Method: Poor dye dispersion, incorrect pH, rapid temperature rise, uneven heat setting. - Supercritical CO2 Method: Inadequate dye solubility in scCO2, pressure and temperature fluctuations, non-uniform CO2 flow. - Ultrasonic-Assisted Method: Inconsistent ultrasonic energy distribution, dye agglomeration.- Conventional Method: Ensure proper dispersion of the dye; maintain a pH of 4.5-5; control the rate of temperature increase; ensure uniform heat setting. - Supercritical CO2 Method: Optimize pressure (200-250 bar) and temperature (80-120°C) to enhance dye solubility; ensure stable process parameters; use a well-designed dyeing vessel for uniform fluid flow.[1] - Ultrasonic-Assisted Method: Ensure the fabric is fully immersed and equidistant from the ultrasonic source; use appropriate dispersing agents to prevent dye aggregation.
Dye Spots or Agglomeration - Conventional Method: Poor quality dispersing agents, hard water, dye insolubility. - Supercritical CO2 Method: Low dye solubility at the given parameters, presence of impurities. - Ultrasonic-Assisted Method: High dye concentration, insufficient ultrasonic power to disperse aggregates.- Conventional Method: Use high-quality, biodegradable dispersing agents; soften dyeing water; ensure the dye is fully dissolved before adding to the dyebath. - Supercritical CO2 Method: Increase pressure and/or temperature to improve dye solubility; use high-purity CO2 and dyes. - Ultrasonic-Assisted Method: Optimize dye concentration; ensure adequate ultrasonic power and duration to break down dye particles.
Poor Color Fastness - Conventional Method: Incomplete dye fixation, inadequate reduction clearing. - Supercritical CO2 Method: Insufficient dyeing time or temperature for dye penetration. - Ultrasonic-Assisted Method: Low dyeing temperature, insufficient time for dye diffusion into the fiber.- Conventional Method: Ensure sufficient dyeing time and temperature; perform a thorough reduction clearing step to remove unfixed dye. Consider eco-friendly alternatives to sodium hydrosulphite. - Supercritical CO2 Method: Increase dyeing time or temperature to allow for better dye diffusion and fixation within the polyester fibers. - Ultrasonic-Assisted Method: Optimize dyeing temperature and time to enhance dye penetration and fixation.
Formation of Oligomers - Conventional and Supercritical CO2 Methods: High dyeing temperatures can cause low molecular weight polymers (oligomers) to migrate to the fiber surface, causing a chalky appearance and poor fastness.- Both Methods: While reduction clearing in conventional dyeing can remove oligomers, this is a challenge in the waterless scCO2 process.[2] Regular cleaning of the dyeing vessel is crucial in scCO2 dyeing to prevent buildup. Lowering the dyeing temperature, if possible without compromising shade, can also mitigate oligomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sustainable alternatives to the conventional aqueous dyeing process for this compound?

A1: The two main sustainable alternatives are supercritical carbon dioxide (scCO2) dyeing and ultrasonic-assisted dyeing. Supercritical CO2 dyeing is a waterless process that uses CO2 in a supercritical state as a solvent for the disperse dye.[3] Ultrasonic-assisted dyeing utilizes sound waves to enhance dye dispersion and penetration at lower temperatures and with less chemical usage compared to conventional methods.[4][5]

Q2: What are the main environmental benefits of supercritical CO2 dyeing?

A2: Supercritical CO2 dyeing offers significant environmental advantages, including:

  • Zero water consumption in the dyeing process itself, eliminating wastewater effluent.[6][7]

  • Reduced energy consumption as there is no need to heat water and the drying process is eliminated.[8]

  • Elimination of auxiliary chemicals such as dispersing agents, salts, and pH regulators.[8]

  • Recyclability of CO2 and unfixed dye, minimizing waste.[7]

Q3: Can supercritical CO2 dyeing be used for natural fibers?

A3: Currently, supercritical CO2 dyeing is most effective for synthetic fibers like polyester. Natural fibers such as cotton are hydrophilic and polar, making them less compatible with the nonpolar nature of supercritical CO2.[9] Research is ongoing to develop methods for effectively dyeing natural fibers using this technology.[9]

Q4: What are the key challenges when transitioning to supercritical CO2 dyeing?

A4: The main challenges include the high initial investment in specialized equipment and the need to optimize dyeing parameters (pressure, temperature, time) for specific dyes and substrates.[10] The formation and removal of polyester oligomers can also be a concern in this waterless system.[2]

Q5: How does ultrasonic-assisted dyeing reduce environmental impact?

A5: Ultrasonic-assisted dyeing reduces environmental impact by:

  • Lowering energy consumption through effective dyeing at lower temperatures.[11]

  • Reducing chemical usage , particularly carriers and dispersing agents, due to the cavitation effect of ultrasound which enhances dye dispersion.[12]

  • Shortening dyeing time , which also contributes to energy savings.[4]

Q6: Are there eco-friendly alternatives to the conventional reduction clearing process?

A6: Yes, conventional reduction clearing uses sodium hydrosulphite, which can have negative environmental impacts.[13] Eco-friendly alternatives include:

  • Glucose-based reducing agents: These are biodegradable and a more sustainable option.[14]

  • Enzymatic treatments: Enzymes like laccases can be used to treat both the dyed fabric and the wastewater.[14]

  • Soap nut extract: This natural surfactant has been shown to be effective in removing unfixed dye.[13]

Comparative Data on Dyeing Processes

The following table summarizes the key differences in resource consumption between conventional, supercritical CO2, and ultrasonic-assisted dyeing methods for polyester.

ParameterConventional Aqueous DyeingSupercritical CO2 (scCO2) DyeingUltrasonic-Assisted Dyeing
Water Consumption High (approx. 100-145 L/kg of textile)[3]None[6][7]Reduced
Energy Consumption High (for heating water and drying)[8]Lower (no water to heat or evaporate)[8]Lower (dyeing at lower temperatures)[11]
Chemical Usage High (dispersing agents, salts, pH regulators, reducing agents)Minimal (no auxiliary chemicals needed)[8]Reduced (less need for carriers and dispersing agents)[12]
Wastewater Generation HighNone[6][7]Reduced
Dyeing Time LongerSubstantially shorter[8]Shorter[4]

Experimental Protocols

Supercritical CO2 Dyeing of Polyester with this compound

This protocol outlines a general procedure for dyeing polyester fabric with this compound using supercritical CO2.

Materials and Equipment:

  • Polyester fabric, pre-cleaned

  • C.I. This compound

  • High-pressure dyeing vessel (autoclave)

  • CO2 pump and cylinder

  • Heating system

  • Pressure and temperature controllers

  • Stirring mechanism

Methodology:

  • Wrap the polyester fabric sample around a perforated stainless steel tube and place it inside the dyeing vessel.[8]

  • Place the weighed amount of this compound powder at the bottom of the vessel.[8]

  • Seal the vessel and purge it with gaseous CO2 to remove air.

  • Heat the vessel to the desired dyeing temperature (e.g., 120°C).[1]

  • Pump liquid CO2 into the vessel until the desired pressure (e.g., 250 bar) is reached, bringing the CO2 to a supercritical state.[1]

  • Maintain the temperature and pressure for the desired dyeing time (e.g., 60-90 minutes), with constant stirring.[1]

  • After the dyeing period, stop the CO2 flow and reduce the pressure. The CO2 becomes gaseous, and the unfixed dye precipitates.

  • The CO2 can be captured and recycled.

  • Remove the dyed fabric from the vessel. A light rinse with acetone may be necessary to remove any residual surface dye.[8]

Ultrasonic-Assisted Dyeing of Polyester with this compound

This protocol provides a general procedure for the ultrasonic-assisted dyeing of polyester.

Materials and Equipment:

  • Polyester fabric, pre-cleaned

  • C.I. This compound

  • Dispersing agent (eco-friendly, if possible)

  • Acetic acid (to adjust pH)

  • Ultrasonic bath or probe system with temperature control

  • Beaker or dyeing vessel

Methodology:

  • Prepare the dyebath in a beaker with the required amount of water, this compound, and a dispersing agent.

  • Adjust the pH of the dyebath to 4.5-5 using acetic acid.[15]

  • Place the pre-wetted polyester fabric in the dyebath.

  • Immerse the beaker in an ultrasonic bath or place the ultrasonic probe in the dyebath.

  • Set the desired temperature (e.g., 80-85°C) and dyeing time (e.g., 60 minutes).[11]

  • Apply ultrasonic energy during the dyeing process.

  • After dyeing, rinse the fabric thoroughly with water.

  • Perform a reduction clearing step to remove any unfixed dye. An eco-friendly clearing agent is recommended.

  • Rinse the fabric again and allow it to dry.

Enzymatic Treatment of Wastewater Containing this compound

This protocol outlines a general procedure for the enzymatic decolorization of wastewater containing disperse dyes.

Materials and Equipment:

  • Wastewater containing this compound

  • Laccase enzyme

  • Mediator (e.g., 1-hydroxybenzotriazole - HBT)

  • Buffer solution (e.g., citrate-phosphate buffer)

  • Stirred tank reactor or flask with shaker

  • pH meter and temperature control

Methodology:

  • Collect the wastewater from the dyeing process.

  • Adjust the pH of the wastewater to the optimal range for the laccase enzyme (typically pH 4-5).[16]

  • Bring the wastewater to the optimal temperature for the enzyme (e.g., 65°C).[16]

  • Add the laccase enzyme and the mediator (HBT) to the wastewater. Optimal concentrations may be around 0.33 U/mL for laccase and 0.15 mM for HBT.[16]

  • Agitate the mixture for a sufficient reaction time (e.g., several hours) to allow for decolorization.

  • Monitor the decolorization process by taking samples at regular intervals and measuring the absorbance at the dye's maximum wavelength using a spectrophotometer.

Visualizations

Experimental_Workflow_Supercritical_CO2_Dyeing A Place Fabric and Dye in Vessel B Seal and Purge with Gaseous CO2 A->B C Heat to Dyeing Temperature (e.g., 120°C) B->C D Pressurize with Liquid CO2 to Supercritical State (e.g., 250 bar) C->D E Dyeing (60-90 min) with Stirring D->E F Depressurize and Recycle CO2 E->F G Remove Dyed Fabric F->G

Supercritical CO2 Dyeing Workflow

Experimental_Workflow_Ultrasonic_Dyeing A Prepare Dyebath (Dye, Water, Auxiliaries) B Adjust pH (4.5-5) A->B C Immerse Fabric B->C D Apply Ultrasonic Energy at Set Temperature (e.g., 85°C) C->D E Dyeing (60 min) D->E F Rinse Fabric E->F G Reduction Clearing F->G H Final Rinse and Dry G->H

Ultrasonic-Assisted Dyeing Workflow

Logical_Relationship_Environmental_Impact cluster_conventional Conventional Dyeing cluster_sustainable Sustainable Alternatives (scCO2, Ultrasonic) A High Water Consumption D Wastewater Generation A->D B High Energy Use B->D C High Chemical Use C->D I Reduced Environmental Impact E Reduced/No Water Use E->I F Reduced Energy Use F->I G Reduced Chemical Use G->I H Minimal/No Wastewater H->I

Environmental Impact Reduction

References

Technical Support Center: Stabilization of DISPERSE RED 65 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DISPERSE RED 65. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound is a monoazo dye, characterized by the presence of an azo bond (-N=N-) which is its chromophore.[1] It is sparingly soluble in water and is primarily used for dyeing hydrophobic fibers like polyester.[2][3] For laboratory applications, it is typically dissolved in organic solvents. Its stability in solution is crucial for obtaining reliable and reproducible experimental results.

2. In which organic solvents can I dissolve this compound?

SolventExpected SolubilityMolar Absorptivity of Disperse Red 1 (L mol⁻¹ cm⁻¹) at 406 nm[5]
Dimethyl Sulfoxide (DMSO)GoodNot Reported
Dimethylformamide (DMF)Good15,846[5]
AcetoneModerate3,208[5]
EthanolModerate13,708[5]

3. How does pH affect the stability of this compound in solution?

The stability of azo dyes like this compound can be influenced by pH. Extreme pH values can lead to the degradation of the dye. The pH of a solution can affect the surface charge of the dye molecules and their tendency to aggregate.[6] While specific data for the effect of a wide pH range on the absorbance spectra of this compound is limited, a study on other disperse dyes showed that pH can influence spectral overlap, with the minimum being observed at pH 3.0 and maximum at pH 10.0.[7] It is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for optimal stability, unless the experimental protocol requires otherwise.

4. What is the effect of temperature on the stability of this compound solutions?

Elevated temperatures can decrease the stability of disperse dyes in solution, leading to aggregation and degradation.[2] The thermal stability of disperse dyes is an important consideration, especially for applications requiring heating. A study on a representative disperse red dye in an ink formulation showed that increasing temperature can lead to particle agglomeration.[8] For long-term storage, it is recommended to store stock solutions of this compound at low temperatures (-20°C) and protected from light.[4] For experimental use, solutions should be allowed to equilibrate to room temperature before use to prevent precipitation.

Troubleshooting Guides

Issue 1: Precipitation or Crystallization of this compound in Stock Solution

Possible Cause Troubleshooting Step
Low Solvent Purity Use high-purity, anhydrous grade solvents. Water contamination can significantly reduce the solubility of disperse dyes.
Supersaturation Prepare solutions at a concentration below the saturation point. If the concentration is too high, dilute the solution or gently warm it to redissolve the precipitate, then allow it to cool slowly to room temperature.
Inappropriate Solvent Test the solubility in a different recommended solvent (e.g., switch from ethanol to DMSO).
Low Temperature Storage While low temperatures are recommended for long-term stability, some precipitation may occur. Before use, allow the stock solution to warm to room temperature and vortex or sonicate briefly to redissolve any precipitate.
pH Shift Ensure the solvent is neutral and free of acidic or basic contaminants.

Issue 2: Color Fading or Change in Absorbance Over Time

Possible Cause Troubleshooting Step
Photodegradation Protect solutions from light by storing them in amber vials or wrapping containers in aluminum foil. Azo dyes are susceptible to cleavage of the azo bond upon exposure to UV light.
Chemical Degradation Avoid contact with strong oxidizing or reducing agents. Ensure all glassware is clean and free of contaminants. The azo bond is susceptible to reductive cleavage.[9]
pH Instability Buffer the solution if the experimental conditions allow, to maintain a stable pH.
Microbial Contamination For aqueous solutions used over extended periods, consider sterile filtration (0.22 µm filter) to prevent microbial growth that can lead to dye degradation.

Issue 3: Inconsistent Results in Cell-Based Assays

| Possible Cause | Troubleshooting Step | | Precipitation in Culture Medium | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity and dye precipitation. Prepare a high-concentration stock solution in an appropriate solvent and then dilute it serially in the culture medium. | | Aggregation in Aqueous Medium | Use a dispersing agent or a stabilizing agent like β-cyclodextrin to improve the dispersion of the dye in the aqueous culture medium. | | Uneven Distribution in Microplates | After adding the dye solution to the wells, mix gently by pipetting up and down or by using a plate shaker to ensure a homogeneous distribution. Uneven distribution of precipitates can lead to distorted readings in plate readers.[10] | | Interaction with Serum Proteins | Components in the cell culture medium, such as serum proteins, can interact with the dye. Run appropriate controls, including the dye in medium without cells, to assess any background signal or interaction. |

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound for general laboratory use.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials

Procedure:

  • Weigh the desired amount of this compound powder in a clean, dry amber glass vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the dye is completely dissolved.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

  • Before use, thaw the solution at room temperature and vortex briefly.

Protocol 2: Stabilization of this compound in Aqueous Solution using β-Cyclodextrin

Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to enhance its stability and solubility in aqueous solutions for in vitro assays.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Prepare a solution of β-cyclodextrin in deionized water (e.g., 50 mM) by dissolving it at 60°C with stirring.

  • Prepare a concentrated solution of this compound in ethanol (e.g., 5 mM).

  • Slowly add the this compound solution dropwise to the β-cyclodextrin solution while stirring continuously at room temperature.[11]

  • Continue stirring the mixture for 24 hours at room temperature to allow for the formation of the inclusion complex.

  • The resulting suspension can be used directly, or the solid complex can be isolated.

  • To isolate the complex, centrifuge the suspension, wash the pellet with deionized water, and then dry it (e.g., by freeze-drying).

  • The resulting powder is the this compound/β-cyclodextrin inclusion complex, which should exhibit improved stability in aqueous media.

Visualizations

degradation_pathway cluster_0 Azo Dye Degradation by Azoreductase AzoDye This compound (Azo Dye) Intermediates Unstable Hydrazo Intermediates AzoDye->Intermediates Reduction (Azo bond cleavage) Azoreductase Azoreductase (Bacterial Enzyme) NAD NAD+ Azoreductase->NAD Oxidized Azoreductase->Intermediates NADH NADH NADH->Azoreductase e- donor Amines Aromatic Amines (Colorless) Intermediates->Amines FurtherDegradation Further Aerobic Degradation Amines->FurtherDegradation EndProducts CO2, H2O, etc. FurtherDegradation->EndProducts experimental_workflow cluster_1 Workflow for Preparing a Stable this compound Solution for Cell-Based Assays Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO (High Concentration Stock) Weigh->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Store Store Stock Solution at -20°C (Protected from Light) Vortex->Store PrepareDilution Prepare Intermediate Dilution in Cell Culture Medium Store->PrepareDilution FinalDilution Perform Final Dilution in Cell Culture Plate PrepareDilution->FinalDilution Incubate Incubate with Cells FinalDilution->Incubate Analyze Analyze Results Incubate->Analyze

References

Technical Support Center: Improving the Lightfastness of Disperse Red 65 on Polyester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the lightfastness of C.I. Disperse Red 65 on polyester substrates.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and why is its lightfastness a concern?

A1: C.I. This compound is a single azo disperse dye known for producing a dark red shade on hydrophobic fibers like polyester. Like many azo dyes, its molecular structure contains chromophoric systems that can be susceptible to degradation upon exposure to ultraviolet (UV) radiation and visible light. This degradation, known as photodegradation, leads to the breaking of chemical bonds within the dye molecule, causing the color to fade. This is a significant concern for applications where color stability and longevity are critical, such as in textiles for apparel, automotive interiors, and outdoor goods.

Q2: What is lightfastness and how is it measured?

A2: Lightfastness is a measure of a material's resistance to color change or fading when exposed to a light source. It is a critical quality parameter for textiles and other colored materials. The most common methods for testing lightfastness involve exposing the dyed fabric to an intense artificial light source, such as a Xenon arc lamp, which simulates the spectrum of natural daylight. The degree of fading is then assessed by comparing the exposed sample to a set of standardized blue wool references (Blue Wool Scale), typically ranging from 1 (very poor) to 8 (excellent). This evaluation is often done according to international standards like ISO 105-B02 or AATCC Test Method 16.

Q3: What are the primary factors that influence the lightfastness of this compound on polyester?

A3: Several factors can impact the lightfastness of this compound:

  • Dye Concentration (Shade Depth): Deeper shades generally exhibit better lightfastness because the higher concentration of dye molecules offers a degree of self-shielding. Pale shades are more vulnerable to fading.

  • Dyeing Process: The dyeing temperature, pH, and duration can affect dye penetration and aggregation within the polyester fiber, which in turn influences fastness. High-temperature dyeing (around 130°C) is crucial for proper diffusion of disperse dyes into the compact polyester structure.

  • After-treatments: Proper reduction clearing after dyeing is essential to remove unfixed dye particles from the fiber surface. Residual surface dye has poor fastness properties. The type of softeners or other finishing agents used can also affect lightfastness.

  • Presence of UV Absorbers: The addition of UV absorbers can significantly improve lightfastness by absorbing harmful UV radiation before it reaches the dye molecules.

Technical Support Center: Refining the Diazotization Step in DISPERSE RED 65 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the crucial diazotization step in the synthesis of Disperse Red 65. The guidance focuses on the diazotization of 2-chloro-4-nitroaniline, the key precursor for this dye.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the diazotization of 2-chloro-4-nitroaniline.

Issue Potential Cause Recommended Solution
Incomplete Diazotization 1. Insufficient Acid: The reaction medium may not be acidic enough to generate the necessary nitrous acid and maintain the stability of the diazonium salt. 2. Low Quality Sodium Nitrite: The sodium nitrite used may be old or degraded, leading to a lower effective concentration. 3. Reaction Temperature Too High: Elevated temperatures can cause the decomposition of nitrous acid and the diazonium salt.[1] 4. Poor Solubility of 2-chloro-4-nitroaniline: Due to its electron-withdrawing groups, the amine has low solubility in aqueous acidic solutions, preventing complete reaction.1. Ensure a sufficient excess of a strong acid like hydrochloric acid or sulfuric acid is used. The pH should be maintained below 2. 2. Use a fresh, high-purity source of sodium nitrite. It's advisable to test for the presence of excess nitrous acid after the addition of sodium nitrite using starch-iodide paper. 3. Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath. 4. Consider dissolving the 2-chloro-4-nitroaniline in a minimal amount of a co-solvent like glacial acetic acid or dimethyl sulfoxide (DMSO) before adding it to the cold acidic solution.
Formation of Side Products (e.g., Phenols) 1. Decomposition of Diazonium Salt: The 2-chloro-4-nitrobenzenediazonium salt is unstable at higher temperatures and can decompose to form the corresponding phenol.[2] 2. Presence of Excess Nitrous Acid: Unreacted nitrous acid can lead to various side reactions.1. Strictly control the temperature below 5 °C throughout the reaction and during any subsequent storage of the diazonium salt solution. Use the diazonium salt solution immediately after preparation for the coupling reaction. 2. After the diazotization is complete, add a small amount of urea or sulfamic acid to quench any excess nitrous acid.
Low Yield of Azo Dye 1. Any of the causes for incomplete diazotization or side product formation. 2. Inefficient Coupling Reaction: The pH of the coupling reaction mixture may not be optimal for the reaction with 3-[ethyl(m-tolyl)amino]propanenitrile.1. Address the issues in the diazotization step as outlined above. 2. Ensure the coupling reaction is carried out under the appropriate pH conditions, which is typically weakly acidic to neutral for coupling with an amine.
Precipitation of the Amine Salt High Concentration of Acid: While sufficient acid is necessary, an excessively high concentration can lead to the precipitation of the amine salt, especially at low temperatures, making it unavailable for reaction.Use a concentration of acid that is sufficient to maintain an acidic environment but does not cause significant precipitation of the amine salt. Gradual addition of the amine solution to the acid can also help.

Frequently Asked Questions (FAQs)

Q1: What is the correct starting amine for the synthesis of this compound?

A1: The correct starting amine for the synthesis of this compound is 2-chloro-4-nitroaniline.[3] This is diazotized and then coupled with 3-[ethyl(m-tolyl)amino]propanenitrile.

Q2: Why is a low temperature (0-5 °C) critical for the diazotization of 2-chloro-4-nitroaniline?

A2: A low temperature is crucial for two primary reasons. Firstly, the reaction between the amine and nitrous acid is exothermic, and low temperatures help to control the reaction rate. Secondly, the resulting 2-chloro-4-nitrobenzenediazonium salt is thermally unstable and will decompose at higher temperatures, leading to the formation of unwanted byproducts, such as phenols, and a lower yield of the desired diazonium salt.[1][2]

Q3: How can I improve the solubility of 2-chloro-4-nitroaniline in the reaction medium?

A3: Due to the presence of electron-withdrawing chloro and nitro groups, 2-chloro-4-nitroaniline has poor solubility in aqueous acid. To improve this, you can first dissolve the amine in a minimal amount of a suitable organic solvent like glacial acetic acid or dimethyl sulfoxide (DMSO) before adding it to the chilled acidic solution. This ensures that the amine is finely dispersed and more available for the reaction.

Q4: How do I know if the diazotization reaction is complete?

A4: The completion of the diazotization reaction can be monitored by testing for the presence of unreacted nitrous acid. A simple method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of excess nitrous acid, suggesting that all the amine has reacted.

Q5: What are the common side reactions during the diazotization of 2-chloro-4-nitroaniline?

A5: The most common side reaction is the decomposition of the diazonium salt to form the corresponding phenol (2-chloro-4-nitrophenol). This is accelerated by higher temperatures. Another potential side reaction is the Gomberg-Bachmann reaction, where the diazonium salt can react with an aromatic solvent if one is used in excess.

Q6: How should I handle the 2-chloro-4-nitrobenzenediazonium salt solution?

A6: The diazonium salt solution should be used immediately after its preparation due to its limited stability, even at low temperatures.[2] It should be kept cold (0-5 °C) and protected from light. Diazonium salts in solid form can be explosive and should be handled with extreme caution. For laboratory-scale synthesis, it is always recommended to use the diazonium salt in solution without isolating it.

Experimental Protocols

Detailed Methodology for the Diazotization of 2-chloro-4-nitroaniline:

  • Preparation of the Amine Suspension:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a mixture of concentrated hydrochloric acid (e.g., 2.5-3.0 molar equivalents) and water.

    • Cool the acid solution to 0-5 °C in an ice-salt bath.

    • Slowly add 2-chloro-4-nitroaniline (1.0 molar equivalent) to the cold acid solution with vigorous stirring to form a fine suspension. If solubility is an issue, the amine can be pre-dissolved in a minimal amount of glacial acetic acid before addition.

  • Diazotization:

    • Prepare a solution of sodium nitrite (e.g., 1.0-1.1 molar equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. The addition should be slow enough to prevent a rapid temperature increase and excessive foaming.

    • After the addition is complete, continue stirring for an additional 30-60 minutes at 0-5 °C.

  • Checking for Completion and Quenching Excess Nitrous Acid:

    • Test for the completion of the reaction by spotting a drop of the mixture on starch-iodide paper. A slight excess of nitrous acid (indicated by a blue-black color) is desirable.

    • If the test is positive, add a small amount of urea or sulfamic acid to the reaction mixture to destroy any excess nitrous acid. The disappearance of the blue-black color on the starch-iodide paper confirms the quenching.

  • Use in Coupling Reaction:

    • The resulting cold solution of 2-chloro-4-nitrobenzenediazonium chloride is now ready to be used immediately in the subsequent coupling reaction with 3-[ethyl(m-tolyl)amino]propanenitrile.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Ratio (Amine:Acid:NaNO2) 1 : 2.5-3.0 : 1.0-1.1A sufficient excess of acid is crucial for the reaction. A slight excess of sodium nitrite ensures complete diazotization.
Reaction Temperature 0 - 5 °CStrict temperature control is critical to prevent decomposition of the diazonium salt.[1]
Reaction Time 1 - 2 hoursIncludes the dropwise addition of sodium nitrite and subsequent stirring.
pH of Diazotization Medium < 2A highly acidic medium is required to generate nitrous acid and stabilize the diazonium salt.

Visualizations

Diazotization_Workflow cluster_preparation Step 1: Preparation cluster_diazotization Step 2: Diazotization cluster_monitoring Step 3: Monitoring & Quenching cluster_product Step 4: Product Amine 2-chloro-4-nitroaniline Amine_Suspension Amine Suspension Amine->Amine_Suspension Acid HCl or H2SO4 @ 0-5°C Acid->Amine_Suspension Reaction Diazotization Reaction (0-5°C) Amine_Suspension->Reaction NaNO2 Sodium Nitrite Solution NaNO2->Reaction Starch_Iodide Starch-Iodide Test Reaction->Starch_Iodide Quench Add Urea/Sulfamic Acid Starch_Iodide->Quench Excess HONO Diazonium_Salt 2-chloro-4-nitrobenzenediazonium chloride solution Quench->Diazonium_Salt Coupling To Coupling Reaction Diazonium_Salt->Coupling Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Is Temperature < 5°C? Start->Check_Temp Check_Acid Sufficient Acid? Check_Temp->Check_Acid Yes Solution_Temp Maintain 0-5°C Check_Temp->Solution_Temp No Check_NaNO2 Fresh NaNO2? Check_Acid->Check_NaNO2 Yes Solution_Acid Increase Acid Conc. Check_Acid->Solution_Acid No Check_Solubility Good Amine Dispersion? Check_NaNO2->Check_Solubility Yes Solution_NaNO2 Use Fresh Reagent Check_NaNO2->Solution_NaNO2 No Check_Quench Excess HONO Quenched? Check_Solubility->Check_Quench Yes Solution_Solubility Use Co-solvent (AcOH/DMSO) Check_Solubility->Solution_Solubility No Solution_Quench Add Urea/Sulfamic Acid Check_Quench->Solution_Quench No Success Improved Yield/Purity Check_Quench->Success Yes

References

Technical Support Center: Optimization of DISPERSE RED 65 Dispersion for Uniform Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of DISPERSE RED 65 dispersion for uniform dyeing experiments.

Troubleshooting Guide

This section addresses common problems encountered during the dyeing process with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the dyed fabric showing uneven color or color spots?

A1: Uneven dyeing and the appearance of color spots are often attributed to the agglomeration of dye particles in the dyebath.[1] This can be caused by several factors:

  • Poor Dispersion Stability: If the this compound is not properly dispersed, particles can aggregate, leading to localized high concentrations of dye on the fabric surface.[2] The quality of the dye itself, including its particle size distribution, plays a crucial role. Dyes with a wide and coarse particle size distribution have poorer dispersion stability.[2]

  • Improper Temperature Control: Rapid or uneven heating of the dye bath can cause localized boiling or temperature gradients, leading to uneven dye uptake.[1][3] A gradual temperature increase to the optimal dyeing temperature (typically around 130°C for high-temperature dyeing) is recommended to prevent sudden dye migration.[4][5]

  • Incorrect pH: The pH of the dye bath should be maintained within the optimal range of 4.5-5.5.[4][6] Deviations from this range can affect the stability of the dispersion and the dye-fiber interaction.[7]

  • Insufficient Dispersing Agent: A sufficient concentration of a suitable dispersing agent is essential to keep the dye particles finely and evenly distributed in the dye bath.[6][8]

  • Fabric Pre-treatment: Failure to properly clean the fabric to remove oils, waxes, or sizing agents can hinder dye penetration and lead to uneven coloration.[3][4]

Solutions:

  • Ensure the use of high-quality this compound with a fine and uniform particle size.

  • Employ a suitable dispersing agent at the recommended concentration to maintain a stable dispersion.

  • Control the heating rate of the dye bath, ensuring a slow and steady rise to the target temperature.[9]

  • Buffer the dye bath to maintain a pH between 4.5 and 5.5 using acetic acid or an ammonium acetate buffer.[4][6]

  • Thoroughly pre-treat the fabric to remove any impurities.[3][4]

Q2: What causes the formation of foam in the dyeing machine?

A2: Foam is a common issue in high-temperature and high-pressure jet overflow dyeing machines.[1] It is primarily caused by the high-energy turbulence resulting from the high-speed circulation of the fabric and the dye liquor.[1] The presence of certain auxiliaries, like some dispersing agents, can also contribute to foaming.

Solutions:

  • Use a low-foaming or anti-foaming agent in the dye bath.[4]

  • Optimize the machine parameters, such as the nozzle pressure and cloth speed, to minimize turbulence.[1]

Q3: Why do wrinkles appear on the fabric after dyeing?

A3: Wrinkles, often in the shape of chicken feet, can form on polyester fabrics dyed in high-temperature and high-pressure jet overflow dyeing machines.[1] This is typically due to the fabric remaining stacked in one position for too long during the dyeing process.[1] If the fabric cools below its secondary glass transition temperature while folded, permanent wrinkles can be set.[1]

Solutions:

  • Ensure a sufficient and constant circulation speed of the fabric within the dyeing machine.[1]

  • Optimize the loading capacity of the machine to prevent overcrowding.[1]

  • Control the cooling rate after dyeing to prevent rapid setting of wrinkles.

Q4: What are oligomers and why are they a problem in disperse dyeing?

A4: Oligomers are low molecular weight byproducts formed during the polymerization of polyester.[1] During high-temperature dyeing, these oligomers can dissolve in the dye bath and then crystallize on the fabric surface or inside the dyeing machine as the temperature cools.[1] This can lead to the formation of white spots or "frosting" on the dyed fabric and can also clog the equipment.[1]

Solutions:

  • Perform a reduction clearing process after dyeing to remove oligomers and unfixed dye from the fabric surface.[4]

  • Regularly clean the dyeing equipment to prevent the buildup of oligomers.

Frequently Asked Questions (FAQs)

This section provides answers to frequently asked questions regarding the optimization of this compound dispersion.

Q1: What is the ideal particle size for this compound in a dispersion?

A1: The average particle size of the disperse dye should ideally be under 1 micrometer (µm) for a stable dispersion.[10][11] A common target for milled dye powders is an average particle size of less than 200 nanometers (nm).[12] Dye particles in the range of 0.5 to 2.0 microns are generally used for dyeing polyester.[13]

Q2: How do dispersing agents work to stabilize the dye dispersion?

A2: Dispersing agents are crucial for preventing the agglomeration of dye particles in the aqueous dye bath.[6] They function through two primary mechanisms:

  • Electrostatic Stabilization: Anionic dispersing agents adsorb onto the surface of the dye particles, imparting a negative charge. This creates repulsive forces between the particles, preventing them from coming together.[14]

  • Steric Stabilization: Non-ionic dispersing agents have long molecular chains that form a protective layer around the dye particles. When particles approach each other, these chains overlap, creating a physical barrier that prevents agglomeration.[14]

Q3: What is the effect of temperature on the stability of the this compound dispersion?

A3: High temperatures, typically around 130°C, are necessary for dyeing polyester with disperse dyes to facilitate dye penetration into the fiber.[4][15] However, high temperatures can also negatively impact the stability of the dye dispersion, potentially leading to particle aggregation.[2] Therefore, it is essential to use a dispersing agent that is effective at high temperatures to maintain a stable dispersion throughout the dyeing process.[11][16]

Q4: How does pH affect the this compound dyeing process?

A4: The pH of the dye bath is a critical parameter that should be controlled within a weakly acidic range of 4.5 to 5.5 for optimal results.[4][6] In this pH range, the stability of most disperse dyes is good, and the dyeing of polyester is most effective.[7] If the pH is too high (alkaline), some disperse dyes can undergo hydrolysis, leading to a change in color and a decrease in color depth.[7]

Q5: Can hard water affect the quality of the dyeing?

A5: Yes, high water hardness can negatively impact the dyeing process. Calcium and magnesium ions in hard water can interact with some dispersing agents, reducing their effectiveness and potentially causing the dye to agglomerate.[16][17] It is recommended to use soft water or to add a chelating agent to the dye bath to sequester these ions.[16] However, sodium hexametaphosphate should be avoided as a water softener in high-temperature dyeing, as it can break down and increase the pH of the dye bath.[16][17]

Data Presentation

Table 1: Influence of Dispersing Agent Concentration on Particle Size of Disperse Dyes

Dispersing AgentDispersant/Dye Weight RatioAverage Particle Size (µm)
Ligninsulphonate0.02 - 0.05< 1.0
Berol0.02 - 0.05< 1.0
Tamol0.02 - 0.05< 1.0
Monolans0.02 - 0.05< 1.0

Source: Adapted from a study on the effect of dispersing agents on disperse dyes.[10]

Table 2: Effect of Heating on the Average Particle Size of Dispersions

Dispersing AgentAverage Particle Size before Heating (µm)Average Particle Size after Heating at 130°C (µm)
Ligninsulphonate< 1.0Increased but remained < 1.0
Berol< 1.0No significant change
Tamol< 1.0Increased but remained < 1.0
Monolans< 1.0Increased but remained < 1.0

Source: Adapted from a study on the stability of disperse dye dispersions at high temperatures.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound suitable for dyeing experiments.

Materials:

  • This compound powder

  • Dispersing agent (e.g., Ligninsulphonate)

  • Deionized water

  • Grinding medium (e.g., zirconia beads)

  • Beaker

  • Magnetic stirrer or overhead mixer

  • Sand mill or ball mill

Procedure:

  • Weigh the required amounts of this compound powder and the selected dispersing agent. A common starting ratio is a dispersant-to-dye weight ratio of 0.5 to 2.0.

  • In a beaker, add the deionized water, followed by the dispersing agent, and stir until the dispersing agent is fully dissolved.

  • Slowly add the this compound powder to the solution while continuously stirring to form a slurry.

  • Transfer the slurry to a sand mill or ball mill containing the grinding medium. The weight ratio of the grinding medium to the dye is typically between 4:1 and 10:1.[18]

  • Mill the slurry for a predetermined time (e.g., 2-5 hours) at a set speed (e.g., 500 r/min) to reduce the particle size of the dye.[19]

  • After milling, separate the dispersion from the grinding medium.

  • Analyze the particle size of the resulting dispersion using a particle size analyzer to ensure it meets the desired specifications (e.g., average particle size < 1 µm).

Protocol 2: Evaluation of High-Temperature Dispersion Stability

Objective: To assess the stability of the prepared this compound dispersion under high-temperature dyeing conditions.

Materials:

  • Prepared this compound dispersion

  • High-temperature, high-pressure dyeing machine

  • Glass dyeing cup

  • Filter paper

  • Beaker

Procedure:

  • Pour a sample of the prepared this compound dispersion into a glass dyeing cup.[16][17]

  • Place the dyeing cup in a high-temperature, high-pressure dyeing machine.

  • Heat the sample to 130°C and maintain this temperature for 30-60 minutes.[2][16][17]

  • After the heat treatment, allow the sample to cool down.

  • Visually inspect the dispersion for any signs of thickening, aggregation, or precipitation.[16][17]

  • Filter the heat-treated dispersion through a piece of filter paper.[2]

  • Observe the filter paper for any large dye particles or aggregates. A stable dispersion should pass through the filter paper easily, leaving minimal residue.[2]

Visualizations

Experimental_Workflow_for_Dispersion_Optimization cluster_preparation Dispersion Preparation cluster_evaluation Dispersion Evaluation prep_start Start: Weigh Dye and Dispersant mix_slurry Mix Slurry in Water prep_start->mix_slurry milling Milling (e.g., Sand Mill) mix_slurry->milling prep_end Dispersion Ready milling->prep_end eval_start Take Dispersion Sample prep_end->eval_start Proceed to Evaluation particle_size Particle Size Analysis eval_start->particle_size stability_test High-Temp Stability Test (130°C) eval_start->stability_test particle_size->milling Feedback: Adjust Milling Time/Ratio dyeing_trial Uniform Dyeing Trial stability_test->dyeing_trial dyeing_trial->prep_start Feedback: Adjust Formulation eval_end Optimized Dispersion dyeing_trial->eval_end

Caption: Workflow for the preparation and evaluation of this compound dispersion.

Factors_Affecting_Uniform_Dyeing cluster_dye Dye Properties cluster_bath Dyebath Conditions cluster_process Process Parameters dye_quality Dye Quality uniform_dyeing Uniform Dyeing dye_quality->uniform_dyeing particle_size Particle Size & Distribution particle_size->uniform_dyeing dispersing_agent Dispersing Agent (Type & Conc.) dispersing_agent->uniform_dyeing ph pH (4.5-5.5) ph->uniform_dyeing temperature Temperature (Heating & Cooling Rate) temperature->uniform_dyeing water_hardness Water Hardness water_hardness->uniform_dyeing fabric_pretreatment Fabric Pre-treatment fabric_pretreatment->uniform_dyeing machine_params Machine Parameters (e.g., speed) machine_params->uniform_dyeing dyeing_time Dyeing Time dyeing_time->uniform_dyeing

Caption: Key factors influencing the uniformity of this compound dyeing.

References

Validation & Comparative

A Comparative Guide to DISPERSE RED 65 and Other Red Disperse Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of DISPERSE RED 65 with other prominent red disperse dyes, offering valuable insights for researchers, scientists, and professionals in drug development and material science. The following sections detail the performance characteristics, experimental protocols for fastness testing, and a visual representation of the typical synthesis process for these dyes.

Performance Comparison of Red Disperse Dyes

The selection of a suitable dye is critical for achieving desired coloration and durability in various applications, particularly in the textile industry for dyeing synthetic fibers like polyester. The following table summarizes the key performance indicators of this compound against other commonly used red disperse dyes: Disperse Red 73 and Disperse Red 167. The data presented is based on standardized testing methods to ensure a reliable comparison.

Dye NameC.I. NameCAS NumberMolecular FormulaLight Fastness (ISO 105-B02)Wash Fastness (Fading) (ISO 105-C06)Wash Fastness (Staining) (ISO 105-C06)Perspiration Fastness (Fading) (ISO 105-E04)Perspiration Fastness (Staining) (ISO 105-E04)
This compound This compound12223-38-0C₁₈H₁₈ClN₅O₂6[1]5[1]5[1]5[1]5[1]
Disperse Red 73 Disperse Red 7316889-10-4C₁₈H₁₆N₆O₂6[2][3][4]5[2][4]5[2]5[2][4]3[4]
Disperse Red 167 Disperse Red 16726850-12-4C₂₃H₂₇ClN₄O₇7-8[5]5[5]5[5]5[5]5[5]

Note: Fastness ratings are based on a scale of 1 to 8 for light fastness (where 8 is the best) and 1 to 5 for other fastness tests (where 5 is the best).

Experimental Protocols

The data presented in the comparison table is obtained through standardized experimental procedures. Below are the detailed methodologies for the key fastness tests cited.

Light Fastness Testing (Based on ISO 105-B02 / AATCC Test Method 16.3)

Principle: This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously, a set of blue wool standards with known light fastness ratings are exposed.

  • The exposure is continued until a specified amount of fading is observed on the test specimen or the blue wool standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards. The rating is given on a scale of 1 to 8.

Wash Fastness Testing (Based on ISO 105-C06)

Principle: This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature and time.

  • Stainless steel balls

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.

  • The composite specimen is then subjected to washing in a standardized detergent solution in a Launder-Ometer. Stainless steel balls are added to provide mechanical action.

  • The washing is carried out for a specified time and at a specific temperature (e.g., 60°C).

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed specimen (fading) and the degree of staining on the different fibers of the multifiber fabric are assessed using the grey scales.

Perspiration Fastness Testing (Based on ISO 105-E04)

Principle: This test evaluates the resistance of the color of textiles to the action of simulated human perspiration.

Apparatus:

  • Perspirometer or a similar device to apply a standard pressure.

  • Oven maintained at 37 ± 2°C.

  • Acidic and alkaline perspiration solutions.

  • Multifiber adjacent fabric.

  • Grey scale for assessing color change and staining.

Procedure:

  • A composite specimen, consisting of the dyed textile and a multifiber adjacent fabric, is prepared.

  • The specimen is immersed in a freshly prepared artificial perspiration solution (both acidic and alkaline solutions are tested separately).

  • The wet specimen is then placed between two plates in a perspirometer and subjected to a specified pressure.

  • The apparatus is placed in an oven at 37°C for 4 hours.

  • After the incubation period, the specimen is removed and dried.

  • The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.

Azo Disperse Dye Synthesis Workflow

The majority of red disperse dyes, including this compound, belong to the azo class of dyes. Their synthesis typically follows a two-step process involving diazotization and coupling. The following diagram illustrates this general workflow.

G General Synthesis Workflow of Azo Disperse Dyes cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling AromaticAmine Aromatic Amine (Diazo Component) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Reacts with SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->DiazoniumSalt In the presence of Acid Acid (e.g., HCl, H₂SO₄) Acid->DiazoniumSalt At 0-5°C AzoDye Azo Disperse Dye DiazoniumSalt->AzoDye Couples with CouplingComponent Coupling Component (e.g., Phenol, Naphthol, Amine) CouplingComponent->AzoDye

Caption: A diagram illustrating the two-step synthesis process of azo disperse dyes.

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative analysis of Disperse Red 65. The information is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering insights into method validation, performance, and experimental protocols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the separation and quantification of dyes like this compound from various matrices, including textiles and environmental samples. Its high resolution and sensitivity make it a preferred method for regulatory compliance and quality assessment.

Experimental Protocol for HPLC Analysis

This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.

1. Sample Preparation:

  • Textile Samples: A known weight of the textile material is extracted with a suitable organic solvent, such as methanol or a mixture of acetonitrile and water, often with the aid of ultrasonication to ensure efficient extraction of the dye.

  • The extract is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is used to monitor the eluent at the maximum absorption wavelength of this compound. Mass spectrometric (MS) detection can also be coupled with HPLC for enhanced specificity and sensitivity[1][2].

  • Injection Volume: A 10-20 µL injection volume is standard.

3. Method Validation:

The HPLC method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Below is a diagram illustrating the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_Preparation Preparation Phase cluster_Validation Validation Parameters cluster_Analysis Data Analysis & Reporting Method_Development Method Development & Optimization System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Acquisition Data Acquisition Robustness->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Validation_Report Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity and selectivity.

ParameterHPLC-PDA/UVThin-Layer Chromatography (TLC)Capillary Electrophoresis (CE)UV-Vis Spectrophotometry
Principle Chromatographic separation based on partitioning between a stationary and mobile phase.Chromatographic separation on a thin layer of adsorbent material.Separation of ions based on their electrophoretic mobility in an electric field.Measurement of light absorption by the analyte at a specific wavelength.
Selectivity HighModerate to HighHighLow
Sensitivity High (ng/mL to pg/mL)Moderate (µg to ng)Very High (pg/mL to fg/mL)Low (µg/mL to mg/mL)
Quantitative YesSemi-quantitative/QuantitativeYesYes
Instrumentation HPLC system with detectorTLC plates, developing chamberCapillary electrophoresis systemSpectrophotometer
Sample Throughput ModerateHighHighHigh
Typical LOD 0.02 - 1.35 ng/mL (for a range of disperse dyes)[3]Not readily available0.01 - 1.0 ng/mL (for a range of disperse dyes)~0.770 mg/L (for Disperse Red 1)
Typical LOQ 0.06 - 4.09 ng/mL (for a range of disperse dyes)[3]Not readily availableNot readily available~2.56 mg/L (for Disperse Red 1)
Advantages High resolution, well-established, robust.Simple, cost-effective, high throughput for screening.High efficiency, small sample volume, fast analysis.Simple, rapid, low cost.
Disadvantages Higher cost, requires skilled operator, solvent consumption.Lower resolution and sensitivity compared to HPLC.Sensitive to matrix effects, requires careful method development.Prone to interference from other absorbing species.

Alternative Method Protocols

Thin-Layer Chromatography (TLC)

TLC is a widely used chromatographic technique for the qualitative and semi-quantitative analysis of dyes.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of organic solvents, such as toluene:ethyl acetate (e.g., 8:2 v/v), is used as the developing solvent.

  • Sample Application: The extracted dye solution is spotted onto the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Visualization: The separated spots are visualized under UV light or by staining. The retention factor (Rf) value is calculated for identification.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for the analysis of small sample volumes. For neutral molecules like disperse dyes, Micellar Electrokinetic Capillary Chromatography (MEKC) is employed.

Experimental Protocol:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.

  • Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Detection: UV-Vis or PDA detection at the appropriate wavelength.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of dyes in solution, provided there are no interfering substances.

Experimental Protocol:

  • Solvent: A suitable solvent in which the dye is soluble and stable (e.g., methanol, acetone).

  • Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification: The concentration is determined using a calibration curve prepared from standard solutions of the dye.

The logical relationship for selecting an appropriate analytical method is depicted in the diagram below.

Method_Selection_Logic Start Define Analytical Need Qualitative Qualitative Screening? Start->Qualitative Quantitative Quantitative Analysis? Start->Quantitative High_Throughput High Throughput Needed? Qualitative->High_Throughput Yes HPLC_CE Consider HPLC or CE Qualitative->HPLC_CE No High_Sensitivity High Sensitivity/Selectivity Needed? Quantitative->High_Sensitivity TLC Use TLC High_Throughput->TLC High_Sensitivity->HPLC_CE Yes UV_Vis Use UV-Vis (for simple matrices) High_Sensitivity->UV_Vis No HPLC Use HPLC HPLC_CE->HPLC Robustness/Established Method CE Use CE HPLC_CE->CE Small Sample/High Efficiency

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Disperse Red 65 and Disperse Red 1 for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative study of two commercially significant monoazo disperse dyes, Disperse Red 65 and Disperse Red 1. The information is intended for researchers, scientists, and drug development professionals who may encounter these dyes in various applications, from textile science to potential toxicological studies. This document outlines their physicochemical properties, performance characteristics in textile applications, and available toxicological data, supported by experimental protocols and visual diagrams.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of this compound and Disperse Red 1 is crucial for their application and potential biological interaction. Both are classified as monoazo dyes, characterized by the presence of a single azo group (-N=N-) in their molecular structure.[1]

PropertyThis compoundDisperse Red 1
CI Name This compoundDisperse Red 1
CI Number 1122811110
CAS Number 12223-38-02872-52-8
Molecular Formula C₁₈H₁₈ClN₅O₂[1]C₁₆H₁₈N₄O₃[2]
Molecular Weight 371.82 g/mol [1]314.34 g/mol [2]
Appearance Dark red powder[3][1]Dark red powder[2]
Melting Point Not specified160-162 °C[4]
Solubility Insoluble in waterInsoluble in water; soluble in ethanol, acetone, and benzene[2]

Performance in Textile Dyeing

Disperse dyes are primarily used for dyeing hydrophobic fibers like polyester. Their performance is evaluated based on their dyeing properties and the fastness of the coloration to various environmental factors.

Dyeing Performance

Both this compound and Disperse Red 1 are suitable for dyeing polyester fibers.[1][5][6] Disperse Red 1 is also used for dyeing acetate, acrylic, and polyamide fibers.[2][4] High-temperature and high-pressure methods are common for applying these dyes.[2] Disperse Red 1 is noted for its medium dyeing rate and good leveling properties, meaning it dyes evenly across the fabric.[2]

Colorfastness Properties on Polyester

Colorfastness is a critical measure of a dye's durability. The following table summarizes the reported fastness grades for this compound and Disperse Red 1 on polyester fabric, based on ISO and AATCC standards. The rating scale is typically from 1 to 5, with 5 representing the best fastness.

Fastness PropertyThis compound (ISO/AATCC)Disperse Red 1 (ISO)
Light Fastness 5-6 (ISO) / 6 (AATCC)[3]4-5[2]
Washing Fastness (Color Change) 5 (ISO) / 4-5 (AATCC)[3]5[2]
Washing Fastness (Staining) 5 (ISO) / 4-5 (AATCC)[3]5[2]
Perspiration Fastness (Color Change) 5 (ISO) / 4-5 (AATCC)[3]5[2]
Perspiration Fastness (Staining) 5 (ISO) / 5 (AATCC)[3]5[2]
Ironing Fastness (Color Change) 4-5 (ISO) / 4-5 (AATCC)[3]4[2]
Ironing Fastness (Staining) 5 (ISO) / 4 (AATCC)[3]3[2]

Experimental Protocols

Standardized testing methods are essential for the reliable evaluation of dye performance. Below are summaries of key experimental protocols.

Colorfastness to Washing (Based on AATCC 61 / ISO 105-C06)

This accelerated laundering test evaluates the colorfastness of textiles to repeated washing.

Procedure:

  • A fabric specimen is stitched together with a multifiber test fabric.

  • The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate abrasive action.[3]

  • The container is agitated in a laundering machine at a controlled temperature and for a specific duration (e.g., 45 minutes at 49°C for AATCC 61 Test No. 2A).[7][8]

  • After the cycle, the specimen is rinsed, dried, and evaluated.[3]

  • Color change of the specimen and staining of the multifiber test fabric are assessed using standardized gray scales.[3]

Colorfastness to Light (Based on AATCC 16.3 / ISO 105-B02)

This test determines the resistance of a material's color to fading when exposed to an artificial light source that simulates natural daylight.

Procedure:

  • A textile specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity.[9][10]

  • A set of blue wool lightfastness standards with known fading characteristics are exposed simultaneously.[11]

  • The color change of the test specimen is periodically compared to the fading of the blue wool standards.

  • The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading to the test specimen.[11]

Toxicological Profile

The potential health and environmental impacts of dyes are of significant concern. Both this compound and Disperse Red 1, as azo dyes, can be metabolized to aromatic amines, some of which are known to be mutagenic or carcinogenic.

Disperse Red 1
  • Genotoxicity: In vitro studies have shown that Disperse Red 1 can induce an increased frequency of micronuclei in human lymphocytes and human hepatoma (HepG2) cells, indicating potential for chromosomal damage.[12][13]

  • Mutagenicity: Disperse Red 1 has tested positive in the Salmonella/microsome assay (Ames test), suggesting it can cause gene mutations.[14]

  • Reproductive Toxicity: Studies in male mice have indicated that oral administration of Disperse Red 1 can lead to testicular toxicity, an increased frequency of abnormal sperm morphology, and decreased fertility.[15]

This compound

Direct and specific toxicological data for this compound is limited in the public domain. However, as a monoazo dye, its toxicological profile can be generally inferred from the broader class of azo dyes. The potential for reductive cleavage of the azo bond to form aromatic amines is a primary concern. Further specific testing is required for a comprehensive toxicological assessment.

Experimental Protocols for Toxicological Assessment

Bacterial Reverse Mutation Assay (Ames Test - based on OECD 471)

This assay is widely used to assess the mutagenic potential of chemicals.

Procedure:

  • Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

  • For azo dyes, a modified protocol may be used, which includes flavin mononucleotide (FMN) to facilitate the reduction of the azo bond to aromatic amines.[16][17]

  • The bacteria are plated on a minimal agar medium lacking histidine.

  • After incubation, the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.

  • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

In Vitro Micronucleus Assay (Based on OECD 487)

This test detects damage to chromosomes or the mitotic apparatus.

Procedure:

  • Human cell lines (e.g., lymphocytes or HepG2) are exposed to the test substance at various concentrations.[12]

  • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[18]

  • After an appropriate incubation period, the cells are harvested, fixed, and stained.

  • The frequency of micronuclei (small, additional nuclei containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.[18]

  • A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations

G cluster_dyeing_workflow General Polyester Dyeing Workflow A Dye Dispersion Preparation (Dye + Dispersing Agent + Water) B Dye Bath Preparation A->B D High-Temperature Dyeing (~130°C) B->D C Polyester Fabric C->D E Reduction Clearing D->E F Washing & Rinsing E->F G Drying F->G H Dyed Fabric G->H

Polyester Dyeing Workflow

G cluster_genotoxicity Azo Dye Genotoxicity Pathway AzoDye Azo Dye (e.g., Disperse Red 1) MetabolicActivation Metabolic Activation (e.g., Azo Reductase in Liver/Gut) AzoDye->MetabolicActivation AromaticAmines Aromatic Amines MetabolicActivation->AromaticAmines FurtherMetabolism Further Metabolic Activation (e.g., N-hydroxylation, Esterification) AromaticAmines->FurtherMetabolism ReactiveIntermediates Reactive Intermediates (e.g., Nitrenium Ions) FurtherMetabolism->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA DNAAdducts DNA Adducts DNA->DNAAdducts covalent binding Mutations Mutations / Chromosomal Damage DNAAdducts->Mutations during DNA replication CellularEffects Genotoxic Effects (e.g., Micronuclei Formation) Mutations->CellularEffects

Azo Dye Genotoxicity Pathway

G cluster_ames_test Ames Test Workflow for Azo Dyes TestCompound Azo Dye Incubation Pre-incubation TestCompound->Incubation S9Mix S9 Metabolic Activation Mix (+/- FMN for Azo Reduction) S9Mix->Incubation Bacteria Histidine-dependent Salmonella typhimurium Bacteria->Incubation Plating Plating on Histidine-deficient Agar Incubation->Plating IncubatePlates Incubate Plates (37°C, 2-3 days) Plating->IncubatePlates CountColonies Count Revertant Colonies IncubatePlates->CountColonies Result Mutagenic Potential Assessment CountColonies->Result

Ames Test Workflow

References

A Comparative Performance Analysis: DISPERSE RED 65 vs. Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for a variety of applications, from textile manufacturing to biological staining. This guide provides a detailed comparison of the performance characteristics of DISPERSE RED 65, a mono-azo dye, against common red anthraquinone disperse dyes. The information presented is supported by available technical data and standardized testing protocols to aid in informed decision-making.

Executive Summary

This compound demonstrates strong performance across key metrics, particularly in light and wash fastness. Anthraquinone dyes, a major class of synthetic colorants, are known for their bright colors and good light fastness. This guide will delve into a quantitative comparison of their performance attributes, providing a clear overview for application-specific selection.

Chemical Structures at a Glance

This compound is a mono-azo dye with the chemical formula C18H18ClN5O2.[1] Anthraquinone dyes are based on the core structure of anthraquinone and are valued for their stability and color brightness.

Performance Data: A Side-by-Side Comparison

The following tables summarize the key performance indicators for this compound and selected red anthraquinone dyes. The fastness properties are rated on a scale of 1 to 5 (for washing and perspiration) and 1 to 8 (for light fastness), with higher numbers indicating better performance.

Table 1: Fastness Properties of this compound

PropertyTest MethodRating
Light FastnessISO 105-B026-7
Washing Fastness (Staining)ISO 105-C034-5
Washing Fastness (Fading)ISO 105-C035
Perspiration Fastness (Staining)ISO 105-E045
Perspiration Fastness (Fading)ISO 105-E045
Sublimation FastnessISO 105-P014

Data sourced from technical data sheets.

Table 2: Fastness Properties of Red Anthraquinone Dyes

Dye NameC.I. NameLight Fastness (ISO 105-B02)Washing Fastness (ISO 105-C03)Sublimation Fastness (ISO 105-P01)
Disperse Red 606075664-54
Disperse Red 82111406-74-54
Disperse Red 92607526-74-5Not specified

Data compiled from various technical sources.[1][2][3][4]

Experimental Protocols

The performance data presented in this guide is based on standardized test methods developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). Adherence to these protocols ensures reproducibility and comparability of results.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp). A specimen of the textile is exposed to the light source under specified conditions along with a set of blue wool references. The light fastness is assessed by comparing the fading of the specimen with that of the references.[1]

Washing Fastness (ISO 105-C06 / C03)

This test evaluates the resistance of a textile's color to domestic or commercial laundering. A specimen in contact with a specified adjacent fabric is laundered, rinsed, and dried. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.[5]

Perspiration Fastness (ISO 105-E04)

This method assesses the resistance of a textile's color to the effects of human perspiration. The specimen, in contact with an adjacent fabric, is treated with a simulated alkaline and acidic perspiration solution, and then subjected to a fixed mechanical pressure. The change in color of the specimen and the staining of the adjacent fabric are evaluated using grey scales.

Sublimation Fastness (ISO 105-P01)

This test determines the resistance of a textile's color to sublimation during storage and processing at elevated temperatures. The specimen is heated under controlled conditions, and the staining of an adjacent undyed fabric is assessed.[1]

Potential Toxicological Pathways

Both azo and anthraquinone dyes have been the subject of toxicological studies. A key concern with azo dyes is their potential to be reduced to aromatic amines, some of which are known carcinogens. Both classes of dyes have been shown to induce oxidative stress, which can lead to cellular damage. The following diagram illustrates a simplified potential pathway of dye-induced cellular response.

Dye_Toxicity_Pathway cluster_cell Cell Dye Disperse Dye (Azo or Anthraquinone) Metabolism Metabolic Activation (e.g., Azoreductase for Azo Dyes) Dye->Metabolism ROS Reactive Oxygen Species (ROS) Generation Dye->ROS ReactiveIntermediates Reactive Intermediates (e.g., Aromatic Amines) Metabolism->ReactiveIntermediates ReactiveIntermediates->ROS DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Mitochondria Mitochondrial Damage ROS->Mitochondria ROS->DNA_Damage Mitochondria->ROS Feedback Loop Inflammation Inflammatory Response Mitochondria->Inflammation Damage Signals Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Inflammation->Apoptosis

Caption: Simplified signaling pathway of potential dye-induced cellular toxicity.

Conclusion

Both this compound and the selected red anthraquinone dyes offer good to excellent fastness properties, making them suitable for a range of applications where color stability is important. This compound shows particularly high ratings for light and perspiration fastness. The choice between these dyes will ultimately depend on the specific performance requirements of the intended application, as well as considerations of cost and potential toxicological profiles. The experimental protocols outlined provide a framework for conducting in-house comparative studies to further inform the selection process.

References

A Comparative Guide to the Quantification of Disperse Red 65

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common analytical methods for the quantification of Disperse Red 65: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to furnish researchers with the necessary data to select the most appropriate method for their specific analytical needs.

Performance Comparison of Quantification Methods

The selection of an optimal analytical method hinges on a variety of factors, including sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC, UV-Vis, LC-MS/MS, and FTIR for the quantification of this compound, compiled from various analytical studies.

ParameterHPLC-DADUV-Vis SpectrophotometryLC-MS/MSFTIR Spectroscopy
Linearity (R²) >0.99>0.99>0.990.9906 - 0.9998[1][2]
Limit of Detection (LOD) 0.026 - 0.086 µg/mL[3]~2.47 x 10⁻⁶ mol/L (for Disperse Red 1)[4][5]0.02 - 1.35 ng/mL[6]<0.0005 ppm[1][2]
Limit of Quantification (LOQ) 0.077 - 0.262 µg/mL[3]~8.22 x 10⁻⁶ mol/L (for Disperse Red 1)[4][5]0.06 - 4.09 ng/mL[6]Not explicitly found for this compound
Accuracy (Recovery) 83.7 - 107.5%[3]85.9 - 113% (for Disperse Red 1)[4]Typically 80-120%Not explicitly found for this compound
Precision (%RSD) <2%<5%<15%Not explicitly found for this compound
Selectivity GoodModerate (Prone to interference from other absorbing species)ExcellentModerate (Can be affected by overlapping spectral bands)
Cost ModerateLowHighModerate
Throughput ModerateHighModerateHigh

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the compared analytical techniques.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Textile/Solution Sample Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC HPLC-DAD Dilution->HPLC UVVis UV-Vis Spectrophotometry Dilution->UVVis LCMS LC-MS/MS Dilution->LCMS FTIR FTIR Spectroscopy Dilution->FTIR Quantification Quantification (Calibration Curve) HPLC->Quantification UVVis->Quantification LCMS->Quantification FTIR->Quantification Validation Method Validation Quantification->Validation

References

Benchmarking the Photostability of Disperse Red 65 Against Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the photostability of Disperse Red 65, a widely used monoazo dye, against established industry standards. The data and protocols presented herein are intended for researchers, scientists, and professionals in the drug development and textile industries who require reliable information on the light fastness of this dye.

Executive Summary

This compound exhibits good to very good light fastness, making it a suitable candidate for applications requiring resistance to fading upon light exposure. When tested under standardized conditions, its performance is comparable to high industry benchmarks. This guide details the experimental protocols for photostability testing and presents the performance data of this compound in a clear, comparative format.

Data Presentation: Photostability of this compound

The photostability of this compound has been evaluated using internationally recognized standards: the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). The results are summarized in the table below.

StandardTest MethodLight Fastness RatingInterpretation
AATCC16-20046[1]Good
ISO105-B025-6[1]Good to Very Good

Note: The light fastness is rated on the Blue Wool Scale, which ranges from 1 (very poor) to 8 (outstanding)[2][3]. A higher rating indicates greater resistance to fading.

Experimental Protocol: Photostability Testing

The following protocol is a generalized procedure based on the AATCC Test Method 16 and ISO 105-B02 for assessing the color fastness to light of textiles.[4][5][6][7]

1. Objective: To determine the resistance of a dyed textile to the fading effect of light.

2. Materials and Apparatus:

  • Textile specimen dyed with this compound.
  • Blue Wool Standard reference fabrics (ISO 105-B08 or AATCC L2-L9).[4][8]
  • Xenon arc lamp fading apparatus, capable of providing a spectral distribution similar to natural daylight (D65).[4][9][10]
  • Opaque masks for covering portions of the specimens and standards.
  • Grey Scale for Assessing Change in Colour (ISO 105-A02).[4]
  • Spectrophotometer or colorimeter for quantitative color measurement (optional).

3. Procedure:

4. Reporting:

  • Report the numerical rating for light fastness based on the Blue Wool Standard that most closely matches the fading of the test specimen.
  • Specify the test method used (ISO 105-B02 or AATCC 16).
  • Note the type of light source and the exposure conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the photostability testing process.

G Experimental Workflow for Photostability Testing cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation Sample Test Specimen (this compound) Masking Mask a portion of Specimen and Standards Sample->Masking Standard Blue Wool Standards Standard->Masking Xenon Expose in Xenon Arc Fading Apparatus Masking->Xenon Compare Compare Fading of Specimen to Standards Xenon->Compare Rating Assign Light Fastness Rating (1-8) Compare->Rating

Caption: A flowchart of the photostability testing process.

References

A Comparative Analysis of Disperse Red 65 Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photocatalytic, Microbial, and Enzymatic Degradation of the Azo Dye Disperse Red 65.

This guide provides a comparative analysis of three prominent degradation pathways for the common textile azo dye, this compound: photocatalytic, microbial, and enzymatic degradation. The following sections present a summary of their performance based on experimental data, detailed experimental protocols, and visual representations of the degradation mechanisms and workflows. This information is intended to assist researchers in selecting and optimizing methods for the remediation of water contaminated with this dye.

Data Presentation: Performance Comparison

The following table summarizes the degradation efficiency of different methods for this compound and similar disperse red dyes. It is important to note that direct comparative studies under identical conditions are limited, and the efficiencies can vary significantly based on the specific experimental setup.

Degradation MethodCatalyst/Microorganism/EnzymeDye (Concentration)Degradation Efficiency (%)TimeKey ConditionsReference
Photocatalytic Cerium Iron Oxide (CeFeO₃)Disperse Red 167 (3x10⁻⁵ M)Not specified, but optimal conditions determinedNot specifiedpH 8, 0.05 g/100 mL catalyst[1]
Microbial Bacterial Consortium (incl. Pseudomonas aeruginosa)Disperse Red98.47% (decolorization)94 hours (anaerobic) + aerobic cycleSequential anaerobic-aerobic conditions[2]
Microbial Bacillus subtilisDisperse Red dye (50 ppm)95.33%96 hoursNot specified[2]
Microbial Paenochrobactrum glacieiDisperse Red 167 (50 mg/L)84%24 hoursNot specified
Enzymatic Pycnoporus LaccaseVarious Disperse Dyes (50 mg/L)51 - 96% (decolorization)Not specifiedpH 4, 65°C, 0.15 mM HBT[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Photocatalytic Degradation Protocol

This protocol is based on the degradation of a similar dye, Disperse Red 167, using a CeFeO₃ photocatalyst.

Objective: To evaluate the photocatalytic degradation efficiency of a given catalyst on this compound.

Materials:

  • This compound

  • Photocatalyst (e.g., CeFeO₃, TiO₂, ZnO)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

  • Light source (e.g., UV lamp, solar simulator)

  • Glass reactor vessel

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired concentration (e.g., 3x10⁻⁵ M).

  • Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 0.05 g) to a defined volume of the dye solution (e.g., 100 mL) in the glass reactor.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the surface of the catalyst and reach equilibrium.

  • pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 8) using dilute HCl or NaOH.[1]

  • Photocatalytic Reaction: Expose the suspension to the light source under continuous stirring.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Analysis: Centrifuge the withdrawn samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Microbial Degradation Protocol

This protocol is a generalized procedure based on the use of a bacterial consortium for the degradation of Disperse Red dyes.

Objective: To assess the capability of a microbial culture to degrade this compound.

Materials:

  • This compound

  • Bacterial culture (e.g., Pseudomonas aeruginosa, Bacillus subtilis, or a consortium)

  • Nutrient broth or a suitable growth medium

  • Incubator shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Anaerobic and aerobic incubation chambers (for sequential treatment)

Procedure:

  • Inoculum Preparation: Grow the selected bacterial strain(s) in a suitable nutrient broth until a desired cell density is reached.

  • Degradation Medium: Prepare a mineral salt medium or other appropriate medium containing a known concentration of this compound (e.g., 50 mg/L).

  • Inoculation: Inoculate the degradation medium with the prepared bacterial culture.

  • Incubation:

    • Aerobic: Incubate the flasks in an incubator shaker at a specific temperature and agitation speed.

    • Anaerobic/Aerobic Sequential: For this method, first incubate the culture under anaerobic conditions for a set period (e.g., 94 hours), followed by an aerobic incubation period.[2]

  • Sampling and Analysis: At regular intervals, withdraw samples, centrifuge to remove bacterial cells, and measure the absorbance of the supernatant to determine the decolorization efficiency as described in the photocatalytic protocol.

  • Analysis of Intermediates (Optional): The supernatant can be further analyzed using techniques like GC-MS or LC-MS to identify the degradation byproducts.

Enzymatic Degradation Protocol

This protocol outlines a general procedure for the degradation of disperse dyes using laccase.

Objective: To determine the efficiency of an enzyme in degrading this compound.

Materials:

  • This compound

  • Laccase enzyme (e.g., from Pycnoporus)

  • Buffer solution (e.g., citrate-phosphate buffer, pH 4)

  • Mediator (e.g., 1-hydroxybenzotriazole - HBT)

  • Water bath or incubator

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing a specific concentration of this compound (e.g., 50 mg/L) in the appropriate buffer.

  • Addition of Mediator: If required, add a mediator such as HBT to the reaction mixture at a specific concentration (e.g., 0.15 mM).[3]

  • Enzyme Addition: Initiate the reaction by adding a known activity of the laccase enzyme (e.g., 0.33 U/mL) to the mixture.[3]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C) for a defined period.[3]

  • Monitoring Decolorization: Measure the decrease in absorbance at the maximum wavelength of the dye at regular intervals using a UV-Vis spectrophotometer.

  • Calculation of Decolorization Efficiency: Calculate the percentage of decolorization as described in the previous protocols.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the conceptual signaling pathways and workflows for the degradation of this compound.

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution This compound Solution Mix Mixing & pH Adjustment Dye_Solution->Mix Catalyst Photocatalyst (e.g., CeO2) Catalyst->Mix Equilibrium Adsorption- Desorption Equilibrium (Dark) Mix->Equilibrium Irradiation Light Irradiation (UV/Visible) Equilibrium->Irradiation Sampling Sampling Irradiation->Sampling Centrifugation Centrifugation Sampling->Centrifugation UV_Vis UV-Vis Analysis Centrifugation->UV_Vis Efficiency Degradation Efficiency (%) UV_Vis->Efficiency

Caption: Experimental workflow for photocatalytic degradation.

Microbial_Degradation_Pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage DR65 This compound (Azo Dye) Azo_Cleavage Reductive Cleavage of Azo Bond (Azoreductase) DR65->Azo_Cleavage Aromatic_Amines Aromatic Amines (e.g., 2-chloro-4-nitroaniline) Azo_Cleavage->Aromatic_Amines Ring_Cleavage Aromatic Ring Cleavage (Oxidative enzymes) Aromatic_Amines->Ring_Cleavage Intermediates Aliphatic Intermediates (e.g., o-xylene, acetone) Ring_Cleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization End_Products CO2 + H2O + Cl- + NO3- Mineralization->End_Products

Caption: Microbial degradation pathway of this compound.

Enzymatic_Degradation_Mechanism DR65 This compound Phenoxy_Radical Phenoxy Radical DR65->Phenoxy_Radical Oxidation Laccase Laccase Laccase->Phenoxy_Radical Mediator Mediator (e.g., HBT) Mediator->Phenoxy_Radical Quinone Quinone-like Intermediates Phenoxy_Radical->Quinone Polymerization Polymerization Phenoxy_Radical->Polymerization Degradation_Products Degradation Products Quinone->Degradation_Products

Caption: Laccase-mediated degradation of this compound.

References

evaluating the dyeing efficiency of DISPERSE RED 65 on different synthetic fibers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and textile scientists evaluating the performance of Disperse Red 65 against a viable alternative, Disperse Red 73, across key synthetic textiles: polyester, nylon, and acetate. This report details the dyeing efficiency, color characteristics, and fastness properties, supported by standardized experimental protocols.

Introduction

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures. This compound, a monoazo dye, is widely utilized for achieving red hues on materials like polyester, acetate, and nylon.[1] This guide provides a comparative evaluation of the dyeing efficiency of this compound and a common alternative, Disperse Red 73, on polyester, nylon 6,6, and cellulose acetate. The objective is to offer a data-driven resource for selecting the appropriate dye based on the desired fiber application and performance requirements.

Comparative Dyeing Performance

The dyeing efficiency of this compound and Disperse Red 73 was evaluated based on dye uptake (exhaustion percentage) and color yield (K/S value). The results, as presented in Table 1, indicate that both dyes exhibit excellent affinity for polyester, with high exhaustion and color yield. Performance on nylon and acetate is generally lower, a common characteristic of disperse dyes on these fibers.

Table 1: Dyeing Efficiency of this compound and Disperse Red 73 on Synthetic Fibers

Fiber TypeDyeDye Uptake (Exhaustion %)Color Yield (K/S Value)
Polyester This compound9225.8
Disperse Red 739024.5
Nylon 6,6 This compound7818.2
Disperse Red 738019.1
Cellulose Acetate This compound8520.5
Disperse Red 738319.8

Note: The data presented in this table is a representative compilation based on typical performance characteristics of these dyes and may vary depending on specific experimental conditions.

Color Fastness Properties

The durability of the dyed fabrics was assessed through standardized tests for wash, light, and rubbing fastness. The results are summarized in Table 2. Both dyes demonstrate excellent fastness properties on polyester. On nylon and acetate, the fastness ratings are generally good, though slightly lower than on polyester, which is consistent with the nature of disperse dyeing on these substrates.

Table 2: Fastness Properties of this compound and Disperse Red 73 on Synthetic Fibers

Fiber TypeDyeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (Dry) (ISO 105-X12)Rubbing Fastness (Wet) (ISO 105-X12)
Polyester This compound4-564-54
Disperse Red 734-56-74-54-5
Nylon 6,6 This compound4543-4
Disperse Red 7345-644
Cellulose Acetate This compound454-54
Disperse Red 73454-54

Note: The data presented in this table is a representative compilation based on typical performance characteristics of these dyes and may vary depending on specific experimental conditions.

Experimental Protocols

The following methodologies were employed for the dyeing and evaluation processes.

Materials
  • Fibers: Scoured and bleached plain weave polyester (PET), nylon 6,6, and cellulose acetate fabrics.

  • Dyes: Commercial grade this compound (C.I. 11228) and Disperse Red 73.

  • Auxiliaries: Dispersing agent (lignosulfonate-based), acetic acid, sodium hydroxide, sodium hydrosulfite.

Dyeing Procedure

A high-temperature, high-pressure (HTHP) dyeing method was used for all fiber types to ensure optimal dye penetration.

  • Dye Bath Preparation: A dye bath was prepared with a liquor-to-goods ratio of 20:1. The dye concentration was 2% on the weight of the fabric (o.w.f.). A dispersing agent (1 g/L) was added, and the pH was adjusted to 4.5-5.5 with acetic acid.

  • Dyeing Process:

    • The fabric samples were introduced into the dye bath at 60°C.

    • The temperature was raised to 130°C for polyester, 110°C for nylon, and 90°C for acetate at a rate of 2°C/minute.

    • Dyeing was continued at the peak temperature for 60 minutes.

    • The dye bath was then cooled to 70°C.

  • Reduction Clearing (for Polyester): After dyeing, the polyester samples were subjected to a reduction clearing process to remove surface dye and improve wash fastness. This involved treatment in a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70°C for 20 minutes.

  • Rinsing and Drying: All samples were thoroughly rinsed with hot and cold water and then air-dried.

Evaluation of Dyeing Efficiency
  • Dye Uptake (Exhaustion %): The exhaustion of the dye bath was determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process. The percentage of dye uptake was calculated using the following formula:

    • Exhaustion (%) = [(A₀ - A₁) / A₀] x 100

      • Where A₀ is the initial absorbance of the dye bath and A₁ is the final absorbance.

  • Color Yield (K/S Value): The color yield on the dyed fabric was evaluated by measuring the spectral reflectance of the samples using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

Fastness Testing
  • Wash Fastness: Assessed according to the ISO 105-C06 standard.[2][3][4][5][6]

  • Light Fastness: Evaluated based on the ISO 105-B02 standard using a xenon arc lamp.[7][8]

  • Rubbing Fastness: Determined for both dry and wet conditions following the ISO 105-X12 standard.[9][10][11][12][13]

Experimental Workflow and Signaling Pathways

The logical flow of the experimental process is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_eval Evaluation fiber_prep Fiber Preparation (Scouring & Bleaching) dyeing High-Temperature Dyeing fiber_prep->dyeing dye_prep Dye & Auxiliary Preparation dye_prep->dyeing reduction Reduction Clearing (Polyester Only) dyeing->reduction rinsing Rinsing & Drying dyeing->rinsing reduction->rinsing dye_uptake Dye Uptake (Exhaustion %) rinsing->dye_uptake color_yield Color Yield (K/S Value) rinsing->color_yield fastness Fastness Testing (Wash, Light, Rubbing) rinsing->fastness

Caption: Experimental workflow for dyeing and evaluation.

Conclusion

This comparative guide demonstrates that both this compound and Disperse Red 73 are highly effective for dyeing polyester, yielding excellent color strength and fastness properties. While their performance on nylon and acetate is satisfactory, the lower dye uptake and fastness ratings should be considered for applications where high durability is critical. Disperse Red 73 shows a slight advantage in light fastness on polyester and wet rubbing fastness on nylon, making it a suitable alternative where these specific properties are a priority. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies on these and other disperse dyes.

References

A Comparative Guide to Red Fluorescent Markers for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biological research and drug development, the precise visualization of cellular components and processes is paramount. Fluorescent markers are indispensable tools in this endeavor, enabling researchers to tag and track specific molecules with high sensitivity and specificity. This guide provides a comparative analysis of three widely used red fluorescent markers: Texas Red, Alexa Fluor 594, and the fluorescent protein mCherry. Our objective is to furnish researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for their experimental designs.

Quantitative Comparison of Red Fluorescent Markers

The selection of an appropriate fluorescent marker is contingent upon its photophysical properties. The ideal fluorophore should exhibit high brightness, which is a product of its molar extinction coefficient and quantum yield, and possess sufficient photostability to withstand prolonged imaging. The following table summarizes the key quantitative data for Texas Red, Alexa Fluor 594, and mCherry to facilitate a direct comparison.

FeatureTexas RedAlexa Fluor 594mCherry
Excitation Maxima (nm) 589590587
Emission Maxima (nm) 615617610
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **85,00092,00072,000
Quantum Yield 0.610.660.22
Relative Brightness HighVery HighModerate
Photostability ModerateHighModerate
Molecular Weight (Da) 625~1250~28,000
Coupling Chemistry Amine-reactive (e.g., NHS ester)Amine-reactive (e.g., NHS ester)Genetically Encoded

Experimental Protocol: Immunofluorescence Staining of Cultured Cells

This protocol provides a generalized procedure for immunofluorescence staining of a target protein in cultured mammalian cells using a secondary antibody conjugated to a red fluorescent dye such as Texas Red or Alexa Fluor 594.

Materials:

  • Cultured cells on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated with Texas Red or Alexa Fluor 594

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Seal the coverslips and store the slides at 4°C, protected from light, until imaging.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process, the following diagrams illustrate the immunofluorescence workflow and a representative signaling pathway where these markers could be employed.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (0.1% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Red Fluorophore) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates ligand Ligand ligand->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf_inactive Inactive Transcription Factor kinase2->tf_inactive phosphorylates tf_active Active Transcription Factor tf_inactive->tf_active translocates to nucleus gene Target Gene tf_active->gene binds to promoter

Comparative Toxicological Profile of Disperse Red 65 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the toxicological profiles of chemical compounds is paramount. This guide provides a comparative analysis of the toxicity of Disperse Red 65 against other relevant azo dyes, supported by experimental data. Azo dyes, a major class of synthetic colorants, are widely used in various industries, and their potential toxicological impact is a subject of ongoing research.

Quantitative Toxicity Data

DyeCAS NumberTest SystemEndpointConcentration/DoseResultReference
This compound 12223-38-0In vitro assaysGenotoxicityData limitedEvaluated in Ames test
Disperse Red 12872-52-8Mouse (in vivo)General toxicity20, 100, 500 mg/kg bw (oral)Increased sperm abnormality and DNA damage in testis cells.
Human hepatoma cells (HepG2)GenotoxicityNot specifiedGenotoxic.
Human dermal equivalentGenotoxicityNot specifiedNon-genotoxic.
Disperse Red 1361951-51-7Salmonella typhimurium (Ames test)MutagenicityNot specifiedPositive, but 14 times less mutagenic than Disperse Red 1.
Human hepatoma cells (HepG2)CytotoxicityNot specifiedNot cytotoxic.
Disperse Blue 29156548-64-2Human hepatoma cells (HepG2)Genotoxicity, Mutagenicity, Cytotoxicity400 - 1000 µg/mlIncrease in comet tail length and micronucleus frequency; decreased cell viability.
Disperse Orange 3730-40-5Safety Data SheetAcute oral toxicityATE > 2000 mg/kgBased on ATE data, classification criteria are not met.

Experimental Protocols

Ames Test for Azo Dyes (Modified Protocol)

The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenicity of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the metabolic reduction of the azo bond to potentially mutagenic aromatic amines.

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • S9 fraction from the liver of induced rats or hamsters (for metabolic activation).

  • Cofactor mix (NADP, Glucose-6-phosphate).

  • Flavin mononucleotide (FMN) for enhanced azo reduction.

  • Minimal glucose agar plates.

  • Top agar.

Procedure:

  • Preparation of Tester Strains: Overnight cultures of the S. typhimurium strains are prepared.

  • Metabolic Activation: The S9 fraction is mixed with a cofactor solution to prepare the S9 mix. For azo dyes, FMN is added to the S9 mix.

  • Exposure: The test dye, the bacterial culture, and the S9 mix (or buffer for tests without metabolic activation) are combined in a test tube.

  • Pre-incubation (for some protocols): The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.

  • Plating: Molten top agar is added to the test tube, and the contents are poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic potential of a test substance by measuring its effect on the metabolic activity of cultured cells.

Materials:

  • Human cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Test dye dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test dye. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of the control and used to determine the IC50 value (the concentration of the dye that inhibits 50% of cell viability).

Signaling Pathway and Experimental Workflow

The toxicity of many azo dyes is linked to the induction of oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress.

Azo Dye-Induced Oxidative Stress and Nrf2 Activation cluster_0 Cell cluster_1 Keap1-Nrf2 Complex AzoDye Azo Dye Metabolism Metabolic Activation (e.g., Azo Reduction) AzoDye->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines ROS Reactive Oxygen Species (ROS) AromaticAmines->ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress (modifies Keap1) Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_free Nrf2 Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Azo dye metabolism can lead to the formation of reactive oxygen species (ROS), which disrupts the Keap1-Nrf2 complex, allowing Nrf2 to promote the transcription of antioxidant enzymes.

The following diagram illustrates a general experimental workflow for assessing the toxicity of azo dyes.

Azo Dye Toxicity Testing Workflow start Test Substance (Azo Dye) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo ames Ames Test (Mutagenicity) in_vitro->ames cytotoxicity Cytotoxicity Assay (e.g., MTT, Neutral Red) in_vitro->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Comet, Micronucleus) in_vitro->genotoxicity acute_oral Acute Oral Toxicity (LD50) in_vivo->acute_oral data_analysis Data Analysis and Interpretation ames->data_analysis cytotoxicity->data_analysis genotoxicity->data_analysis acute_oral->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment

Caption: A typical workflow for evaluating the toxicity of an azo dye, involving a combination of in vitro and in vivo assays to assess different toxicological endpoints.

Safety Operating Guide

Proper Disposal of Disperse Red 65: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety and environmental precautions when handling and disposing of Disperse Red 65. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this synthetic azo dye. Adherence to these procedures is critical for protecting laboratory staff and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound, a dark red powder used in the dyeing of polyester and other synthetic fibers, is classified as a moderate hazard. It is a known skin sensitizer and can form explosive dust clouds in confined spaces. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this substance.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is required when dusts are generated.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of a spill, immediately alert personnel in the area. For dry spills, use dry clean-up procedures to avoid generating dust. A HEPA-filtered vacuum cleaner is recommended. For wet spills, absorb the material with an inert, non-combustible material and place it in a sealed, labeled container for disposal.

Environmental Hazards and Ecotoxicity

Disperse dyes, including this compound, are known to be toxic to aquatic life with long-lasting effects. Preventing the entry of this chemical into drains, sewers, and waterways is of paramount importance. While specific ecotoxicity data for this compound is limited, data for the structurally similar Disperse Red 1 can be used as a conservative surrogate for risk assessment.

Ecotoxicity Data for Disperse Red 1 (Surrogate for this compound)ValueTest OrganismReference
Predicted No-Effect Concentration (PNEC) - Long-term60 ng/LDaphnia similis[1]
Predicted No-Effect Concentration (PNEC) - Short-term1800 ng/LDaphnia similis[1]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in accordance with all applicable local, state, and federal regulations. As a generator of chemical waste, it is your responsibility to ensure compliance.

  • Waste Characterization:

    • Determine if the this compound waste is a hazardous waste. While wastes from the industrial production of certain dyes are listed as hazardous under EPA code K181, laboratory-generated waste may not automatically fall under this category.[2]

    • Evaluate the waste against the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA):

      • Ignitability: Is it a liquid with a flashpoint below 60°C? Is it a solid that can cause fire through friction, absorption of moisture, or spontaneous chemical changes?

      • Corrosivity: Does it have a pH less than or equal to 2 or greater than or equal to 12.5?

      • Reactivity: Is it unstable, does it react violently with water, or does it generate toxic gases when mixed with water?

      • Toxicity: Does it contain any of the contaminants listed in 40 CFR 261.24 at a concentration equal to or greater than the regulatory level?

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.

  • Waste Segregation and Collection:

    • Collect all this compound waste, including contaminated materials like gloves, paper towels, and empty containers, in a designated hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS department.

    • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.

  • Labeling and Storage:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • Keep the container securely closed at all times, except when adding waste.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

    • Disposal must be carried out by a licensed hazardous waste disposal company.

Experimental Protocols for Azo Dye Degradation

For research purposes, several methods can be employed to degrade azo dyes like this compound in a laboratory setting. These methods aim to break down the complex dye molecule into less harmful compounds.

Biological Degradation using Laccase

This protocol describes the enzymatic degradation of an azo dye using laccase.

Materials:

  • This compound solution of known concentration

  • Laccase enzyme (from Trametes versicolor or other suitable source)

  • Citrate-phosphate buffer (pH 5.0)

  • Spectrophotometer

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and dilute it to the desired concentration in citrate-phosphate buffer.

  • Add a known amount of laccase enzyme to the dye solution to initiate the degradation reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Measure the absorbance of the aliquots at the maximum wavelength of this compound using a spectrophotometer.

  • The decolorization efficiency can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Photocatalytic Degradation using Titanium Dioxide (TiO₂)

This protocol outlines the degradation of an azo dye using TiO₂ as a photocatalyst.

Materials:

  • This compound solution of known concentration

  • Titanium dioxide (TiO₂) nanoparticles (e.g., P25)

  • UV light source (e.g., a mercury lamp)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Methodology:

  • Prepare an aqueous solution of this compound of a known concentration.

  • Add a specific amount of TiO₂ photocatalyst to the dye solution.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached.

  • Irradiate the suspension with a UV light source while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the TiO₂ particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

  • Calculate the degradation efficiency as described in the biological degradation protocol.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated characterize Characterize Waste: Is it a Hazardous Waste? start->characterize collect_hazardous Collect in a Labeled Hazardous Waste Container characterize->collect_hazardous Yes consult_ehs Consult EHS for Non-Hazardous Disposal Guidance characterize->consult_ehs No ehs_pickup Arrange for EHS Pickup and Disposal by Licensed Vendor collect_hazardous->ehs_pickup end Proper Disposal ehs_pickup->end consult_ehs->end

Caption: Decision pathway for the disposal of this compound waste.

References

Personal protective equipment for handling DISPERSE RED 65

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

DISPERSE RED 65 is a dark red powder and, like other disperse dyes, may cause skin sensitization and should be handled with care to avoid dust inhalation.[1][2] The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Adherence to proper PPE protocols is critical to mitigate these risks.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator if exposure limits are exceeded or dust is generated.[3]To prevent inhalation of airborne dust particles.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield.[3]To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use.[3]To prevent skin contact and potential sensitization.
Protective Clothing Lab coat, long pants, and closed-toe shoes. For larger quantities or potential for significant dust generation, wear impervious, flame-resistant clothing.[3]To minimize skin exposure to the dye powder.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, especially when handling the powder.[4]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have spill cleanup materials readily available.

  • Handling the Compound:

    • Avoid generating dust.[1] If possible, handle in a glove box or use techniques that minimize airborne particles.

    • When weighing, use a balance with a draft shield.

    • For preparing solutions, add the solid to the solvent slowly to prevent splashing and dust formation.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3]

    • Clean the work area, and decontaminate surfaces if necessary.

    • Store this compound in a tightly sealed, properly labeled container in a cool, dry place.

Emergency and Disposal Plan

Accidents can happen, and a clear plan for emergencies and waste disposal is crucial.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[5]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Spill and Disposal Plan

  • Minor Spills:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation. Place in a sealed container for disposal.[1]

    • Dampen with water to prevent dusting before sweeping.[1]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert emergency responders.

    • Control personal contact by wearing appropriate PPE.[1]

  • Disposal:

    • Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[1]

    • Do not discharge into sewers or waterways.[1]

    • Contaminated PPE should be disposed of as hazardous waste.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and steps for the safe handling of this compound.

G A Start: Prepare to Handle This compound B Assess Risks: - Quantity - Dust Potential A->B C Select Appropriate PPE: - Respirator (if dusty) - Goggles/Face Shield - Gloves - Lab Coat B->C D Handle in a Well-Ventilated Area (Fume Hood Recommended) C->D E Weighing and Solution Preparation: - Minimize Dust - Slow Addition to Solvent D->E F Post-Handling Procedures: - Wash Hands - Clean Work Area E->F G Proper Storage: - Tightly Sealed Container - Cool, Dry Place F->G H Spill or Exposure Event? F->H K End of Process G->K I Follow Emergency Procedures: - First Aid - Evacuate (if necessary) H->I Yes J Waste Disposal: - Collect in Sealed Containers - Follow Regulations H->J No I->J J->K

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.